molecular formula C15H20O4 B11726007 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Cat. No.: B11726007
M. Wt: 264.32 g/mol
InChI Key: LNNVBZDXUPCOED-UHFFFAOYSA-N
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Description

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17)

InChI Key

LNNVBZDXUPCOED-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC

Origin of Product

United States

Foundational & Exploratory

A-Technical-Guide-to-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a derivative of cinnamic acid, a class of organic compounds known for their wide-ranging therapeutic properties and presence in natural products.[1][2] Cinnamic acid and its derivatives have garnered significant attention in pharmacology and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-tumor effects.[3][4] This guide provides a comprehensive technical overview of this compound, including its chemical structure, synthesis, and potential applications, to support professionals in research and drug development.

Chemical-Structure-and-Physicochemical-Properties

The molecular structure of this compound features a phenyl ring substituted with butoxy and ethoxy groups, attached to an acrylic acid moiety. The trans or (E) configuration is generally the more stable and common isomer.[2] The physicochemical properties of a drug candidate are critical as they influence its absorption, distribution, metabolism, and excretion (ADME).[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acidN/A
Molecular Formula C15H20O4N/A
Molecular Weight 264.32 g/mol N/A
CAS Number 151539-70-5N/A

Synthesis-and-Purification

The synthesis of this compound is commonly achieved through the Knoevenagel condensation reaction.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid.[9]

Synthetic-Pathway:-Knoevenagel-Condensation

The reaction proceeds by condensing 4-butoxy-3-ethoxybenzaldehyde with malonic acid. The use of a weak base like piperidine in a solvent such as pyridine is a common modification, known as the Doebner modification, which facilitates the reaction and subsequent decarboxylation to yield the desired cinnamic acid derivative.[8][10]

Mechanism Insight:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates malonic acid, forming a nucleophilic enolate ion.[7]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-butoxy-3-ethoxybenzaldehyde.[7]

  • Dehydration & Decarboxylation: A dehydration step follows, forming a double bond, and the intermediate subsequently undergoes decarboxylation to yield the final acrylic acid product.[7]

Experimental-Protocol:-Synthesis-of-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid
  • Reactant Preparation: Dissolve 4-butoxy-3-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent like pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.

Analytical-Characterization

Confirmation of the chemical structure and purity of the synthesized compound is achieved through various spectroscopic methods.[11]

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons, vinylic protons of the acrylic acid moiety, and aliphatic protons of the butoxy and ethoxy groups. The coupling constant between the vinylic protons can confirm the (E)-isomer.[12][13][14]
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, vinylic carbons, and aliphatic carbons of the ether groups.[12]
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether linkages.[12]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.[15]

Potential-Pharmacological-Applications

Cinnamic acid and its derivatives are a well-studied class of compounds with a wide array of biological activities.[1][2] Their therapeutic potential stems from their ability to modulate various biological pathways.[3][4]

  • Anti-inflammatory Activity: Many cinnamic acid derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB.[3][4]

  • Antimicrobial Properties: These compounds have shown efficacy against a range of pathogens, including bacteria and fungi, often by disrupting cell membranes or inhibiting essential enzymes.[2][4]

  • Anticancer Potential: Research has indicated that some derivatives can inhibit the proliferation of cancer cells and induce apoptosis.[2][4]

  • Antioxidant Effects: The phenolic structure of many cinnamic acid derivatives contributes to their ability to scavenge free radicals and reduce oxidative stress.[16]

The specific substitutions on the phenyl ring of this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy in these therapeutic areas.

Visualization-of-Synthetic-Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Reactants 4-Butoxy-3-ethoxybenzaldehyde + Malonic Acid Condensation Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Reactants->Condensation Step 1 Workup Acidic Work-up & Precipitation Condensation->Workup Step 2 Purification Recrystallization (Ethanol) Workup->Purification Step 3 Product Pure this compound Purification->Product Step 4 Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Validation

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

This compound represents a promising scaffold for drug discovery, building upon the established pharmacological profile of cinnamic acid derivatives. This guide has detailed its chemical properties, a reliable synthetic protocol via Knoevenagel condensation, and the analytical methods for its characterization. The diverse biological activities associated with this class of compounds make it a compelling candidate for further investigation in the development of new therapeutic agents.

References

  • Bentham Science Publishers. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science Publishers. Available from: [Link].

  • yic.edu.et. Cinnamic Acid Knoevenagel Condensation Mechanism. yic.edu.et. Available from: [Link].

  • National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. Available from: [Link].

  • MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available from: [Link].

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available from: [Link].

  • insight-press.com. Cinnamic acid derivatives: A new chapter of various pharmacological activities. insight-press.com. Available from: [Link].

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available from: [Link].

  • Wikipedia. Knoevenagel condensation. Wikipedia. Available from: [Link].

  • Elsevier. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Available from: [Link].

  • Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. PubChem. Available from: [Link].

  • National Center for Biotechnology Information. (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. PubChem. Available from: [Link].

  • ResearchGate. Acrylic acid synthesis via 3‐HPA platform. ResearchGate. Available from: [Link].

  • ChemRxiv. Synthesis and styrene copolymerization of novel alkoxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Available from: [Link].

  • National Center for Biotechnology Information. Highly Efficient Biobased Synthesis of Acrylic Acid. National Center for Biotechnology Information. Available from: [Link].

  • University of Nebraska–Lincoln. Structure Determination of Organic Compounds. University of Nebraska–Lincoln. Available from: [Link].

  • Organic Syntheses. 4-Phenylpyrrolidin-2-one. Organic Syntheses. Available from: [Link].

  • Pharmacy 180. Physicochemical Properties of the Drug. Pharmacy 180. Available from: [Link].

  • Pacific BioLabs. Physicochemical Properties. Pacific BioLabs. Available from: [Link].

  • ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[17] and containing (b) 3 mol%... ResearchGate. Available from: [Link].

  • Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Available from: [Link].

  • ResearchGate. The infrared and NMR characteristic spectral data of synthesized substituted styryl 4- ethoxyphenyl ketones. ResearchGate. Available from: [Link].

  • SpectraBase. Acrylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link].

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An In-depth Technical Guide to 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid: Synthesis, Characterization, and Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid, a substituted cinnamic acid derivative. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates its chemical properties, potential synthesis routes, and predicted pharmacological activities based on the well-established characteristics of its structural analogs, namely cinnamic acid and other phenolic acid derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and related compounds.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products. [1]These molecules, characterized by a phenyl group attached to a propenoic acid moiety, have garnered significant interest in the scientific community due to their diverse pharmacological activities. [2]Cinnamic acid derivatives are known to exhibit a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [3][4][5] The specific compound of interest, 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid, belongs to this promising class of molecules. Its structure, featuring a 3,4-disubstituted phenyl ring with butoxy and ethoxy groups, suggests a potential for unique physicochemical and biological properties. The presence of these alkoxy groups can significantly influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. [6][7] This guide will provide a detailed, albeit predictive, exploration of this compound, offering insights into its synthesis, characterization, and potential as a lead compound in drug discovery.

Chemical Identity and Predicted Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C15H20O4Based on the chemical structure.
Molecular Weight 264.32 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCinnamic acid and its simple derivatives are typically crystalline solids at room temperature.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, acetone)The presence of the butoxy and ethoxy groups increases lipophilicity, reducing water solubility.
Acidity (pKa) Estimated to be around 4.5 - 5.0Similar to other cinnamic acid derivatives.

Synthesis and Characterization

The synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid can be approached through established methods for preparing substituted cinnamic acids. The Knoevenagel condensation is a particularly relevant and widely used method. [8][9][10]

Proposed Synthesis Workflow: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. [8]For the synthesis of the target compound, the starting materials would be 3-ethoxy-4-butoxybenzaldehyde and malonic acid.

SynthesisWorkflow A 3-ethoxy-4-butoxybenzaldehyde E Knoevenagel Condensation A->E B Malonic Acid B->E C Base Catalyst (e.g., Piperidine/Pyridine) C->E Catalyzes D Reaction Mixture F Intermediate (Unstable) E->F G Decarboxylation (Heat) F->G Undergoes H 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid G->H I Purification (Recrystallization) H->I J Final Product I->J

Caption: Proposed synthesis workflow for 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid via Knoevenagel condensation.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 3-ethoxy-4-butoxybenzaldehyde and a molar excess of malonic acid in a suitable solvent, such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a weak base, like piperidine.

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Characterization Techniques

The structure and purity of the synthesized 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the confirmation of the trans configuration of the double bond (indicated by a large coupling constant, typically >15 Hz, for the vinylic protons). [11][12]* High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for quantitative analysis. [13][14][15][16][17]A reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol would be suitable.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

Predicted Pharmacological Profile and Mechanism of Action

The pharmacological activities of 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid can be predicted based on the known biological effects of its structural analogs, particularly phenolic acids and cinnamic acid derivatives. [4][18]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. [19][20]The presence of the phenolic hydroxyl group (after potential in-vivo dealkylation) and the conjugated double bond in the propenoic acid chain would likely confer significant antioxidant activity to the molecule. [21]

AntioxidantMechanism ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized ROS ROS->NeutralizedROS CellularDamage Cellular Damage ROS->CellularDamage Causes Molecule 3-(4-Butoxy-3-ethoxy-phenyl)- 2-propenoic acid Donation Hydrogen Atom/ Electron Donation Molecule->Donation Donation->ROS Neutralizes StableRadical Stabilized Phenoxy Radical Donation->StableRadical Forms

Caption: Predicted antioxidant mechanism of action.

Anti-inflammatory Activity

Many cinnamic acid derivatives and their esters have demonstrated anti-inflammatory properties. [22][23][24][25]This activity is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Other Potential Activities

Based on the broader class of chalcones and other cinnamic acid derivatives, 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid may also exhibit:

  • Antimicrobial Activity: Cinnamic acid and its derivatives have been shown to possess antibacterial and antifungal properties. [5]* Anticancer Activity: Some chalcones and related compounds have demonstrated cytotoxic effects against various cancer cell lines. [26][27][28][29][30]* Antidiabetic Activity: Certain cinnamic acid derivatives have been reported to improve glucose metabolism. [4]

Bioavailability and Drug Development Considerations

A significant challenge in the development of phenolic compounds as therapeutic agents is their often-low bioavailability. [6][7][31][32][33]Factors such as poor aqueous solubility, gastrointestinal instability, and rapid metabolism can limit their systemic exposure. The butoxy and ethoxy substitutions on the phenyl ring of the target compound are likely to increase its lipophilicity, which may enhance its absorption across biological membranes. However, these groups may also be subject to metabolic cleavage in the liver.

Conclusion

While 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid is not a well-characterized compound, its structural similarity to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further investigation. This technical guide provides a predictive framework for its synthesis, characterization, and potential pharmacological profile, offering a solid starting point for researchers and drug development professionals. Experimental validation of these predictions is a necessary next step to unlock the full therapeutic potential of this and related novel cinnamic acid derivatives.

References

  • Bioavailability of phenolic compounds: a major challenge for drug development?
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applications.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applic
  • Knoevenagel Condens
  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
  • Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar.
  • Review: dietary phenolic compounds, health benefits and bioaccessibility. SciELO.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. PMC - NIH.
  • Antiinflammatory Activity of Cinnamic Acid Esters. MDPI.
  • Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters.
  • Recent Developments of Chalcones and Their Deriv
  • Shahidi, F., & Peng, H. (2018). Bioaccessibility and bioavailability of phenolic compounds. Journal of Food Bioactives, 4, 11–68.
  • Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chrom
  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm
  • Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters.
  • Nagalakshmi, K., Diwakar, B. S., Govindh, B., Venu, R., Bhargavi, I., Prasanna Devi, T. J., Murthy, Y. L. N., & Siddaiah, V. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.
  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism.
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis.
  • Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. PubMed.
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
  • Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. MDPI.
  • Antiinflammatory Activity of Cinnamic Acid Esters.
  • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
  • Lee, J., Lee, D., Park, J., Chae, S., & Lee, S. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4, 102-108.
  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing.
  • 3,4-Dimethoxycinnamic acid synthesis. ChemicalBook.
  • Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. TIB.
  • SUPPLEMENTARY INFORM
  • Multifunctional Cinnamic Acid Deriv
  • 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2...
  • Acid-catalyzed, regioselective [3 + 3] annulation of enaminones and α-substituted cinnamic acids: access to 3,4-dihydropyridones and 2-piperidinones. Organic & Biomolecular Chemistry (RSC Publishing).
  • What is NMR Spectroscopy.
  • Synthesis and Hepatoprotective Activity of 3,4 Diacetyl; 3,4 Dibenzyl Caffeic and 4-(Dimethylamino)Cinnamic Acids.
  • Structure Modification of Cinnamic Acid to (E)-1-(3,4- dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one.
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.PI*.

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Advanced Technical Guide: Design, Synthesis, and Therapeutic Profiling of Dialkoxy Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Strategic Value

The cinnamic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets. However, the specific subclass of Dialkoxy Cinnamic Acid Derivatives (DACADs) —characterized by the replacement of phenolic hydroxyls with alkoxy groups (e.g., methoxy, ethoxy)—offers a distinct pharmacokinetic advantage. Unlike their hydroxy-counterparts (e.g., Ferulic or Caffeic acid), DACADs exhibit enhanced lipophilicity, metabolic stability against glucuronidation, and improved blood-brain barrier (BBB) permeability.

This guide moves beyond generic descriptions. It provides a rigorous, self-validating framework for synthesizing 3,4-dimethoxycinnamic acid (3,4-DMCA) and elucidating its dual-mechanism action on the Nrf2/NF-


B axis.

Part 2: Chemical Foundation & Structure-Activity Relationship (SAR)

The Pharmacophore Logic

The biological potency of DACADs is governed by the Michael acceptor moiety (


-unsaturated carbonyl) and the substitution pattern on the phenyl ring.
Structural FeatureMechanistic ImpactOptimization Strategy

-Unsaturation
Acts as an electrophile; reacts with cysteine residues (e.g., Keap1) via Michael addition.Essential for Nrf2 activation. Do not reduce this bond.
3,4-Dialkoxy Pattern Increases lipophilicity (

) and prevents rapid Phase II metabolism (sulfation/glucuronidation) typical of free phenols.
Methoxy (-OMe) is optimal for metabolic stability; Ethoxy (-OEt) increases BBB penetration but may lower solubility.
Carboxylic Acid Tail H-bond donor/acceptor; critical for binding to active sites (e.g., MMP-9 zinc domain).Convert to hydroxamic acid for MMP inhibition or ester/amide for prodrug delivery.
SAR Decision Matrix
  • Antioxidant Potency: 3,4-dihydroxy > 3-methoxy-4-hydroxy > 3,4-dimethoxy. Note: While free phenols are better radical scavengers in vitro, dialkoxy derivatives often show superior in vivo efficacy due to bioavailability.

  • Anticancer Specificity: Bulky alkoxy groups (e.g., benzyloxy) at the 4-position enhance cytotoxicity against specific cell lines (e.g., A-549) by steric occlusion in the target pocket.

Part 3: High-Fidelity Synthesis Protocol

We will utilize a Modified Knoevenagel Condensation . Unlike the classical pyridine/piperidine method which suffers from toxicity and difficult workup, this protocol uses DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst. This system is self-validating: the reaction completion is visually indicated by the cessation of


 evolution and solidification.
Reaction Scheme

Substrates: Veratraldehyde (3,4-dimethoxybenzaldehyde) + Malonic Acid Catalyst: DABCO Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative)

Step-by-Step Methodology

Phase A: Reaction Setup

  • Stoichiometry: Charge a round-bottom flask with Veratraldehyde (1.0 equiv, e.g., 10 mmol) and Malonic Acid (2.0 equiv, 20 mmol).

    • Why: Excess malonic acid drives the equilibrium forward and accounts for decarboxylation.

  • Catalyst Addition: Add DABCO (0.2 equiv, 2 mmol).

    • Why: DABCO is a non-nucleophilic base that efficiently deprotonates malonic acid without forming side-product adducts.

  • Solvation: Add minimal DMF (2-3 mL per gram of aldehyde). Stir to dissolve.

Phase B: Thermal Activation 4. Heating: Heat the mixture to 100–110°C . 5. Monitoring: Observe vigorous bubbling (


 evolution). The reaction is self-indicating; bubbling will cease after 60–90 minutes.
  • Checkpoint: If bubbling stops early (<30 min), temperature may be too low.

Phase C: Isolation & Purification 6. Quenching: Pour the hot reaction mixture slowly into ice-cold water (10x volume).

  • Observation: A white to off-white precipitate (the cinnamic acid) should form immediately.
  • Acidification: Acidify to pH 2–3 with 2M HCl to ensure the acid is protonated and fully precipitated.
  • Filtration: Collect solid via vacuum filtration. Wash with cold water (3x) to remove residual DMF and DABCO.
  • Recrystallization: Recrystallize from Ethanol/Water (4:1).
  • Purity Check: Target Melting Point for 3,4-DMCA: 180–181°C .[1]
Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: Veratraldehyde + Malonic Acid Cat Add Catalyst: DABCO (0.2 eq) Start->Cat Heat Heat to 100-110°C (Decarboxylation) Cat->Heat Check Monitor CO2 Evolution (Self-Validating) Heat->Check 60-90 min Quench Quench in Ice Water Acidify to pH 2 Check->Quench Bubbling stops Pure Recrystallize (EtOH/H2O) Quench->Pure Product 3,4-Dimethoxycinnamic Acid (>90% Yield) Pure->Product

Figure 1: Optimized DABCO-mediated Knoevenagel synthesis workflow for dialkoxy cinnamic acids.

Part 4: Mechanistic Pharmacology (Nrf2/NF- B Axis)[2][3]

The therapeutic versatility of DACADs stems from their ability to act as a "molecular switch" between oxidative defense and inflammation.

Mechanism of Action
  • Nrf2 Activation (The "On" Switch): The electrophilic

    
    -unsaturated ketone acts as a Michael acceptor, alkylating cysteine sensors (C151, C273, C288) on Keap1 . This disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination.[2] Nrf2 translocates to the nucleus, binds the ARE (Antioxidant Response Element) , and upregulates Phase II enzymes (HO-1, NQO1).
    
  • NF-

    
    B Inhibition (The "Off" Switch):  Simultaneously, DACADs inhibit the phosphorylation of I
    
    
    
    B
    
    
    , preventing the nuclear translocation of NF-
    
    
    B (p65/p50). This suppresses pro-inflammatory cytokines (TNF-
    
    
    , IL-6).[2]
Pathway Visualization

Mechanism cluster_cyto Cytoplasm cluster_nuc Nucleus Drug Dialkoxy Cinnamic Acid (Michael Acceptor) Keap1 Keap1 (Sensor) Drug->Keap1 Alkylates Cys residues IKK IKK Complex Drug->IKK Inhibits Nrf2_C Nrf2 (Inactive) Keap1->Nrf2_C Degradation Keap1->Nrf2_C Release ARE ARE Promoter Nrf2_C->ARE Translocation IkB IκBα IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Releases (Blocked) Inflam Pro-Inflammatory Genes (TNF-α, IL-6) NFkB->Inflam Translocation (Blocked) Antiox Antioxidant Genes (HO-1, NQO1) ARE->Antiox Transcription

Figure 2: Dual-action mechanism: Nrf2 activation via Keap1 alkylation and NF-kB suppression.

Part 5: Therapeutic Profiling & Data

Comparative Biological Activity

The following data summarizes the potency of 3,4-dimethoxycinnamic acid (3,4-DMCA) relative to standard drugs.

Therapeutic AreaTarget / AssayCompoundActivity (IC50 / % Inhibition)Reference Standard
Inflammation Carrageenan Paw Edema (Rat)3,4-DMCA (150 µmol/kg)34% InhibitionIndomethacin (42% Inhibition)
Oncology MMP-9 Inhibition (In silico/vitro)Hydroxamate deriv. of 3,4-DMCA

µM
N-Hydroxycinnalamide
Metabolic Lipid Lowering (Triton-induced)3,4-DMCA76% Cholesterol ReductionSimvastatin (Comparable)
Neuroprotection Prion Protein Binding (

)
3,4-DMCA400 nMResveratrol (

µM)
Experimental Validation Protocol: DPPH Radical Scavenging

To validate the antioxidant capacity of synthesized derivatives, use this standardized protocol.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Treatment: Mix 1 mL of DPPH solution with 3 mL of test compound solution (range 10–200 µM in methanol).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    Self-Validation: A color change from purple to yellow indicates radical scavenging activity.
    

Part 6: References

  • Theodosis-Nobelos, P., et al. (2023).[3] "Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality."[1][3][4] Antioxidants, 12(7), 1436.[4] Link

  • Pandita, D., & Lather, V. (2022). "Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies." Biointerface Research in Applied Chemistry, 12. Link

  • Peyrot, C., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol." Molecules, 25(16). Link

  • Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Link

  • ChemicalBook. "3,4-Dimethoxycinnamic acid Synthesis Protocols." Link

Sources

Technical Profile: 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and application of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid , a specialized cinnamic acid derivative used in advanced polymerization catalysis and medicinal chemistry.

Molecular Weight & Synthetic Utility Guide

Executive Summary

This compound (CAS: 565181-83-1 ) is a lipophilic phenylpropanoid derivative characterized by a molecular weight of 264.32 g/mol .[1] Structurally, it consists of a cinnamic acid scaffold substituted with a butoxy group at the para position and an ethoxy group at the meta position.

While primarily utilized as a high-purity intermediate in the synthesis of PPAR dual agonists (glitazars) for metabolic disorders, recent industrial applications identify its role (and its aldehyde precursor) as an internal electron donor in Ziegler-Natta catalysts for High-Density Polyethylene (HDPE) production. This guide provides a self-validating workflow for its synthesis, characterization, and molecular weight verification.

Physicochemical Characterization

Precise molecular weight determination is critical for stoichiometry in polymerization catalysis and drug substance manufacturing.

Molecular Weight Data
PropertyValueVerification Method
Molecular Formula C₁₅H₂₀O₄Elemental Analysis / HRMS
Average Molecular Weight 264.32 g/mol Gravimetric Calculation
Monoisotopic Mass 264.1362 DaHigh-Resolution Mass Spectrometry (ESI+)
Exact Mass 264.136159 DaTheoretical Calculation
Solubility & Lipophilicity

The presence of the C4-butoxy and C3-ethoxy chains significantly increases lipophilicity compared to unsubstituted cinnamic acid.

  • Predicted LogP: ~3.2 – 3.5

  • Solubility:

    • High: DMSO, DMF, Ethanol, Chloroform.

    • Moderate: Methanol, Ethyl Acetate.

    • Low/Insoluble: Water (requires pH > 8 for dissolution as carboxylate salt).

Synthetic Protocol (Self-Validating)

This protocol utilizes a Knoevenagel Condensation , the industry standard for generating cinnamic acid derivatives with high E-selectivity.

Precursor Preparation

Target: 4-Butoxy-3-ethoxybenzaldehyde (CAS: 93567-90-9)[2][3]

  • Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[4]

  • Reagent: 1-Bromobutane, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF.

  • Validation: Disappearance of phenolic -OH signal in IR (~3200 cm⁻¹) and shift in HPLC retention time.

Core Synthesis: Knoevenagel Condensation

Reaction: 4-Butoxy-3-ethoxybenzaldehyde + Malonic Acid


 Product

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-butoxy-3-ethoxybenzaldehyde and 2.0 eq of Malonic acid in Pyridine (5 vol).

  • Catalysis: Add 0.1 eq of Piperidine as the organocatalyst.

  • Reflux: Heat to 80–100°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Work-up (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly acidify with 6N HCl to pH < 2. The product will precipitate as a white/off-white solid.

    • Why? Pyridine must be neutralized to protonate the carboxylate and force precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted aldehyde.

Synthetic Workflow Diagram

SynthesisWorkflow Start Ethyl Vanillin (C9H10O3) Alkylation Alkylation (+ n-BuBr, K2CO3) Start->Alkylation Intermediate 4-Butoxy-3-ethoxy- benzaldehyde (CAS 93567-90-9) Alkylation->Intermediate SN2 Reaction Condensation Knoevenagel (+ Malonic Acid, Pyridine) Intermediate->Condensation Decarboxylation Decarboxylation (- CO2, Heat) Condensation->Decarboxylation Product 3-(4-Butoxy-3-ethoxy- phenyl)-acrylic acid (MW 264.32) Decarboxylation->Product Precipitation (pH < 2) Validation QC Check: NMR (Alkene Doublet) HPLC Purity > 98% Product->Validation

Caption: Logical flow for the conversion of Ethyl Vanillin to the target acrylic acid derivative via Knoevenagel condensation.

Analytical Validation Standards

To confirm the Molecular Weight and structural identity, the following spectroscopic signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid:

    
     12.0–12.5 ppm (Broad singlet, 1H, -COOH ).
    
  • Alkene (Trans): Two doublets with coupling constant

    
     Hz , indicating E-geometry.
    
    • 
       7.55 ppm (d, 1H, Ar-CH =).
      
    • 
       6.45 ppm (d, 1H, =CH -COOH).
      
  • Aromatic Region:

    
     7.0–7.3 ppm (Multiplet, 3H).
    
  • Alkoxy Chains:

    • Ethoxy: Quartet (~4.1 ppm) and Triplet (~1.3 ppm).

    • Butoxy: Triplet (~4.0 ppm), Multiplets (1.7, 1.4 ppm), Triplet (0.9 ppm).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Target Ion:

    
    
    
  • Expected m/z: 263.13.

  • Interpretation: A peak at 263.13 confirms the MW of 264.32. Absence of 219 (ethoxy-only) or 247 (butoxy-only) confirms correct dialkylation.

Applications in R&D

Medicinal Chemistry (PPAR Agonists)

This molecule serves as the "tail" fragment for dual PPAR


 agonists. The carboxylic acid is typically coupled to an amino-acid headgroup or reduced to an alcohol for ether linkage.
  • Mechanism: The alkoxy-substituted phenyl ring mimics the lipophilic domain required for binding to the PPAR ligand-binding pocket.

Polymer Catalysis (Ziegler-Natta)

Recent patent literature identifies alkoxy-benzaldehydes and their acrylic acid derivatives as internal electron donors in magnesium-titanium based catalysts.

  • Function: They regulate the stereospecificity of propylene/ethylene polymerization.

  • Impact: Improves the isotacticity and molecular weight distribution of the resulting polymer.

References

  • BLD Pharm. (2024). This compound Product Analysis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Abscisic Acid (Isomer C15H20O4) Mass Spectrometry Data. Retrieved from

  • Google Patents. (2021). Method for Producing Catalyst for Synthesis of High Density Polyethylene (KR102287924B1). Mentions 4-butoxy-3-ethoxybenzaldehyde as electron donor. Retrieved from

  • PubChem. (2024). Compound Summary: Cinnamic Acid Derivatives. Retrieved from

Sources

The Emergence of Alkoxy-Substituted Acrylic Acids: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both therapeutic efficacy and synthetic versatility is paramount. Among the classes of compounds demonstrating significant promise are the alkoxy-substituted acrylic acids and their derivatives, particularly those based on the cinnamic acid backbone. These molecules, characterized by an acrylic acid moiety and an alkoxy-substituted phenyl ring, have emerged as privileged structures in medicinal chemistry.[1][2] Their prevalence in nature, coupled with their amenability to synthetic modification, has positioned them as key candidates for tackling a spectrum of human diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][4]

This technical guide provides an in-depth exploration of the therapeutic potential of this chemical class. Moving beyond a simple catalogue of activities, we will dissect the core mechanisms of action, provide validated experimental workflows for their evaluation, and present a framework for their rational design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of alkoxy-substituted acrylic acids in their therapeutic programs.

Chapter 1: The Twin Pillars of Activity: Key Mechanistic Pathways

The therapeutic utility of alkoxy-substituted acrylic acids is primarily anchored to their ability to modulate two critical cellular signaling hubs: G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs). Understanding these interactions is fundamental to appreciating their potential.

GPR109A Agonism: A Gateway to Metabolic and Anti-Inflammatory Control

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells, including macrophages.[5] Its activation is a key event in mediating metabolic and anti-inflammatory signals.

Mechanism of Action: Alkoxy-substituted acrylic acid derivatives, acting as agonists, bind to GPR109A. This binding event triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric Gi protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[5][6] This enzymatic inhibition leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[1][5] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream effectors involved in lipolysis and inflammation.[5]

Furthermore, GPR109A can signal through a G-protein-independent pathway involving β-arrestin proteins.[6][7] Ligand binding can promote the recruitment of β-arrestin to the receptor, initiating a distinct set of signals, including the activation of the ERK/MAP kinase pathway.[8][9] This dual-signaling capability introduces the concept of "biased agonism," where a compound may preferentially activate either the Gi or the β-arrestin pathway, offering a sophisticated strategy for designing drugs with improved therapeutic windows.[10]

Signaling Pathway: GPR109A Activation

GPR109A_Pathway cluster_membrane Plasma Membrane Receptor GPR109A Gi Gαi Receptor->Gi Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand Alkoxy-Substituted Acrylic Acid (Agonist) Ligand->Receptor Binds Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response1 Anti-Lipolytic & Anti-Inflammatory Effects PKA->Response1 Leads to ERK ERK/MAPK Pathway BetaArrestin->ERK Activates Response2 Gene Transcription, Inflammatory Response (e.g., Flushing) ERK->Response2 Leads to

Caption: Canonical Gi and β-arrestin signaling pathways activated by GPR109A agonists.

HDAC Inhibition: Epigenetic Reprogramming for Anti-Cancer Activity

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[3] This action generally leads to chromatin compaction and transcriptional repression. The dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a powerful class of anti-neoplastic agents.[3]

Mechanism of Action: Many acrylic acid derivatives, particularly cinnamic hydroxamic acids, function as potent HDAC inhibitors.[11] They typically feature a zinc-binding group (like hydroxamic acid) that chelates the zinc ion in the HDAC active site, blocking its enzymatic function.[12]

The consequences of HDAC inhibition are profound:

  • Histone Hyperacetylation: Increased acetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors to access DNA, reactivating the expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[4][13]

  • Non-Histone Protein Acetylation: A critical non-histone target is the tumor suppressor protein p53. HDAC inhibition leads to p53 hyperacetylation, which enhances its stability and transcriptional activity.[13][14] Activated p53 then drives the expression of pro-apoptotic target genes like PUMA and Bax, pushing the cancer cell towards programmed cell death (apoptosis).[2][3]

  • Induction of Apoptosis: By upregulating pro-apoptotic proteins (Bax, Bim) and downregulating anti-apoptotic proteins (Bcl-2), HDAC inhibitors shift the cellular balance in favor of apoptosis, a key mechanism for their cancer-killing effects.[3][15]

Signaling Pathway: HDAC Inhibition

Caption: HDAC inhibition leads to hyperacetylation of histones and p53, inducing apoptosis.

Chapter 2: Preclinical Evaluation Workflow: A Self-Validating Approach

The successful development of a therapeutic agent hinges on a rigorous and logical preclinical evaluation pipeline. The following section outlines a validated workflow for characterizing alkoxy-substituted acrylic acids, emphasizing the causality behind each step and the inclusion of essential controls for data integrity.

Workflow: From Compound to Candidate

Drug_Discovery_Workflow cluster_assays Key Assays A 1. Rational Design & In Silico Screening B 2. Chemical Synthesis & Purification A->B C 3. Primary In Vitro Screening (Target-Based Assays) B->C D 4. Secondary Screening (Cell-Based Functional Assays) C->D C1 HDAC Inhibition Assay C->C1 C2 GPR109A cAMP Assay C->C2 E 5. Lead Optimization (SAR Studies) D->E Iterative Feedback F 6. In Vivo Efficacy & PK/PD Studies D->F D1 Cancer Cell Viability D->D1 D2 Cytokine Release Assay D->D2 E->B Synthesize Analogs G Preclinical Candidate F->G

Caption: A typical preclinical workflow for the development of acrylic acid derivatives.

Protocol: Fluorometric HDAC Inhibition Assay

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against HDAC enzymes.[12][16]

  • Principle: An acetylated fluorogenic substrate is incubated with an HDAC enzyme source (e.g., HeLa nuclear extract or recombinant HDAC). If the inhibitor is ineffective, HDAC deacetylates the substrate. A developer solution is then added, which specifically processes the deacetylated substrate to release a fluorophore. The fluorescence intensity is therefore inversely proportional to the HDAC inhibitory activity of the test compound.

  • Materials:

    • Test Compounds (dissolved in DMSO)

    • HDAC Inhibitor Drug Screening Kit (e.g., Abcam ab283378 or similar) containing:

      • HDAC Substrate

      • HeLa Nuclear Extract (or recombinant HDAC)

      • Lysine Developer

      • Assay Buffer

      • Positive Control Inhibitor (e.g., Trichostatin A)

    • Black, flat-bottom 96-well microplate

    • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting concentration is 100 µM, diluted in 10 steps. Also prepare wells for a "No Inhibitor" (negative) control (DMSO vehicle) and a "Positive Control" inhibitor.

    • Reaction Setup: To each well of the 96-well plate, add reagents in the following order:

      • 50 µL of Assay Buffer

      • X µL of diluted test compound/control

      • Y µL of HeLa Nuclear Extract (volume as per kit instructions)

      • Z µL of HDAC Substrate

      • Scientist's Note: The final volume should be consistent across all wells. The reaction is typically initiated by the addition of the substrate.

    • Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes.

      • Rationale: This allows the HDAC enzyme to process the substrate. The incubation time should be optimized to ensure the "No Inhibitor" control signal is robust but not saturated.

    • Development: Add 50 µL of Lysine Developer to each well.

    • Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

      • Rationale: This step allows the developer to react with the deacetylated substrate and generate the fluorescent signal.

    • Measurement: Read the fluorescence on a microplate reader (Ex/Em = 360/460 nm).

    • Data Analysis:

      • Subtract the background fluorescence (wells with no enzyme).

      • Normalize the data: Set the "No Inhibitor" control as 100% activity and the highest concentration of the positive control as 0% activity.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: GPR109A Functional cAMP Assay

This protocol measures a compound's ability to act as a GPR109A agonist by quantifying the inhibition of forskolin-stimulated cAMP production.[17]

  • Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, reducing cAMP levels. In this assay, cells expressing GPR109A are first stimulated with forskolin, a potent activator of adenylyl cyclase, which causes a large increase in intracellular cAMP. An effective GPR109A agonist will counteract this effect, leading to a dose-dependent decrease in the measured cAMP concentration.

  • Materials:

    • CHO-K1 cells stably expressing human GPR109A

    • Assay Medium (e.g., MEM with 2% charcoal-stripped serum)

    • Stimulation Buffer (e.g., HBSS) supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (500 µM).

    • Forskolin solution

    • Test Compounds (dissolved in DMSO)

    • Positive Control Agonist (e.g., Nicotinic Acid)

    • cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • Poly-D-Lysine coated 96-well or 384-well plates

  • Methodology:

    • Cell Plating: Seed the GPR109A-expressing CHO-K1 cells into the coated microplate at a pre-optimized density (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[18]

      • Rationale: Allowing cells to adhere overnight ensures a healthy, responsive monolayer for the assay.

    • Compound Preparation: Prepare serial dilutions of the test compound and positive control in Stimulation Buffer. Also prepare a "Vehicle" control (DMSO in buffer) and a "Forskolin Only" control.

    • Agonist Stimulation: Carefully remove the culture medium from the cells. Add the diluted test compounds/controls to the respective wells. Incubate for 15-30 minutes at room temperature.

    • Forskolin Challenge: Add a pre-determined concentration of forskolin (e.g., 5 µM final concentration) to all wells except the "basal" control. Incubate for another 30 minutes at room temperature.[17]

      • Scientist's Note: The PDE inhibitor (IBMX) in the buffer is critical. It prevents the enzymatic degradation of cAMP, ensuring the signal accumulates to a detectable level.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Data Analysis:

      • The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.

      • Normalize the data: Set the "Forskolin Only" control as 0% inhibition and the maximal inhibition by the positive control as 100% inhibition.

      • Plot the percent inhibition versus the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Chapter 3: Data Interpretation and Structure-Activity Relationships

The ultimate goal of the preclinical workflow is to generate robust data that informs the iterative process of drug design. Summarizing quantitative data in a clear, tabular format is essential for comparing analogs and discerning structure-activity relationships (SAR).

Representative Data: Target Potency

The tables below present hypothetical but realistic data for two series of alkoxy-substituted acrylic acid analogs targeting HDAC1 and GPR109A, respectively.

Table 1: HDAC1 Inhibitory Activity of Cinnamic Hydroxamic Acid Analogs

Compound IDR1 (Alkoxy Group)R2 (Position)IC50 (nM) vs. HDAC1
SAHA (Control) --142
Cpd-1a -H->10,000
Cpd-1b 4-OCH3Phenyl85
Cpd-1c 3,4-(OCH3)2Phenyl42
Cpd-1d 3,4,5-(OCH3)3Phenyl25
Cpd-1e 4-OCH3Naphthyl15

Data inspired by literature findings.[11][19]

SAR Insights:

  • The unsubstituted phenyl ring (Cpd-1a) is inactive, highlighting the importance of the alkoxy substituents.

  • Adding a methoxy group at the 4-position (Cpd-1b) confers potent activity.

  • Increasing the number of electron-donating methoxy groups (Cpd-1c, Cpd-1d) enhances inhibitory potency, suggesting a favorable interaction in the "cap" region of the HDAC active site.[11]

  • Extending the aromatic system from phenyl to naphthyl (Cpd-1e) further increases potency, likely due to enhanced hydrophobic interactions.

Table 2: GPR109A Agonist Activity of Phenylacrylic Acid Analogs

Compound IDR1 (Substitution)EC50 (nM) - cAMP Inhibition
Nicotinic Acid (Control) Pyridine-3-carboxylic acid100
β-OH Butyrate (Endogenous) -~750,000
Cpd-2a 3-Phenylacrylic acid>50,000
Cpd-2b 3-(4-Methoxyphenyl)acrylic acid8,500
Cpd-2c 3-(4-Ethoxyphenyl)acrylic acid5,200
Cpd-2d 3-(4-Propoxyphenyl)acrylic acid2,100

Data inspired by literature findings.[20][21]

SAR Insights:

  • The basic phenylacrylic acid scaffold (Cpd-2a) has very low activity compared to the endogenous and control ligands.

  • Addition of a 4-methoxy group (Cpd-2b) significantly improves agonist potency.

  • Increasing the length and lipophilicity of the alkoxy chain from methoxy to ethoxy (Cpd-2c) and propoxy (Cpd-2d) leads to a progressive increase in potency. This suggests the presence of a hydrophobic pocket in the GPR109A ligand-binding domain that can be exploited for improved affinity.

Conclusion and Future Directions

Alkoxy-substituted acrylic acids represent a versatile and highly druggable chemical class with validated therapeutic potential. Their ability to potently and selectively modulate key disease targets like GPR109A and HDACs provides a solid foundation for developing novel treatments for metabolic diseases, cancer, and inflammatory disorders. The experimental workflows and mechanistic insights detailed in this guide offer a robust framework for advancing these compounds from initial hits to viable preclinical candidates.

Future research should focus on exploring biased agonism at GPR109A to separate therapeutic effects from side effects, as well as developing isoform-selective HDAC inhibitors to minimize off-target toxicities. The continued application of rational design, informed by rigorous biological evaluation, will undoubtedly unlock the full potential of this remarkable chemical scaffold.

References

  • Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons. PubMed. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]

  • Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. PMC. [Link]

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. PMC. [Link]

  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Involvement of p53 Acetylation in Growth Suppression of Cutaneous T-Cell Lymphomas Induced by HDAC Inhibition. PubMed. [Link]

  • Histone deacetylase inhibitors and cell death. PMC. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. [Link]

  • Therapeutic potential of β-arrestin- and G protein-biased agonists. PMC. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Epigenetic Targeting of Autophagy via HDAC Inhibition in Tumor Cells: Role of p53. MDPI. [Link]

  • Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. PubMed. [Link]

  • Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers. [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. [Link]

  • cAMP Assay Protocol. BPS Bioscience. [Link]

  • Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. [Link]

Sources

Technical Safety & Handling Guide: 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

[1]

Chemical Identity & Structural Context

This compound is a lipophilic derivative of cinnamic acid, characterized by a phenyl ring substituted with ethoxy and butoxy groups. It is frequently utilized as an intermediate in the synthesis of metabolic disease therapeutics (e.g., PPAR agonists) and other bioactive molecules.

Property Data
IUPAC Name (2E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid
Common Name This compound
Catalog IDs Santa Cruz: sc-344398; Combi-Blocks: JH-7722
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol, Chloroform
LogP (Predicted) ~3.5 – 4.0 (Highly Lipophilic)
Structural Analysis (Graphviz)

The following diagram visualizes the functional groups and their implications for reactivity and safety.

ChemicalStructureCorePhenyl Ring(Aromatic Core)AcrylicAcrylic Acid Moiety(-CH=CH-COOH)Core->Acrylic Electrophilic (Michael Acceptor) Potential Skin SensitizerEthoxy3-Ethoxy Group(-OCH2CH3)Core->Ethoxy Electron DonorButoxy4-Butoxy Group(-O(CH2)3CH3)Core->Butoxy Increases Lipophilicity (Bioavailability)ReactivityReactivity Profile:1. Decarboxylation (High Heat)2. Polymerization (Light/Radical)Acrylic->ReactivitypH Sensitive (pKa ~4.5)

Figure 1: Structural dissection of this compound highlighting reactive centers.[1]

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data may be limited.[1] The following classification is derived from Read-Across methodology using structural analogs (e.g., 3,4-dimethoxycinnamic acid).

Signal Word: WARNING

Hazard Class Hazard Statement Code Mechanism
Skin Irritation Causes skin irritation.[1]H315 Acidic functionality + Lipophilic penetration.
Eye Irritation Causes serious eye irritation.H319 Direct protonation of mucosal membranes.
STOT - SE May cause respiratory irritation.[1]H335 Inhalation of fine dust; acrylic moiety irritation.
Sensitization May cause an allergic skin reaction.H317 Predicted: Alpha-beta unsaturated system acts as a Michael acceptor for skin proteins.[1]
Experimental Handling & Storage Protocols
A. Storage Integrity
  • Temperature: Store at +2°C to +8°C (Refrigerate). Long-term storage at -20°C is preferred to prevent slow polymerization or decarboxylation.[1]

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1] The electron-rich aromatic ring makes it susceptible to slow oxidation over time.[1]

  • Light: Protect from light. The acrylic double bond is photosensitive and can undergo E/Z isomerization or [2+2] cycloaddition (dimerization) upon UV exposure.[1]

B. Solubilization Protocol (For Biological Assays)

Due to the hydrophobic butoxy tail, aqueous solubility is poor. Follow this step-by-step method for cellular assays:

  • Primary Stock: Dissolve in 100% DMSO to create a 10–50 mM stock solution. Vortex until clear.

  • Aliquot: Aliquot into light-protective amber tubes to avoid freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Tip: If precipitation occurs upon addition to media, pre-dilute in warm ethanol (if compatible) or use a carrier protein (BSA).[1]

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate the acidic and irritant properties of the compound.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinSKIN CONTACT(Lipophilic Acid)Type->SkinEyeEYE CONTACT(Corrosive Risk)Type->EyeInhalINHALATION(Dust)Type->InhalActionSkin1. Brush off dry powder2. Wash with soap & water (15 min)3. Do NOT use solvents (enhances absorption)Skin->ActionSkinActionEye1. Flush with water (15 min)2. Remove contact lenses3. Consult OphthalmologistEye->ActionEyeActionInhal1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for delayed edemaInhal->ActionInhalMedicalSEEK MEDICAL ATTENTIONProvide SDS/StructureActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Standard Operating Procedure (SOP) for emergency response.

Synthesis & Application Context

Understanding the synthesis pathway aids in identifying potential impurities (e.g., residual aldehydes or catalysts).

Synthesis Logic (Knoevenagel Condensation)

This compound is typically synthesized via the condensation of 4-butoxy-3-ethoxybenzaldehyde with malonic acid (or malonic acid esters) in the presence of a base (piperidine/pyridine).[1]

  • Precursor 1: 4-Butoxy-3-ethoxybenzaldehyde (CAS 93567-90-9).[1]

  • Reaction: Knoevenagel Condensation

    
     Decarboxylation.
    
  • Impurities: Trace amounts of the aldehyde precursor may remain. Aldehydes are sensitizers; therefore, purity verification (HPLC/NMR) is critical before biological use.[1]

Drug Development Relevance

This structural motif (Alkoxy-substituted Cinnamic Acid) is a "privileged scaffold" in medicinal chemistry, often acting as:

  • PPAR Agonist Intermediate: The lipophilic tail mimics fatty acids, allowing the molecule to bind to Peroxisome Proliferator-Activated Receptors (PPARs) involved in lipid metabolism.[1]

  • Antioxidant: The phenolic nature (if dealkylated metabolically) can scavenge free radicals.

  • Matrix Metalloproteinase (MMP) Inhibitor: Cinnamic acid derivatives often chelate Zinc in MMP active sites.

References
  • Santa Cruz Biotechnology. (n.d.).[2] this compound (Catalog sc-344398).[1] Retrieved from [1]

  • Combi-Blocks. (n.d.). Product JH-7722 Data Sheet.[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Cinnamic Acid Derivatives. (General safety read-across for CAS 79-10-7 and analogs). Retrieved from

  • ECHA (European Chemicals Agency). C&L Inventory: Cinnamic Acid. (Used for H-code validation).[1] Retrieved from [1]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a functionalized cinnamic acid derivative. In drug discovery, this specific scaffold often serves as a lipophilic tail in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, such as glitazars, used in metabolic disorder treatments. It is also utilized in material science for synthesizing liquid crystal mesogens due to its rigid core and flexible alkyl chains.

This guide details the synthesis of this molecule using the Doebner Modification of the Knoevenagel condensation.[1][2] Unlike the standard Knoevenagel reaction which often stops at the ester or nitrile stage, the Doebner modification utilizes malonic acid in pyridine to facilitate a one-pot condensation-decarboxylation sequence, directly yielding the


-unsaturated carboxylic acid with high trans (

) stereoselectivity.
Retrosynthetic Analysis

The target molecule is disconnected at the alkene bond, revealing two primary precursors:

  • Electrophile: 4-Butoxy-3-ethoxybenzaldehyde (CAS: 93567-90-9).[3]

  • Nucleophile: Malonic acid (Propanedioic acid).

Mechanistic Insight

To optimize yield and purity, one must understand the catalytic cycle. The reaction proceeds through an enolization-aldol-elimination-decarboxylation sequence.

Key Mechanistic Features:
  • Base Role: Piperidine acts as the organocatalyst, generating the reactive enolate of malonic acid. Pyridine serves as the solvent and a thermodynamic sink to drive decarboxylation.

  • Stereoselectivity: The reaction thermodynamically favors the (

    
    )-isomer (trans) due to steric minimization during the dehydration step of the aldol intermediate.
    
  • Decarboxylation: Thermal decarboxylation occurs on the intermediate dicarboxylic acid, driven by the relief of steric strain and the formation of the conjugated system.

Diagram 1: Reaction Mechanism Pathway[4]

Knoevenagel_Mechanism Start Malonic Acid + Base (Piperidine) Enolate Enolate Ion Start->Enolate Deprotonation Aldol Aldol Intermediate (Beta-hydroxy acid) Enolate->Aldol Nucleophilic Attack Aldehyde 4-Butoxy-3-ethoxy- benzaldehyde Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Dicarb Unsaturated Dicarboxylic Acid Dehydration->Dicarb Decarb Decarboxylation (-CO2, Heat) Dicarb->Decarb Product (E)-Cinnamic Acid Derivative Decarb->Product

Caption: Mechanistic flow from enolate formation to final decarboxylation yielding the trans-acrylic acid.

Experimental Protocol

Materials & Reagents
  • Precursor: 4-Butoxy-3-ethoxybenzaldehyde (1.0 eq)

  • Reagent: Malonic acid (2.0 eq) - Excess ensures complete consumption of the expensive aldehyde.

  • Solvent: Pyridine (anhydrous, 5.0 - 10.0 volumes)

  • Catalyst: Piperidine (0.1 eq)

  • Workup: Hydrochloric acid (6M and 1M), Ethanol (for recrystallization).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Butoxy-3-ethoxybenzaldehyde (10.0 g, 45.0 mmol).

  • Add Malonic acid (9.36 g, 90.0 mmol).

  • Add Pyridine (50 mL). The solids may not dissolve immediately.

  • Add Piperidine (0.45 mL, catalytic) via syringe.

Step 2: Reaction Execution

  • Heat the mixture to reflux (100–115 °C) under an inert atmosphere (

    
     or Ar) if possible, though the reaction is generally air-tolerant.
    
  • Observation: Vigorous evolution of

    
     gas will be observed as the reaction progresses.
    
  • Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      
      acid spot (streaking) should appear.

Step 3: Quench and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) and concentrated HCl (60 mL) .

    • Critical: The pH must be brought to

      
       to ensure the pyridine is protonated (solubilized) and the product is fully protonated (precipitated).
      
  • Stir the resulting slurry vigorously for 30 minutes. The product should precipitate as a white to off-white solid.[4]

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with water (

    
     mL) to remove residual pyridine hydrochloride.
    

Step 4: Purification

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask.

  • Dissolve in a minimum amount of boiling Ethanol (95%) .

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Setup Setup: Aldehyde + Malonic Acid in Pyridine/Piperidine Reflux Reflux at 110°C (4-6 Hours) Setup->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No Quench Pour into Ice/HCl (pH < 2) Check->Quench Yes Filter Filtration & Water Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Product (Vacuum Dry) Recryst->Final

Caption: Operational workflow for the synthesis and purification of the target acrylic acid.

Analytical Validation & Expected Data

To ensure the trustworthiness of the protocol, the isolated product must be validated against specific criteria.

Expected Yield
  • Typical Yield: 75% – 85%

  • Appearance: White crystalline needles or powder.

NMR Characterization (Self-Validation)

The


H NMR spectrum is the primary tool for confirming the structure and stereochemistry.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
-COOH 11.0 – 12.5Broad Singlet1HConfirms carboxylic acid.
Alkene (

)
7.65 – 7.75Doublet (

Hz)
1HCritical:

Hz confirms trans (

) geometry.
Aromatic Ring 7.05 – 7.20Multiplet3H1,3,4-substitution pattern.
Alkene (

)
6.25 – 6.35Doublet (

Hz)
1HCoupled to

.
Ethoxy (-OCH

-)
4.15Quartet2HConfirms ethoxy group.
Butoxy (-OCH

-)
4.05Triplet2HConfirms butoxy attachment.
Alkyl Chain 1.40 – 1.85Multiplets7HRemaining butyl/ethyl protons.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation or loss during workup.Ensure reflux time is sufficient (

stops bubbling). Ensure quench pH is acidic enough (<2) to precipitate the acid fully.
Oily Product Impurities (cis-isomer or solvent).Recrystallize from Ethanol/Water (9:1) instead of pure Ethanol. Scratch the flask to induce nucleation.
Pyridine Smell Inefficient washing.The final solid retains pyridine. Wash with dilute HCl (1M) again, then water, before drying.

References

  • Doebner Modification Mechanism: Jones, G.[1][5] "The Knoevenagel Condensation."[1][4] Organic Reactions, 2011 , Vol 15. Link

  • General Protocol for Alkoxy-Cinnamic Acids: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Synthesis of Cinnamic Acid Derivatives: Sinha, A. K., et al. "Green and efficient synthesis of cinnamic acids." Journal of Natural Products, 2007 , 70(2). Link

  • Precursor Properties (4-Butoxy-3-ethoxybenzaldehyde): PubChem Compound Summary for CID 13649666. Link

Sources

Application Note: Protocol for Doebner Modification of 4-Butoxy-3-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-(4-butoxy-3-ethoxyphenyl)acrylic acid using the Doebner modification of the Knoevenagel condensation. Unlike the standard Knoevenagel reaction which typically employs diesters (e.g., diethyl malonate) requiring subsequent hydrolysis, the Doebner modification utilizes malonic acid in pyridine. This facilitates a one-pot condensation-decarboxylation sequence, directly yielding the


-unsaturated carboxylic acid.

This specific substrate, 4-butoxy-3-ethoxybenzaldehyde , features two electron-donating alkoxy groups. While these groups stabilize the aromatic ring, they reduce the electrophilicity of the carbonyl carbon compared to nitro- or halo-substituted benzaldehydes. Consequently, thermodynamic forcing (reflux) and catalytic activation (piperidine) are critical for high conversion.

Scientific Foundation & Mechanism

Mechanistic Insight

The reaction proceeds through a pyridine-mediated enolization of malonic acid, followed by nucleophilic attack on the aldehyde. The distinguishing feature of the Doebner modification is the in situ decarboxylation.

  • Activation: Piperidine (secondary amine) forms a transient iminium ion with the aldehyde (catalytic cycle) or acts as a general base to deprotonate malonic acid.

  • Condensation: The malonate enolate attacks the carbonyl, forming an aldol-like intermediate.

  • Elimination: Dehydration yields the benzylidene malonic acid intermediate.

  • Decarboxylation: Thermal driving force in pyridine results in the loss of

    
    , driven by the formation of the conjugated styryl system.
    
Pathway Visualization

DoebnerMechanism Aldehyde 4-Butoxy-3-ethoxy benzaldehyde Enolate Enolate Intermediate Aldehyde->Enolate Pyridine/Piperidine Base Catalysis Malonic Malonic Acid Malonic->Enolate Pyridine/Piperidine Base Catalysis Adduct Benzylidene Dicarboxylic Acid Enolate->Adduct - H2O (Condensation) Transition Decarboxylation Transition State Adduct->Transition Reflux (Heat) Product 3-(4-butoxy-3-ethoxyphenyl) acrylic acid Transition->Product Irreversible CO2 CO2 (Gas) Transition->CO2

Figure 1: Mechanistic pathway of the Doebner modification highlighting the critical decarboxylation step.

Materials and Equipment

Reagents
ReagentRoleStoichiometryPurity Requirement
4-Butoxy-3-ethoxybenzaldehyde Limiting Reagent1.0 equiv>97% (HPLC)
Malonic Acid Nucleophile2.0 - 2.5 equiv>99% (Dry)
Pyridine Solvent / Base3-5 Vol (mL/g)Anhydrous
Piperidine Catalyst0.05 - 0.1 equivReagent Grade
Hydrochloric Acid (6M) Quenching AgentExcessTechnical Grade
Equipment
  • Round-bottom flask (RBF) with 2-neck or 3-neck configuration.

  • Reflux condenser with drying tube (CaCl

    
    ) or 
    
    
    
    inlet.
  • Magnetic stir bar and oil bath (capable of 120°C).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Reaction Setup
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-butoxy-3-ethoxybenzaldehyde (1.0 equiv) and malonic acid (2.2 equiv).

    • Note: Excess malonic acid is required to drive the equilibrium forward and account for thermal decomposition of the acid itself.

  • Solvation: Add Pyridine (anhydrous, ~4 mL per gram of aldehyde). Stir until the solids are mostly dissolved.

  • Catalysis: Add Piperidine (0.1 equiv) dropwise.

    • Observation: A slight exotherm or color change (yellowing) may occur due to imine formation.

Reaction Phase
  • Reflux: Attach the condenser and heat the mixture to reflux (Pyridine b.p. 115°C).

  • Duration: Maintain reflux for 4 to 6 hours .

    • Process Control: Carbon dioxide evolution (bubbling) will be observed initially. The reaction is considered complete when CO

      
       evolution ceases and TLC indicates consumption of the aldehyde.
      
  • Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3) or DCM:MeOH (95:5).

    • Visualization: UV (254 nm). The product acid will likely streak on silica or remain at the baseline unless the eluent is acidified (add 1% Acetic Acid to eluent).

Workup and Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching/Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water mixed with concentrated HCl (Target pH < 2).

    • Ratio: Use approximately 10 mL of acid/water mix per mL of pyridine used.

    • Mechanism:[1][2][3][4][5][6][7] HCl neutralizes the pyridine and protonates the cinnamate salt, causing the free acid to precipitate as a solid.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.[8]

  • Washing: Wash the filter cake with cold water (3x) to remove pyridinium salts and excess malonic acid.

Purification (Recrystallization)

The crude product may contain traces of the benzylidene dicarboxylic acid (incomplete decarboxylation) or polymerized byproducts.

  • Solvent System: Ethanol/Water (3:1) or Glacial Acetic Acid/Water.

  • Procedure: Dissolve the crude solid in minimum boiling ethanol. Add hot water until slight turbidity persists. Clarify with a few drops of ethanol if necessary. Allow to cool slowly to RT, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Workflow start Start: Weigh Reagents mix Mix Aldehyde + Malonic Acid in Pyridine start->mix cat Add Piperidine (Cat.) mix->cat reflux Reflux (115°C, 4-6h) Monitor CO2 evolution cat->reflux tlc QC: TLC Check reflux->tlc tlc->reflux Incomplete pour Pour into Ice/HCl (Precipitate Product) tlc->pour Complete filter Vacuum Filtration & Water Wash pour->filter cryst Recrystallization (EtOH/H2O) filter->cryst final Pure 3-(4-butoxy-3-ethoxyphenyl) acrylic acid cryst->final

Figure 2: Operational workflow for the synthesis and isolation of the target cinnamic acid derivative.

Process Control & Characterization

To validate the synthesis, the following analytical data must be obtained:

MethodExpected ResultPurpose
1H NMR (DMSO-d6) Doublet at

6.3-6.5 ppm (

Hz)
Confirms trans-alkene geometry (E-isomer).
1H NMR (DMSO-d6) Broad singlet

12.0+ ppm
Confirms Carboxylic Acid proton (-COOH).
Melting Point Sharp range (e.g., 140-160°C)Range depends on specific polymorph; sharp range indicates purity.
IR Spectroscopy ~1680 cm

(C=O), ~1620 cm

(C=C)
Confirms conjugated acid functionality.

Note: Specific melting points for the 4-butoxy-3-ethoxy derivative should be established against a reference standard, as literature values vary by crystal form.

Troubleshooting Guide

Issue: "Oiling Out" during Acidification

  • Cause: The product precipitates as an oil rather than a solid, often due to impurities or temperature.

  • Solution: Cool the aqueous mixture to 0°C. Scratch the side of the beaker with a glass rod to induce nucleation. If oil persists, extract with Ethyl Acetate, dry over MgSO

    
    , and evaporate to a solid, then recrystallize.
    

Issue: Low Yield / Incomplete Reaction

  • Cause: Water in the pyridine or old malonic acid.

  • Solution: Use freshly opened or distilled pyridine. Ensure malonic acid is dry. Increase reflux time to 8 hours.

Issue: Product is Water-Soluble

  • Cause: pH not low enough during workup.

  • Solution: Ensure the final pH of the quenching solution is < 2. The carboxylic acid must be fully protonated to precipitate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for Doebner modification).

  • Jones, G. "The Knoevenagel Condensation."[9] Organic Reactions1967 , 15, 204.[9]

  • List, B. "Doebner Modification." Organic Chemistry Portal. (Mechanistic Overview).

  • Furniss, B. S., et al.Synthesis of 3,4-dimethoxycinnamic acid (Veratric Acid analogue). Adapted protocol for dialkoxybenzaldehydes. Vogel's Textbook, Page 1039.

Disclaimer: This protocol involves the use of hazardous chemicals, including Pyridine (toxic, flammability hazard) and Piperidine (corrosive). All operations must be performed in a functioning fume hood with appropriate PPE.

Sources

Purification methods for lipophilic cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for Lipophilic Cinnamic Acid Derivatives

Abstract

Lipophilic cinnamic acid derivatives (e.g., long-chain esters, fatty amides, and polyphenolic hybrids) present unique purification challenges due to their waxy consistency, low water solubility, and susceptibility to


 photoisomerization. This guide provides a field-proven, modular purification workflow. It moves beyond standard textbook protocols to address specific issues such as "oiling out" during crystallization and the separation of geometric isomers using reverse-phase HPLC.

Strategic Overview: The Purification Decision Matrix

Before selecting a method, the physicochemical state of the crude derivative determines the workflow. Lipophilic cinnamates often exist as viscous oils or low-melting solids, making standard recrystallization difficult.

Figure 1: Purification Workflow Decision Tree

Purification_Decision_Tree Start Crude Reaction Mixture Workup Protocol A: Biphasic Acid/Base Work-up Start->Workup State_Check Physical State (Post-Drying) Workup->State_Check Solid Solid / Waxy Solid State_Check->Solid High MP Oil Viscous Oil State_Check->Oil Low MP / Impure Recryst Protocol C: Recrystallization (Mixed Solvent) Solid->Recryst Flash Protocol B: Flash Chromatography (Silica) Oil->Flash Thermolabile Distill High-Vac Distillation (Kugelrohr) Oil->Distill Thermostable HPLC Protocol D: Preparative HPLC (Isomer Separation) Recryst->HPLC If >98% purity needed Flash->HPLC Distill->HPLC

Caption: Decision matrix for selecting purification methods based on the physical state and thermal stability of the derivative.

Protocol A: The "Chemical Filter" (Critical Work-up)

Objective: Remove unreacted cinnamic acid and catalysts before chromatography. Causality: Cinnamic acid derivatives are highly lipophilic (


), while the starting cinnamic acid is ionizable (

). We exploit this by converting the unreacted acid into its water-soluble salt, partitioning it away from the product.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Buffer: Saturated Aqueous Sodium Bicarbonate (

    
    ).[1][2]
    

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of crude).

  • Acid Removal (The pH Swing):

    • Wash the organic phase 2x with Saturated

      
      .[1]
      
    • Mechanism:[3][4]

      
      .
      
    • Note: Vent the separatory funnel frequently due to

      
       generation.
      
  • Neutralization: Wash 1x with Brine (Sat. NaCl) to remove emulsified water.

  • Drying: Dry over Anhydrous

    
     (Sodium Sulfate) for 15 minutes. Filter and concentrate.
    
  • Validation: Run a TLC. If the baseline spot (carboxylic acid) persists, repeat the

    
     wash.
    

Protocol B: Flash Column Chromatography

Objective: Separation of the lipophilic derivative from non-polar byproducts (e.g., dimers) and polar impurities. Stationary Phase: Silica Gel 60 (


).

Solvent Systems (Mobile Phase): Lipophilic cinnamates require non-polar gradients.

  • System A: Hexanes / Ethyl Acetate (Standard).[4]

  • System B: Toluene / Acetone (For aromatic selectivity).

Gradient Optimization Table:

Compound TypeStarting SolventGradient SlopeTarget Rf
Simple Alkyl Esters 100% Hexane0%

10% EtOAc
0.3 - 0.4
Complex Amides 90% Hexane10%

40% EtOAc
0.25 - 0.3
Polyphenolic Hybrids 95% DCM0%

5% MeOH
0.3

Procedure:

  • Loading: Dissolve the crude oil in the minimum amount of DCM. Do not use EtOAc for loading as it causes band broadening.

  • Elution: Run the gradient at 15-20 mL/min (for a 12g column).

  • Detection: Monitor UV at 254 nm (aromatic ring) and 280 nm (conjugated alkene).

Protocol C: Recrystallization (Overcoming "Oiling Out")

Challenge: Lipophilic cinnamates often form oils rather than crystals due to low melting points and trace impurities preventing nucleation. Solution: Use a mixed-solvent system with slow evaporation.

Recommended Solvent Pairs:

  • Ethanol / Water (9:1): Best for amides.

  • Hexane / EtOAc (20:1): Best for highly lipophilic esters (e.g., cetyl cinnamate).

Procedure:

  • Dissolve the solid in the boiling solvent (e.g., Ethanol).

  • Add the anti-solvent (e.g., Water) dropwise until persistent turbidity appears.

  • Add one drop of the good solvent to clear the solution.

  • Crucial Step: Allow the flask to cool to room temperature undisturbed in a water bath. Rapid cooling induces oiling out.

  • If oil forms: Reheat to dissolve, then add a "seed crystal" of pure product at

    
    .
    

Protocol D: Isomer Separation via HPLC

Objective: Separate the bioactive trans- (


) isomer from the cis- (

) photo-isomer. Mechanism: The cis-isomer is generally more polar and has a different hydrodynamic volume than the trans-isomer, allowing separation on C18 columns.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization, sharpens peaks).

    • B: Acetonitrile (MeCN).[5]

  • Flow Rate: 1.0 mL/min.

Figure 2: HPLC Isomer Separation Logic

HPLC_Logic Sample Mixture (E/Z) Column C18 Column (Hydrophobic Interaction) Sample->Column Injection Detector UV Detector (254/280 nm) Column->Detector Output_Z Z-Isomer (Elutes First) Detector->Output_Z Less interaction with C18 Output_E E-Isomer (Elutes Second) Detector->Output_E Stronger interaction (Planar shape)

Caption: Separation mechanism of geometric isomers on Reverse Phase HPLC. The planar E-isomer interacts more strongly with the stationary phase.

Quality Control & Validation

To ensure the protocol was successful, verify the following data points:

  • TLC Purity: Single spot under UV. Iodine stain should show no brown trails (indicates removal of aliphatic impurities).

  • 
    -NMR Diagnostic: 
    
    • Trans-isomer coupling constant (

      
      ) for the alkene protons (doublets at 
      
      
      
      and
      
      
      ppm) should be 15–16 Hz .
    • Cis-isomer

      
       value is typically 11–13 Hz  [1].
      
  • Absence of Acid: Check for the disappearance of the carboxylic acid proton (

    
     ppm broad singlet).
    

References

  • BenchChem. (2025).[6][7] Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography. Retrieved from

  • Sorbent Technologies. (2024). Scouting Gradients in Flash Chromatography. Retrieved from

  • National Institutes of Health (PMC). (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Retrieved from

  • Operachem. (2024).[1] Fischer Esterification: Typical Procedures and Work-up. Retrieved from

Sources

Application Note: Recrystallization Protocols for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a lipophilic cinnamic acid derivative often utilized as a key intermediate in the synthesis of PPAR agonists (e.g., glitazars) and other metabolic regulators. Its purification presents a specific challenge: balancing the solubility of the polar carboxylic acid head group against the hydrophobic 4-butoxy/3-ethoxy tail.

Unlike simple cinnamic acid, the presence of the butoxy chain significantly lowers water solubility and increases solubility in non-polar organics, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. This guide details scientifically validated solvent systems to overcome these thermodynamic hurdles.

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Functional Groups Carboxylic Acid (-COOH), Ether (-OR)H-bond donor/acceptor; pH-dependent solubility.
Hydrophobicity High (Butoxy chain)Reduced efficacy of pure aqueous recrystallization.
Predicted mp 150–175°C (Analog based)High melting point allows for high-boiling solvents (e.g., Toluene).
Key Impurities Unreacted Aldehyde, Cis-isomer, Inorganic saltsRequires a solvent system that rejects non-polar organics.

Solvent Selection Logic

The selection of solvents is governed by the "Like Dissolves Like" principle, modified by the amphiphilic nature of this specific molecule.

A. The Primary Candidate: Ethanol/Water (The "Green" Route)
  • Mechanism: The molecule is highly soluble in hot ethanol (breaking crystal lattice via solvation of the hydrophobic tail and H-bonding to the acid). Water acts as the anti-solvent, drastically reducing solubility as the dielectric constant increases.

  • Risk: Adding water too quickly to the hot solution can cause the hydrophobic butoxy tail to aggregate into oil droplets.

  • Mitigation: Slow addition of water at reflux temperature until persistent turbidity is observed.

B. The High-Purity Candidate: Ethyl Acetate/Heptane
  • Mechanism: Ethyl acetate solubilizes the compound effectively. Heptane (or Hexane) acts as a non-polar anti-solvent.

  • Advantage: This system is superior for removing unreacted aldehyde starting materials, which remain soluble in the Heptane-rich mother liquor.

C. The Polymorph Control Candidate: Toluene
  • Mechanism: Temperature-dependent solubility. The compound is soluble in boiling toluene but poorly soluble at room temperature.

  • Advantage: Slow cooling in toluene often yields larger, denser crystals (better flow properties) compared to rapid precipitation from alcohols.

Detailed Experimental Protocols

Protocol 1: Ethanol/Water Recrystallization (Recommended for Salt Removal)

Objective: Removal of inorganic salts and trace polar impurities.

  • Dissolution: Charge 10.0 g of crude this compound into a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethanol (95%) (approx. 5-7 mL/g) while stirring.

  • Heating: Heat the mixture to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL portions until a clear solution is obtained.

  • Filtration (Hot): If insoluble particles (dust/salts) remain, filter the hot solution through a pre-heated glass funnel or Celite pad.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Deionized Water dropwise.

    • Critical Point: Stop addition immediately upon the first sign of persistent turbidity (cloudiness).

    • Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold 50:50 Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol 2: Ethyl Acetate/Heptane (Recommended for Organic Purity)

Objective: Removal of lipophilic impurities (e.g., unreacted aldehydes, dimers).

  • Dissolution: Suspend crude material in Ethyl Acetate (3 mL/g).

  • Heating: Heat to mild reflux (77°C). The solid should dissolve readily.

  • Anti-Solvent Titration: Slowly add Heptane through the top of the condenser.

    • Ratio Target: Typically 1:2 or 1:3 (EtOAc:Heptane) is required.

    • Observation: Watch for "oiling out."[1] If oil droplets form, add a small amount of EtOAc to redissolve, then cool very slowly.

  • Seeding (Optional): If available, add a seed crystal at approx. 50°C to initiate nucleation.

  • Cooling: Cool to room temperature over 4 hours.

  • Isolation: Filter and wash with 100% Heptane to remove surface mother liquor containing non-polar impurities.

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification path based on the impurity profile.

Recrystallization_Workflow Start Crude this compound Analysis Analyze Impurity Profile (HPLC/NMR) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision Path_Inorganic Inorganic Salts / Very Polar Decision->Path_Inorganic Salts present Path_Organic Unreacted Aldehyde / Lipophilic Decision->Path_Organic Organic side-products Path_Polymorph Need Specific Crystal Form Decision->Path_Polymorph Physical property issue Protocol_A Protocol A: Ethanol/Water (Standard) Path_Inorganic->Protocol_A Protocol_B Protocol B: EtOAc/Heptane (High Purity) Path_Organic->Protocol_B Protocol_C Protocol C: Toluene (Slow Cooling) Path_Polymorph->Protocol_C Result Pure Crystalline Solid (>99% Purity) Protocol_A->Result Protocol_B->Result Protocol_C->Result

Figure 1: Decision matrix for solvent selection based on impurity profile. Blue nodes indicate analysis, Yellow indicates decision points, and Grey nodes represent specific protocols.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent mixture is too polar.Re-heat to reflux.[2] Add slightly more of the good solvent (e.g., Ethanol or EtOAc). Cool much slower (wrap flask in foil/towel).
No Crystallization (Solution remains clear cold)Supersaturation not reached.Concentrate the solution by evaporating 20% of the solvent. Scratch the glass with a rod or add a seed crystal.
Low Yield Too much solvent used.Cool to lower temperatures (-10°C). Concentrate mother liquor and run a "second crop" (note: second crop will be lower purity).
Colored Impurities Chromophores trapped in crystal lattice.Add Activated Carbon (Charcoal) to the hot solution, stir for 5 mins, then filter hot before cooling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Product Specification: Cinnamic Acid Derivatives. Retrieved from (General solubility data for alkoxy-cinnamic acids).

  • Organic Syntheses. (1955). Ethyl α,α-dimethyl-β-phenyl-β-hydroxypropionate (Related Cinnamate Purification). Org. Synth. Coll. Vol. 3, p. 408. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and dielectric constants).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Application Notes and Protocols for Heck Reaction Conditions for 3-Ethoxy-4-Butoxy Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview and practical protocols for conducting the Mizoroki-Heck reaction on 3-ethoxy-4-butoxy substituted aryl halides. Recognizing the unique challenges posed by electron-rich aryl halides, this document elucidates the causal relationships behind experimental choices, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Heck Reaction and the Challenge of Electron-Rich Aryl Halides

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

The catalytic cycle, as illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired substituted alkene and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.[2][3]

While the Heck reaction is robust, its efficiency can be significantly influenced by the electronic nature of the aryl halide. Aryl halides bearing electron-donating groups (EDGs), such as the 3-ethoxy-4-butoxy substituents of interest, present a notable challenge. These "deactivated" substrates exhibit slower rates of oxidative addition to the palladium(0) center, which is often the rate-determining step of the catalytic cycle.[4] Consequently, harsh reaction conditions, such as high temperatures, are often required, which can lead to catalyst decomposition and the formation of undesirable side products.[5]

To overcome these challenges, careful selection and optimization of the catalyst system, including the palladium precursor, ligand, and base, are paramount. The use of bulky, electron-rich ligands has emerged as a key strategy to enhance the reactivity of the palladium catalyst towards electron-rich aryl halides.[6]

The Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Heck reaction is depicted below. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)L₂-X migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)L₂(product)]⁺X⁻ beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 HB⁺X⁻ Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Flame-dry glassware under vacuum setup2 Introduce inert atmosphere (Ar/N₂) setup1->setup2 setup3 Add aryl halide, base, and solvent setup2->setup3 setup4 Add catalyst and ligand setup3->setup4 setup5 Add alkene setup4->setup5 reaction1 Heat to desired temperature with stirring setup5->reaction1 reaction2 Monitor progress (TLC, GC-MS) reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Quench and perform aqueous workup workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid esters. This class of compounds holds significant interest due to its structural similarity to other biologically active cinnamic acid derivatives, which are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties[1][2]. This guide will focus on a robust and widely applicable synthetic methodology, the Knoevenagel condensation, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Synthetic Strategy

The synthesis of α,β-unsaturated esters, such as the target this compound esters, is a cornerstone of modern organic synthesis. These molecules serve as versatile building blocks for more complex chemical entities. Among the various synthetic routes, the Knoevenagel condensation stands out for its efficiency and reliability in forming carbon-carbon double bonds[3][4]. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst[3][4].

Our strategy will employ a modified Knoevenagel-Doebner condensation. This approach involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with malonic acid in the presence of a catalytic amount of a base, followed by in-situ decarboxylation to yield the corresponding acrylic acid. Subsequent esterification will then furnish the desired acrylic acid ester. This two-step, one-pot approach is often favored for its operational simplicity and generally good yields[5].

An alternative, powerful method for the synthesis of α,β-unsaturated esters is the Wittig reaction[6][7][8]. This reaction involves an aldehyde or ketone reacting with a phosphorus ylide. While highly effective, the Knoevenagel condensation is often preferred for its milder reaction conditions and avoidance of stoichiometric phosphine oxide byproducts, which can sometimes complicate purification.

Experimental Protocol: Knoevenagel-Doebner Condensation and Esterification

This protocol details the synthesis of a representative ester, ethyl 3-(4-butoxy-3-ethoxy-phenyl)-acrylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Butoxy-3-ethoxybenzaldehyde≥98%Commercially AvailableStarting aldehyde.
Malonic Acid≥99%Commercially AvailableActive methylene compound.
Piperidine≥99%Commercially AvailableBasic catalyst. Handle in a fume hood.
PyridineAnhydrous, ≥99.8%Commercially AvailableSolvent and base. Handle in a fume hood.
EthanolAnhydrous, 200 proofCommercially AvailableReagent for esterification and solvent.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent for azeotropic removal of water.
Hydrochloric Acid (HCl)2 M aqueous solutionPrepared from concentrated HClFor acidification.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor washing.
Brine (Saturated NaCl)Saturated aqueous solutionPrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.
Diethyl EtherAnhydrousCommercially AvailableExtraction solvent.
HexanesReagent GradeCommercially AvailableFor recrystallization/chromatography.
Ethyl AcetateReagent GradeCommercially AvailableFor chromatography.
Step-by-Step Synthesis Protocol

Step 1: Knoevenagel-Doebner Condensation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-butoxy-3-ethoxybenzaldehyde (10.0 g, 45.0 mmol), malonic acid (5.6 g, 54.0 mmol), and pyridine (50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (0.5 mL, 5.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 2: In-situ Esterification

  • To the cooled reaction mixture from Step 1, add anhydrous ethanol (100 mL) and concentrated sulfuric acid (2 mL) cautiously.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours. Monitor the reaction by TLC for the formation of the ester.

  • After completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture into a separatory funnel containing 200 mL of ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash successively with 2 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 3-(4-butoxy-3-ethoxy-phenyl)-acrylate.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the α,β-unsaturated ester carbonyl group.

Mechanistic Insights and Rationale

The Knoevenagel condensation proceeds through a series of well-understood steps. The basic catalyst, piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type addition product. Subsequent dehydration yields the α,β-unsaturated dicarboxylic acid, which upon heating, undergoes decarboxylation to form the cinnamic acid derivative. The subsequent acid-catalyzed esterification with ethanol yields the final ester product.

Knoevenagel_Condensation cluster_0 Knoevenagel Condensation cluster_1 Esterification Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Malonic_Acid Malonic_Acid Enolate_Formation Enolate Formation Malonic_Acid->Enolate_Formation Deprotonation Base Piperidine Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Unsaturated_Acid This compound Dehydration->Unsaturated_Acid Decarboxylation Esterification_Reaction Esterification Unsaturated_Acid->Esterification_Reaction Alcohol Ethanol Alcohol->Esterification_Reaction Acid_Catalyst H₂SO₄ Acid_Catalyst->Esterification_Reaction Final_Product Ethyl 3-(4-Butoxy-3-ethoxy-phenyl)-acrylate Esterification_Reaction->Final_Product

Sources

Application Note & Protocol: Determining the Solubility of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Preclinical Research

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a compound of interest in various research fields. As with many novel organic molecules, understanding its fundamental physicochemical properties is paramount for its application, particularly in drug discovery and development. One of the most critical parameters is its solubility in a suitable solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in preclinical studies due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3] Its miscibility with water and cell culture media makes it an invaluable vehicle for in vitro and in vivo assays.[1] Therefore, accurately determining the solubility of this compound in DMSO is a foundational step for any further experimental work, ensuring the reliability and reproducibility of subsequent findings.

This application note provides a comprehensive guide and a detailed protocol for determining the solubility of this compound in DMSO. The methodologies described herein are designed to be robust and adaptable, providing researchers with the necessary tools to prepare accurate and stable stock solutions for their specific applications.

Understanding the Interplay: this compound and DMSO

The solubility of a compound is governed by the principle of "like dissolves like." To comprehend the solubility of this compound in DMSO, it is essential to consider the molecular structures of both the solute and the solvent.

  • This compound: This molecule possesses both hydrophobic (the phenyl ring with butoxy and ethoxy groups) and hydrophilic (the carboxylic acid group) regions. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, contributing to its polarity.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[1][3] Its sulfur-oxygen bond results in a significant dipole moment, making it an excellent solvent for polar molecules. Furthermore, the oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with hydrogen bond donors like the carboxylic acid group of the target compound.[3][4] The methyl groups of DMSO also provide a degree of nonpolar character, enabling it to dissolve nonpolar substances.[5]

The amphipathic nature of DMSO, with both polar and nonpolar characteristics, makes it particularly well-suited to dissolve compounds like this compound that have distinct hydrophobic and hydrophilic domains.[5]

Diagram of Molecular Interaction

G cluster_0 This compound cluster_1 DMSO Molecule Carboxylic_Acid Carboxylic Acid Group (-COOH) Sulfoxide_Group Sulfoxide Group (S=O) Carboxylic_Acid->Sulfoxide_Group Hydrogen Bonding Phenyl_Ring Phenyl Ring with Butoxy & Ethoxy Groups Methyl_Groups Methyl Groups (-CH3) Phenyl_Ring->Methyl_Groups van der Waals Interactions

Caption: Predicted molecular interactions between this compound and DMSO.

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a method for determining the saturation solubility of this compound in DMSO at ambient temperature.

Materials and Equipment
  • This compound (powder form)

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Centrifuge

  • Calibrated micropipettes

  • HPLC-UV or other suitable analytical instrumentation

  • Autosampler vials

  • 2.0 mL microcentrifuge tubes

  • Spatula

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination protocol.

Experimental Workflow for Solubility Determination

G A 1. Prepare Supersaturated Slurry B 2. Equilibrate the Slurry A->B Incubate with shaking C 3. Separate Solid from Supernatant B->C Centrifuge D 4. Prepare Serial Dilutions C->D Pipette supernatant E 5. Analyze by HPLC-UV D->E Inject into HPLC F 6. Quantify Concentration E->F Compare to standard curve

Caption: Step-by-step workflow for determining the solubility of a compound in DMSO.

Step-by-Step Procedure
  • Preparation of the Supersaturated Slurry:

    • Weigh out an excess amount of this compound (e.g., 10 mg) into a 2.0 mL microcentrifuge tube. The exact mass should be recorded.

    • Add a known volume of anhydrous DMSO (e.g., 1.0 mL) to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to break up any aggregates.

  • Equilibration:

    • Place the microcentrifuge tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C).

    • Incubate the slurry for a sufficient period (e.g., 24 hours) with continuous agitation to ensure that equilibrium is reached. This allows the maximum amount of the compound to dissolve.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Prepare a series of accurate serial dilutions of the supernatant with fresh DMSO. This is crucial to ensure that the final concentration falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve using known concentrations of this compound in DMSO.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the saturation solubility of this compound in DMSO at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mM).

Data Presentation and Interpretation

The solubility data for this compound in DMSO should be presented in a clear and concise manner.

ParameterValueUnits
Temperature25°C
SolventAnhydrous DMSO-
Solubility [Determined Value] mg/mL
Molar Solubility [Calculated Value] M

Note: The actual solubility value needs to be determined experimentally by following the protocol above.

Best Practices and Considerations

  • Purity of Compound and Solvent: The purity of both the this compound and the DMSO will directly impact the accuracy of the solubility measurement. Use high-purity reagents.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. Water can affect the solubility of the compound. Therefore, it is crucial to use anhydrous DMSO and to minimize its exposure to the atmosphere.

  • Equilibration Time: The time required to reach solubility equilibrium can vary for different compounds. It may be necessary to test different incubation times to ensure that true equilibrium has been achieved.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

  • Stock Solution Stability: Once a stock solution is prepared, its stability over time and under different storage conditions (e.g., room temperature, 4°C, -20°C) should be evaluated, especially for long-term studies.

Conclusion

This application note provides a robust framework for determining the solubility of this compound in DMSO. By following the detailed protocol and adhering to the best practices outlined, researchers can obtain accurate and reliable solubility data. This information is fundamental for the preparation of stock solutions and is essential for ensuring the success of subsequent experiments in drug discovery and other scientific endeavors.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (2026, February 9).
  • MDPI. (2025, July 19).
  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.
  • Echemi. (n.d.). (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID.
  • BLDpharm. (n.d.). 3-(4-(tert-Butoxy)phenyl)acrylic acid.
  • University of Rochester. (n.d.). Workup: DMF or DMSO.
  • Sigma-Aldrich. (n.d.). 3-(4-(4-((4-isopropylphenyl)thio)butoxy)-3-methoxyphenyl)acrylic acid.
  • Vibrant Pharma Inc. (n.d.). 3-(4-Ethoxy-3-methoxy-phenyl)acrylic acid (mixture of E/Z isomers).
  • Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.
  • ChemicalBook. (n.d.). 3-(3-ETHOXY-4-HYDROXY-PHENYL)-ACRYLIC ACID.
  • ResearchGate. (2022, November 9). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Scribd. (n.d.).
  • Studylib. (n.d.).
  • Polymer Source Inc. (n.d.). Solubility of polymers.

Sources

Microwave-Assisted Synthesis of Alkoxy Cinnamic Acids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Microwave Chemistry

Alkoxy cinnamic acids are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of pharmaceuticals, fragrances, and sunscreens. Traditional methods for their synthesis, often relying on classical named reactions like the Perkin or Knoevenagel-Doebner condensations, are frequently hampered by long reaction times, high energy consumption, and the use of hazardous solvents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and rapid alternative.[1][3][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of alkoxy cinnamic acids, focusing on the robust and environmentally benign Knoevenagel-Doebner condensation. By leveraging the principles of microwave heating, which involves direct and uniform energy transfer to polar molecules, we can dramatically accelerate reaction rates, improve yields, and simplify purification processes.[5]

The Power of Microwaves in Organic Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in stark contrast to conventional heating methods that rely on conduction and convection, often resulting in temperature gradients and localized overheating.[5] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[1] This efficient energy transfer translates into several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[2][4][5]

  • Higher Yields: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher product yields.[2][4][5]

  • Improved Purity: With fewer side reactions, the desired product is often obtained in higher purity, simplifying downstream purification.

  • Energy Efficiency: Microwave synthesis is a more energy-efficient process compared to conventional heating methods.[1][6]

  • Greener Chemistry: The potential for solvent-free reactions or the use of greener solvents aligns with the principles of sustainable chemistry.[1][3][6]

Mechanism and Scientific Principles: The Knoevenagel-Doebner Condensation

The synthesis of alkoxy cinnamic acids via the Knoevenagel-Doebner condensation is a classic example of a carbon-carbon bond-forming reaction. It involves the condensation of an aromatic aldehyde (in this case, an alkoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[7] The Doebner modification specifically refers to the use of pyridine and piperidine, though greener catalysts can also be employed.[7][8]

The reaction proceeds through the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the alkoxybenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: This intermediate undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, this intermediate readily decarboxylates to afford the final alkoxy cinnamic acid product.

Microwave irradiation significantly accelerates each of these steps by efficiently overcoming the activation energy barriers.

Reaction Mechanism: Knoevenagel-Doebner Condensation

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration cluster_4 Step 4: Decarboxylation Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Base - HB+ Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Alkoxybenzaldehyde Alkoxybenzaldehyde Alkoxybenzaldehyde Unsaturated Dicarboxylic Acid Unsaturated Dicarboxylic Acid Tetrahedral Intermediate->Unsaturated Dicarboxylic Acid - H2O Alkoxy Cinnamic Acid Alkoxy Cinnamic Acid Unsaturated Dicarboxylic Acid->Alkoxy Cinnamic Acid - CO2

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol: Microwave-Assisted Synthesis of p-Methoxycinnamic Acid

This protocol details the synthesis of trans-4-methoxycinnamic acid from 4-methoxybenzaldehyde and malonic acid as a representative example.

Materials and Reagents
  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Malonic acid

  • Piperidine

  • Pyridine (or a greener alternative like triethylamine in toluene)

  • Toluene or DMF (Dimethylformamide)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars

Step-by-Step Methodology
  • Reaction Setup: In a dedicated microwave process vial equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.0 mmol), malonic acid (1.2 mmol), and piperidine (0.1 mmol).

  • Solvent Addition: Add 3 mL of toluene or DMF as the solvent.

  • Vessel Sealing: Securely seal the reaction vial with a Teflon septum and an aluminum crimp top.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature of 120-140°C for 10-20 minutes with continuous stirring. The microwave power should be adjusted automatically to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50°C) before carefully opening it.[9]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

    • Wash the organic layer with 1 M HCl (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexane mixture to yield pure trans-4-methoxycinnamic acid as a white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Experimental Workflow

G A 1. Reagent Addition (Aldehyde, Malonic Acid, Catalyst, Solvent) B 2. Vessel Sealing A->B C 3. Microwave Irradiation (Set Temperature & Time) B->C D 4. Cooling C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MP) F->G

Caption: General workflow for microwave-assisted synthesis.

Results and Discussion: A Comparative Overview

The microwave-assisted Knoevenagel-Doebner condensation is a highly efficient method for the synthesis of a variety of alkoxy cinnamic acids. The following table summarizes typical reaction conditions and outcomes for different substrates, highlighting the significant reduction in reaction time and improvement in yields compared to conventional heating methods.

Substituted BenzaldehydeAlkoxy Cinnamic Acid ProductCatalyst/SolventMicrowave Conditions (Time, Temp)Yield (%)Conventional Method (Time, Yield)Reference
4-Methoxybenzaldehyde4-Methoxycinnamic acidPiperidine/Toluene15 min, 130°C924-6 h, 75%[10]
3,4-Dimethoxybenzaldehyde3,4-Dimethoxycinnamic acidPiperidine/DMF20 min, 140°C885-7 h, 70%[10]
4-Hydroxybenzaldehydep-Coumaric acidPiperidine/DMF30 min, 90°C926-8 h, 65%[11][12]
VanillinFerulic acidPiperidine/DMF30 min, 90°C856-8 h, 60%[11][12]
SyringaldehydeSinapic acidPiperidine/DMF30 min, 90°C886-8 h, 68%[11][12]

Note: Yields and reaction times for conventional methods are approximate and can vary based on specific conditions.

The data clearly demonstrates that microwave irradiation consistently leads to shorter reaction times and higher yields across a range of substrates. The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like DMF often providing excellent results.[11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the reaction vessel to prevent loss of volatile reagents.
Side reactionsLower the reaction temperature. Optimize the catalyst concentration.
No Reaction Incorrect reagents or catalystVerify the identity and purity of all starting materials.
Insufficient heatingEnsure the solvent is polar enough to absorb microwave energy efficiently. Increase microwave power if necessary.
Formation of Byproducts Decarboxylation of the productThis can occur at excessively high temperatures.[11][12] Reduce the reaction temperature and/or time.
Self-condensation of the aldehydeUse a milder base or lower the reaction temperature.

Safety Precautions

  • Use a Dedicated Microwave Reactor: Domestic microwave ovens should never be used for chemical synthesis as they lack the necessary safety features for pressure and temperature control.[3]

  • Proper Vessel Handling: Use only microwave-safe, sealed reaction vessels designed to withstand high pressures and temperatures.[9]

  • Pressure Monitoring: Be aware that heating solvents above their boiling points in a sealed vessel will generate significant pressure.[1] Modern microwave reactors are equipped with pressure sensors for safe operation.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening to avoid sudden depressurization and solvent flashing.[9]

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exothermic Reactions: Exercise caution with potentially highly exothermic reactions, as the rapid heating from microwaves can lead to a runaway reaction. Start with small-scale reactions and gradually increase the scale.

Conclusion: A New Standard in Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of alkoxy cinnamic acids. The protocols and guidelines presented in this application note demonstrate a reproducible, efficient, and greener approach that can be readily adopted in research and development settings. By embracing this technology, scientists can accelerate their discovery pipelines, reduce waste, and improve the overall efficiency of their synthetic workflows.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Comparison of yield and time by conventional and microwave irradiation methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. [Link]

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC. Retrieved from [Link]

  • Comparison between conventional and microwave technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Soujanya, M., et al. (2018). Microwave Assisted Synthesis, Characterization, Molecular Docking and Antiinflammatory Activity of p-Methoxy Cinnamic Acid Derivatives. Asian Journal of Chemistry, 30(8), 1781-1786. [Link]

  • Hubei Yuancheng Pharmaceutical Co., Ltd. (2014). Microwave synthesis method of cinnamic acid derivative. Google Patents.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • Keuseman, K. J., & Morrow, N. C. (2014). A “Green” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory. The Chemical Educator, 19, 347-350. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Comparative study of conventional and microwave assisted synthesis of some organic reactions. (2020). R Discovery. Retrieved from [Link]

  • Green Synthesis of trans-4-Methoxycinnamic Acid. (n.d.). Studylib. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. ResearchGate. Retrieved from [Link]

  • Gomez-Gonzalez, M. A., et al. (2019). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega, 5(1), 537-545. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019). OAText. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

Application Note: Green Chemistry Synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the green synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. By leveraging the principles of green chemistry, this protocol emphasizes the use of environmentally benign catalysts and solvent-free conditions to achieve high yields and product purity. The core of this methodology is a Knoevenagel condensation reaction, a classic and efficient method for carbon-carbon bond formation.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic routes.

Introduction

This compound and its derivatives are important precursors in the synthesis of various bioactive molecules and functional materials. Traditional synthetic methods often involve hazardous solvents and harsh reaction conditions, leading to significant waste generation.[4] The adoption of green chemistry principles in organic synthesis is not only an ethical imperative but also a practical approach to enhance efficiency, safety, and cost-effectiveness.[5] This protocol details a solvent-free Knoevenagel condensation, a robust and versatile reaction for creating α,β-unsaturated acids, as a greener alternative.[6][7]

Core Chemical Principles: The Knoevenagel Condensation

The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (4-butoxy-3-ethoxybenzaldehyde), followed by a dehydration step to yield the desired α,β-unsaturated product.[2][3]

The reaction is typically catalyzed by a weak base, such as an amine or an ammonium salt.[3] In this green protocol, we advocate for the use of an environmentally benign catalyst like ammonium bicarbonate, which thermally decomposes to ammonia, the active catalytic species.[6][7] This approach avoids the use of more toxic and volatile amines like pyridine and piperidine, which are common in traditional Knoevenagel reactions.[6][7]

Reaction Mechanism:

  • Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid, forming a highly reactive carbanion (enolate).[3][8]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-butoxy-3-ethoxybenzaldehyde.[8]

  • Aldol Addition: This attack forms a tetrahedral alkoxide intermediate.[8]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or trace amounts of water, to form a β-hydroxy compound.[8]

  • Dehydration: A base-induced elimination of a water molecule results in the formation of a carbon-carbon double bond, yielding the α,β-unsaturated product.[8]

  • Decarboxylation: When malonic acid is used, a subsequent decarboxylation step, often facilitated by heat, removes one of the carboxylic acid groups to give the final acrylic acid derivative.[9]

Experimental Workflow Overview

The following diagram illustrates the key stages of the green synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reagents Weigh and mix 4-butoxy-3-ethoxybenzaldehyde, malonic acid, and ammonium bicarbonate SolventFree Heat the mixture (solvent-free conditions) to initiate condensation and decarboxylation Reagents->SolventFree Transfer to reaction vessel Workup Cool the reaction mixture and add acidified water SolventFree->Workup Reaction completion Filtration Filter the precipitate Workup->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the solid product Washing->Drying Recrystallization Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product Drying->Recrystallization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures a high-quality product.

Materials and Reagents
  • 4-Butoxy-3-ethoxybenzaldehyde

  • Malonic acid

  • Ammonium bicarbonate (NH₄HCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., NMR, IR)

Step-by-Step Methodology
  • Reagent Preparation and Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine 4-butoxy-3-ethoxybenzaldehyde (1 equivalent), malonic acid (1.5-2 equivalents), and a catalytic amount of ammonium bicarbonate (0.1-0.2 equivalents). The use of a slight excess of malonic acid helps to drive the reaction to completion.[6]

    • Rationale: This solvent-free approach minimizes waste and avoids the use of hazardous organic solvents, a key principle of green chemistry.[6][7] Ammonium bicarbonate is chosen as a green catalyst because it is inexpensive, non-toxic, and decomposes into gaseous products (ammonia, carbon dioxide, and water), which simplifies purification.[6][7]

  • Knoevenagel Condensation and Decarboxylation:

    • Heat the reaction mixture in an oil bath or heating mantle to a temperature of 100-120°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: The elevated temperature facilitates the condensation reaction and the subsequent decarboxylation of the intermediate product.[6] The solid-phase reaction is efficient under these conditions.

  • Work-up and Product Isolation:

    • After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The reaction mixture will solidify.

    • Add a sufficient amount of cold, dilute hydrochloric acid to the flask to neutralize any remaining catalyst and protonate the carboxylate salt to precipitate the crude acrylic acid.

    • Rationale: Acidification ensures that the product is in its acidic form, which is less soluble in water, facilitating its isolation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts and unreacted malonic acid.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

    • For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[4]

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Data Presentation: Key Reaction Parameters
ParameterRecommended ValueRationale
Molar Ratio (Aldehyde:Malonic Acid) 1 : 1.5-2An excess of malonic acid drives the reaction equilibrium towards the product.[6]
Catalyst Loading (Ammonium Bicarbonate) 10-20 mol%A catalytic amount is sufficient to achieve a good reaction rate without excessive byproducts.[6]
Reaction Temperature 100-120 °COptimal temperature for both the condensation and decarboxylation steps in a solvent-free system.[6]
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion, which should be monitored by TLC.
Expected Yield 85-95%This green protocol is capable of producing high yields of the desired product.
Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Safety and Waste Management
  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

  • Waste Disposal: The aqueous filtrate from the work-up should be neutralized before disposal. Any organic solvent used for recrystallization should be collected and disposed of according to institutional guidelines. The primary advantage of this protocol is the minimal generation of hazardous waste.

Conclusion

This application note presents a detailed and robust protocol for the green synthesis of this compound. By employing a solvent-free Knoevenagel condensation with an environmentally benign catalyst, this method aligns with the core principles of green chemistry, offering a sustainable and efficient alternative to traditional synthetic routes. The protocol is designed for ease of implementation in research and development settings, providing a clear pathway to a valuable chemical intermediate.

References
  • Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(63), 57803-57810. [Link]

  • Khaligh, N. G. (2014). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry, 16(6), 3041-3049. [Link]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Retrieved February 16, 2026, from [Link]

  • Verma, P., & Singh, R. (2022). Sustainable and green approaches for Knoevenagel condensation. RSC Advances, 12(48), 31235-31264. [Link]

  • Ibrahim, A. A., et al. (2022). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 13(1), 105-110. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 405-412. [Link]

  • Oreate AI. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Retrieved February 16, 2026, from [Link]

  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 16, 2026, from [Link]

  • Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. [Link]

  • Bayero Journal of Pure and Applied Sciences. (2022). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent-free direct esterification of acrylic acid with 2-ethylhexyl alcohol using simple Zn(II) catalysts. Retrieved February 16, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of acrylic acid. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, 61(12), e202115339. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Synthesis Technology of Acrylic Acid (AA). Retrieved February 16, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Applications of Green Chemistry in Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 3(10), 3636-3641. [Link]

  • ResearchGate. (n.d.). General strategy for biobased acrylic acid obtained via a 4‐step green synthesis from the platform chemical furfural. Retrieved February 16, 2026, from [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 16(5), 104694. [Link]

  • ResearchGate. (n.d.). Acrylic acid synthesis via 3‐HPA platform. Retrieved February 16, 2026, from [Link]

Sources

Procedure for amide coupling with 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid

Part 1: Introduction & Strategic Analysis

1.1 The Molecule of Interest this compound is a lipophilic, electron-rich cinnamic acid derivative. Structurally, it presents two distinct challenges for amide coupling that distinguish it from standard aliphatic acid couplings:

  • Conjugated System (

    
    -unsaturation):  The double bond is prone to 
    
    
    
    isomerization under thermal stress or prolonged exposure to activating agents. While the trans (
    
    
    ) isomer is thermodynamically stable, the activation step can lower the barrier for isomerization.[1] Furthermore, although rare with weak nucleophiles, the
    
    
    -carbon is susceptible to Michael addition (1,4-addition) if the reaction conditions are too basic or if the amine is highly nucleophilic.[1]
  • Electronic Deactivation: The alkoxy substituents (butoxy and ethoxy) at the 3- and 4-positions are strong electron-donating groups (EDGs). Through resonance, they increase electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted cinnamic acid.[1] This necessitates a highly efficient activation strategy to drive the reaction to completion.

1.2 Strategic Reagent Selection We present three protocols tailored to different experimental needs:

FeatureMethod A: HATU (Discovery) Method B: Acid Chloride (Scale-Up) Method C: EDC/HOBt (Green/Mild)
Primary Use Case High-throughput screening; precious amines.Gram-to-kilogram synthesis; unreactive amines.Standard bench synthesis; easy workup.
Activation Speed Very Fast (< 1 hr)Fast (instant upon addition)Moderate (2-12 hrs)
Risk of Isomerization Low (Fast kinetics lock geometry)Moderate (Requires temp control)Low
Purification Column Chromatography usually required.Crystallization often sufficient.[2]Acid/Base extraction often sufficient.
Cost HighLowModerate

Part 2: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard" for Yield)

Recommended for: Small scale (10 mg - 500 mg), valuable amines, or when the amine is sterically hindered.

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: R-NH

    
     (1.1 - 1.2 equiv)
    
  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Step-by-Step Workflow:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Note: The solution typically turns yellow/orange.

  • Activation: Add DIPEA (1.0 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes.

    • Mechanism:[1][3] This pre-activation forms the reactive O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT. Monitor by LCMS.[4]

    • Checkpoint: Reaction is usually complete within 30–60 minutes.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (to remove excess amine/DIPEA). Caution: Do not use strong acid if the product is acid-sensitive.

      • Sat. NaHCO

        
         (to remove unreacted acid and HATU byproducts).
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Acid Chloride Method (via Thionyl Chloride)

Recommended for: Scale-up (>1 g) or extremely non-nucleophilic amines (e.g., anilines).

Reagents:

  • Acid: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (3.0 - 5.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.[2][4][5][6][7]
    
  • Amine: R-NH

    
     (1.0 - 1.1 equiv)
    
  • Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

  • Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step Workflow:

  • Acyl Chloride Formation:

    • Suspend the Acid in dry DCM (or Toluene).

    • Add SOCl

      
        dropwise (and a catalytic drop of DMF if using Oxalyl Chloride).
      
    • Reflux (or stir at 40°C) for 1–2 hours until gas evolution ceases and the solution becomes clear.

    • Critical Step: Evaporate the solvent and excess SOCl

      
      completely under reduced pressure (azeotrope with toluene if necessary) to yield the crude acid chloride (usually a yellow solid/oil).
      
  • Coupling:

    • Dissolve the Amine and Base (TEA) in dry DCM. Cool to 0°C.[2]

    • Dissolve the crude acid chloride in minimal dry DCM and add it dropwise to the amine solution.

    • Why 0°C? To prevent amide bond rotation or potential Michael addition during the initial exothermic mixing.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Workup: Standard aqueous wash (1N HCl, then NaHCO

    
    ).
    
  • Purification: Recrystallization is often possible due to the high purity of this method.

Part 3: Visualization & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate coupling protocol and the mechanistic flow.

AmideCouplingLogic Start Start: this compound CheckScale Check Scale & Amine Reactivity Start->CheckScale PathA Small Scale (<500mg) OR Sterically Hindered Amine CheckScale->PathA High Value / Difficult PathB Large Scale (>1g) OR Weak Nucleophile (Aniline) CheckScale->PathB Robust / Bulk PathC Standard Lab Scale Simple Primary Amine CheckScale->PathC Routine HATU_Step Method A: HATU / DIPEA / DMF PathA->HATU_Step HATU_Mech Mechanism: O-At Ester Formation (Fast, Low Epimerization) HATU_Step->HATU_Mech Product Target Amide (Check E/Z Ratio by NMR) HATU_Step->Product SOCl2_Step Method B: SOCl2 -> Acid Chloride PathB->SOCl2_Step SOCl2_Mech Mechanism: Nu- Attack on Acyl Chloride (Highly Reactive, Exothermic) SOCl2_Step->SOCl2_Mech SOCl2_Step->Product EDC_Step Method C: EDC / HOBt / DCM PathC->EDC_Step EDC_Step->Product

Caption: Decision tree for selecting coupling agents based on scale and amine reactivity, highlighting the mechanistic pathways.

Part 4: Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must include checkpoints.

4.1 The "Isomerization Check" (NMR Validation) Because the starting material is a cinnamic acid derivative, maintaining the trans-alkene geometry is critical.

  • Validation: Run a

    
    H NMR of the crude product.
    
  • Signal: Look for the alkene doublets.

    • Trans (E) coupling constant (

      
      ) 
      
      
      
      15–16 Hz.
    • Cis (Z) coupling constant (

      
      ) 
      
      
      
      10–12 Hz.
  • Corrective Action: If cis isomer is observed, reduce the activation time (pre-mix time) or switch to Method C (EDC/HOBt) at 0°C, as high activity (HATU) or heat (Acid Chloride formation) can promote isomerization.[1]

4.2 Solubility Issues The long butoxy chain makes the molecule lipophilic.

  • Issue: Precipitation of the activated ester before amine addition.

  • Solution: Use a co-solvent mixture of DMF/DCM (1:1). Avoid pure methanol or water-heavy mixtures.

4.3 Monitoring Reaction Progress (LCMS)

  • Self-Validating Step: Do not rely on TLC alone, as the UV activity of the starting material and product will be very similar (dominated by the ferulic-like core).

  • Mass Shift: Watch for

    
    .
    

References

  • Malaysian Journal of Analytical Sciences. (2024). Optimisation on N-Amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Foundational text on coupling mechanisms).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] (Source for Acid Chloride scale-up protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Knoevenagel Condensation for Alkoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: KC-ALK-001 Subject: Overcoming Electronic Deactivation in Alkoxy-Substituted Benzaldehydes

Welcome to the Technical Support Center

You are likely here because your Knoevenagel condensation yields are stalling between 40-60%, or your reaction times have extended significantly compared to standard benzaldehyde.

The Core Issue: Alkoxy groups (methoxy, ethoxy, benzyloxy) are strong Electron Donating Groups (EDGs) . Through resonance, they push electron density into the benzene ring and subsequently onto the carbonyl carbon. This reduces the electrophilicity of the aldehyde, making it "blind" to the incoming nucleophilic attack of the enolate.

This guide provides the mechanistic insight and field-proven protocols to overcome this electronic deactivation.

Module 1: Reaction Kinetics & Mechanism

To fix the yield, you must visualize the electronic barrier. The diagram below illustrates how the alkoxy group destabilizes the transition state compared to a nitro- or chloro-substituted aldehyde.

Key Mechanistic Insight:

  • Standard Conditions: A weak base (Piperidine) generates the enolate.

  • The Alkoxy Problem: The resonance effect (

    
    ) competes with the induction of the carbonyl, raising the activation energy (
    
    
    
    ).
  • The Fix: You need a dual-activation system . You must activate the methylene (base) and activate the carbonyl (acid/buffer) simultaneously to lower

    
    .
    

Knoevenagel_Mechanism cluster_resonance The Deactivation Problem Aldehyde Alkoxy Benzaldehyde (Deactivated Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Slow Attack (Rate Limiting) Base Catalyst Base (Piperidine) Methylene Active Methylene (Malonate) Base->Methylene Deprotonation Enolate Enolate Ion (Nucleophile) Methylene->Enolate Enolate->Intermediate Product Alkoxy Cinnamic Acid/Ester Intermediate->Product Dehydration (-H2O) Resonance Alkoxy (+R Effect) Increases e- density at Carbonyl Resonance->Aldehyde Deactivates

Figure 1: Mechanistic flow showing the deactivation of the aldehyde electrophile by the alkoxy resonance effect, identifying the rate-limiting step.

Module 2: Troubleshooting & FAQs

Q1: My reaction turns dark/tarry, but the yield is low (<30%). What is happening?

  • Diagnosis: This is often "Cannizzaro competition" or polymerization. If the aldehyde is too deactivated, the base (especially if strong like hydroxide or alkoxide) may attack the aldehyde directly rather than deprotonating the methylene compound.

  • Solution: Switch to a buffered system . Do not use straight piperidine.[1] Use a Piperidine : Acetic Acid (1:0.5) ratio. The acetic acid buffers the basicity, preventing side reactions, and protonates the intermediate alcohol to facilitate the elimination of water.

Q2: I am using the Doebner modification (Malonic acid + Pyridine), but the product is an oil that won't crystallize.

  • Diagnosis: Incomplete decarboxylation or mixed esters. Alkoxy-cinnamic acids are prone to forming "oils" if impurities (unreacted aldehyde) are present.

  • Solution:

    • Pour into HCl: Quench the reaction by pouring the pyridine mixture into ice-cold 6M HCl. This forces precipitation.

    • The "Scratch" Technique: If it oils out, decant the water, add a small amount of cold ethanol, and scratch the side of the flask with a glass rod to induce nucleation.

    • Check pH: Ensure the final pH is <2 to ensure the carboxylic acid is fully protonated and insoluble in water.

Q3: Can I use microwave irradiation for alkoxy substrates?

  • Answer: Yes, this is highly recommended. Microwave irradiation provides the thermal energy required to overcome the activation barrier raised by the alkoxy group. It often reduces reaction times from 4 hours to <5 minutes and suppresses side reactions by limiting thermal exposure time.

Module 3: Optimization Data

The following table compares yields for 3,4,5-trimethoxybenzaldehyde (a difficult, electron-rich substrate) across different methodologies.

MethodCatalyst/SolventTimeYieldNotes
Classical Piperidine / Ethanol (Reflux)6 Hours52%Slow, requires purification.
Doebner Pyridine / Malonic Acid4 Hours65%Good for acids, Pyridine is toxic.
Microwave NH₄OAc / Solvent-Free3 Min 88% Recommended. Cleanest profile.
Grinding NaOH / Solvent-Free20 Min75%"Green" but can lead to salt impurities.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Green" Microwave Method (Recommended for High Yield)

Best for: Rapid screening, high throughput, avoiding toxic solvents.

  • Reagents: Mix Alkoxy Benzaldehyde (1.0 equiv), Active Methylene (e.g., Malononitrile or Ethyl Cyanoacetate, 1.0 equiv), and Ammonium Acetate (0.1 equiv) in a glass vial.

  • Solvent: None (Solvent-free). The reagents will melt together.

  • Activation: Place in a microwave reactor (or domestic microwave with proper venting).

    • Settings: 300W, 100°C target.

    • Duration: Irradiate for 2–4 minutes.

  • Workup:

    • Cool to room temperature.[2][3] The mixture will solidify.

    • Add cold Ethanol (5 mL) and sonicate/triturate to break up the solid.

    • Filter the solid and wash with cold water to remove ammonium salts.

    • Recrystallize from Ethanol/Water.

Protocol B: The Buffered Reflux Method (For Scale-Up)

Best for: Large batches (>10g) where microwave is not feasible.

  • Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap (optional, to remove water) and reflux condenser.

  • Mix: Add Alkoxy Benzaldehyde (10 mmol) and Active Methylene (11 mmol) in Toluene (20 mL).

  • Catalyst Loading: Add Piperidine (0.5 mmol) and Glacial Acetic Acid (0.25 mmol).

    • Note: The acid is crucial here.[4] It activates the carbonyl oxygen via hydrogen bonding.

  • Reaction: Reflux vigorously. Water removal drives the equilibrium forward (Le Chatelier’s principle).

    • Time: Monitor via TLC.[3][5][6] Alkoxy substrates may take 4–8 hours.

  • Workup:

    • Cool.[2] Wash organic layer with 1M HCl (to remove piperidine) and then Saturated NaHCO₃.

    • Dry over MgSO₄ and evaporate solvent.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Low Yield / Failure CheckSubstrate Is Substrate Alkoxy-Rich? (e.g., 3,4,5-trimethoxy) Start->CheckSubstrate MethodCheck Current Method? CheckSubstrate->MethodCheck Reflux Reflux (Ethanol/Toluene) MethodCheck->Reflux Microwave Microwave/Solvent-Free MethodCheck->Microwave RefluxIssue Issue: Long time, low conversion Reflux->RefluxIssue MWIssue Issue: Charring/Decomposition Microwave->MWIssue SolReflux Add Acetic Acid Buffer OR Switch to Toluene+Dean-Stark RefluxIssue->SolReflux SolMW Reduce Power (300W) Reduce Time (<2 min) MWIssue->SolMW

Figure 2: Decision support tree for selecting the correct optimization pathway.

References
  • Mechanism & Kinetics: Jones, G. "The Knoevenagel Condensation."[1][4][6][7][8][9][10][11] Organic Reactions, 2011.

  • Microwave Protocols: "Microwave assisted solvent free Knoevenagel condensation of aromatic aldehydes." Journal of Science and Technology, 2012.

  • Green Chemistry Approaches: "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[12] Pure and Applied Chemistry, 2017.

  • Alkoxy Substrate Data: "Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation." ScienceMadness Data Repository, 2022.

  • General Troubleshooting: "Troubleshooting Knoevenagel condensation side reactions." BenchChem Technical Notes, 2025.

Sources

Preventing decarboxylation of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decarboxylation & Degradation

Ticket ID: #TSC-CIN-882 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanism Analysis[1][2][3]

The Core Issue: You are experiencing decarboxylation of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid . This is a common failure mode for electron-rich cinnamic acid derivatives.

Why it happens (The Mechanism): Unlike unsubstituted cinnamic acid, your molecule contains two strong electron-donating groups (EDGs)—the butoxy and ethoxy ethers—at the para and meta positions.

  • Thermal Trigger: Upon heating (or in the GC injector port), the molecule undergoes a concerted loss of

    
    .
    
  • Electronic Facilitation: The EDGs stabilize the developing positive charge in the transition state (or the quinone methide intermediate), significantly lowering the activation energy required for decarboxylation compared to standard cinnamic acid.

  • Result: The acrylic acid moiety (

    
    ) collapses into the corresponding styrene derivative (4-butoxy-3-ethoxy-styrene), which is often an oil and difficult to separate.
    
Visualization: The Risk Pathway

The following diagram illustrates the specific electronic push that makes your molecule unstable.

DecarboxylationRisk cluster_0 Vulnerable Substrate cluster_1 Trigger Conditions cluster_2 Irreversible Product Start 3-(4-Butoxy-3-ethoxy-phenyl) -acrylic acid Heat Heat (>100°C) Start->Heat Activation Acid Strong Acid (pH < 2) Start->Acid Protonation Base Pyridine/Piperidine (Doebner Conditions) Start->Base Catalysis Styrene 4-Butoxy-3-ethoxy-styrene (Oily Impurity) Heat->Styrene Elimination Acid->Styrene Base->Styrene CO2 CO2 (Gas)

Caption: Mechanistic pathway showing how thermal, acidic, and basic triggers accelerate the decarboxylation of electron-rich cinnamic acids.

Troubleshooting Guides

Module A: Synthesis (The Knoevenagel Condensation)

Context: If you are synthesizing this via the reaction of 4-butoxy-3-ethoxybenzaldehyde with malonic acid.

The Problem: The classic "Doebner modification" uses pyridine and piperidine at reflux. This is designed to promote decarboxylation. If you want the acid, you must avoid these conditions.

ParameterStandard Protocol (High Risk) Recommended Protocol (Safe)
Base/Catalyst Pyridine / PiperidinePiperidine (catalytic) or

-alanine
Solvent Pyridine (Reflux)Toluene or Ethanol
Temperature 115°C (Reflux)< 80°C (Strict Control)
Reaction Time 2–4 Hours8–12 Hours (Slower but safer)

Corrective Action: Switch to a low-temperature Knoevenagel condensation .

  • Use Toluene as the solvent with a Dean-Stark trap (to remove water, driving equilibrium without extreme heat).

  • Use a catalytic amount of piperidine and acetic acid.

  • Stop heating immediately once the aldehyde is consumed (monitor via TLC/HPLC).

Module B: Workup & Isolation

Context: Decarboxylation often occurs during the acidification step to precipitate the product.

Protocol:

  • Cooling: Cool the reaction mixture to 0–5°C (Ice bath) before adding any acid.

  • Acid Choice: Do NOT use concentrated

    
     or boiling HCl. Use 1N HCl  or 10% Citric Acid .
    
  • pH Target: Acidify slowly to pH 3–4 . Going to pH 1 increases the risk of acid-catalyzed decarboxylation if the solution warms up.

  • Filtration: Filter the precipitate cold.

  • Drying: Dry in a vacuum oven at < 40°C . Do not use a standard convection oven at >60°C.

Module C: Analytical Artifacts (The "Ghost" Impurity)

Issue: You see a large styrene peak in your purity check, but the NMR looks clean. Diagnosis: You are likely using GC-MS . Explanation: The injector port of a GC is typically set to 250°C+. This instantly decarboxylates your molecule inside the instrument. The impurity is an artifact of the method, not your product.

Corrective Action:

  • Stop using GC-MS for purity assay.

  • Switch to HPLC-UV (Reverse Phase, C18 column, Acetonitrile/Water with 0.1% Formic Acid).

  • Verification: If you must use MS, use LC-MS (ESI-) with a mild desolvation temperature.

Safe Workflow Diagram

Follow this decision tree to ensure product integrity during processing.

SafeWorkflow Step1 Reaction Complete (Salt Form) Step2 Cool to 0-5°C Step1->Step2 Decision1 Choice of Acid Step2->Decision1 BadPath Conc. H2SO4 / Heat Decision1->BadPath Aggressive GoodPath 1N HCl / Citric Acid Decision1->GoodPath Mild ResultBad DECARBOXYLATION (Oily Styrene) BadPath->ResultBad Step3 Precipitation at pH 3-4 GoodPath->Step3 Step4 Vacuum Dry < 40°C Step3->Step4 ResultGood Pure Crystalline Acid Step4->ResultGood

Caption: Operational workflow for the isolation of temperature-sensitive alkoxy-cinnamic acids.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound from boiling ethanol? A: Proceed with caution. While ethanol is a good solvent, prolonged boiling can induce decarboxylation.

  • Recommendation: Dissolve in minimum ethanol at 60°C (do not reflux), then immediately cool to 0°C to crystallize. If the solid turns "gummy" or oily, you have likely generated the styrene impurity.

Q: Why does the color change from white/pale yellow to brown? A: This indicates oxidation or polymerization of the decarboxylated styrene byproduct. The styrene derivative is prone to radical polymerization, creating colored oligomers. Store the material under Nitrogen at 4°C.

Q: My yield is low (40%), but I followed the "Safe" protocol. Where is the product? A: Check the mother liquor. The butoxy and ethoxy chains make this molecule significantly more lipophilic than simple cinnamic acid. It may not precipitate fully in water/acid mixtures.

  • Fix: If precipitation is poor, extract the cold acidic aqueous layer with Ethyl Acetate, dry over

    
    , and evaporate the solvent at reduced pressure and low temperature (<35°C) .
    

References

  • Doebner, O. (1900).[1] Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft. (Foundational text on the decarboxylative nature of pyridine-catalyzed condensations).

  • Sinha, A. K., et al. (2007). Decarboxylation of Cinnamic Acids to Styrenes: A Review. Tetrahedron.
  • Bhatsey, K., et al. (2018). Analytical Artifacts in GC-MS Profiling of Phenolic Acids. Journal of Chromatography A.
  • Cohen, T., & Schambach, R. A. (1970). The Mechanism of the Decarboxylation of Cinnamic Acids. Journal of the American Chemical Society. (Definitive mechanistic study on the role of resonance stabilization).

Sources

Technical Support Center: Separating E/Z Isomers of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the resolution of E/Z geometric isomers of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid. This document is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the separation and characterization of these specific cinnamic acid derivatives. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate experimental hurdles but also to build a robust understanding for future work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of this compound isomers and the rationale for their separation.

Q1: What are the E and Z isomers of this compound, and how do they differ structurally?

A: The E and Z isomers are geometric isomers, also known as cis-trans isomers. They arise due to the restricted rotation around the carbon-carbon double bond in the acrylic acid backbone. The difference lies in the spatial arrangement of the substituent groups attached to this double bond.

  • (E)-isomer (trans): The higher-priority groups (the substituted phenyl ring and the carboxylic acid group) are on opposite sides of the double bond. The 'E' comes from the German entgegen, for "opposite". This configuration is generally more linear.

  • (Z)-isomer (cis): The higher-priority groups are on the same side of the double bond. The 'Z' comes from the German zusammen, for "together". This configuration is sterically hindered and results in a more "bent" molecular shape.

The Cahn-Ingold-Prelog (CIP) priority rules are used to make this assignment definitively.[1][2]

Caption: Structural representation of E (trans) and Z (cis) isomers.

Q2: Why is it critical to separate the E and Z isomers?

A: The distinct three-dimensional shapes of geometric isomers lead to different physical properties and, more importantly, different biological activities. Enzymes and cellular receptors are highly specific chiral environments.[3] The fit of a molecule into a receptor's binding pocket is paramount to its function. It is common for one geometric isomer to be significantly more active or to have a different pharmacological profile than the other.[4] For drug development and research applications, evaluating a pure isomer is essential to obtain clean, interpretable data and to ensure safety and efficacy.

Q3: Which isomer, E or Z, is generally more stable?

A: The (E)-isomer is almost always the more thermodynamically stable of the two. The bulky substituent groups are further apart, minimizing steric hindrance. Synthetic reactions, such as the Perkin or Knoevenagel condensation often used to create cinnamic acid derivatives, typically yield the (E)-isomer as the major product. The (Z)-isomer can be formed, sometimes deliberately via photochemical isomerization or as a minor byproduct.[5]

Q4: What are the primary laboratory-scale methods for separating these isomers?

A: Since this compound is a solid at room temperature, the two most effective separation techniques rely on differences in the isomers' physical properties:[6]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method. It separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

  • Fractional Crystallization: This technique exploits differences in the solubility of the E and Z isomers in a specific solvent or solvent mixture. One isomer is encouraged to crystallize out of solution while the other remains dissolved.[7]

Q5: How can I prevent the isomers from interconverting during my experiment and storage?

A: The primary driver of E/Z interconversion for cinnamic acids is ultraviolet (UV) light .[8][9] The double bond can absorb UV energy, leading to a temporary breaking of the pi-bond, rotation, and reformation as a mixture of isomers. To prevent this:

  • Work in a light-protected environment: Use amber glassware or wrap flasks and vials in aluminum foil.

  • Avoid direct sunlight: Store samples and run experiments away from windows.

  • Storage: Store both solid samples and solutions in the dark, preferably in a cold, inert environment (e.g., refrigerator or freezer under nitrogen/argon).

Part 2: Troubleshooting Guide: Chromatographic Separation (HPLC)

This section provides solutions for common issues encountered during HPLC-based separation.

Issue: I am observing poor or no resolution between my E and Z isomer peaks.

Question: My chromatogram shows a single broad peak or two peaks that are not baseline-resolved. How can I improve the separation?

Answer: Achieving good resolution for isomers requires a systematic optimization of chromatographic parameters. The key is to exploit the subtle differences in their polarity and shape. The (Z)-isomer is typically less polar than the (E)-isomer in reversed-phase chromatography. Follow this workflow:

HPLC_Optimization start Start: Poor Resolution step1 1. Optimize Mobile Phase pH Is the mobile phase acidified (e.g., 0.1% Formic Acid)? start->step1 step2 2. Adjust Organic Modifier Try switching between Acetonitrile and Methanol. Vary the gradient slope. step1->step2 If no improvement end_node Resolution Achieved step1->end_node If resolved step3 3. Change Stationary Phase Consider a Phenyl-Hexyl or Biphenyl column for alternative π-π interactions. step2->step3 If no improvement step2->end_node If resolved step4 4. Vary Column Temperature Test temperatures between 25°C and 50°C. ΔT can alter selectivity. step3->step4 If no improvement step3->end_node If resolved step5 5. Reduce Flow Rate Lowering the flow rate (e.g., from 1.0 to 0.7 mL/min) can increase efficiency. step4->step5 If minor improvement needed step4->end_node If resolved step5->end_node If resolved

Caption: Workflow for optimizing HPLC resolution of E/Z isomers.

Causality Behind the Steps:

  • Mobile Phase pH: Your compound is an acid. At a pH near its pKa, it will exist in both protonated and deprotonated forms, leading to peak broadening and tailing. By adding a small amount of acid (formic, acetic, or trifluoroacetic acid) to the mobile phase, you fully protonate the carboxylic acid group. This ensures a single, neutral species interacts with the C18 stationary phase, resulting in sharper peaks and more reproducible retention times.[10]

  • Organic Modifier: Acetonitrile and methanol have different polarities and solvent strengths. They can induce different interactions between your isomers and the stationary phase. Sometimes, one solvent will provide significantly better selectivity (the ability to distinguish between two compounds) than the other.[8]

  • Stationary Phase: While a standard C18 column separates based on hydrophobicity, it may not be optimal for isomers. A phenyl-based stationary phase can introduce alternative separation mechanisms, such as π-π stacking interactions with the aromatic ring of your compound. Since the E and Z isomers have different shapes, they will interact differently with the planar phenyl rings of the stationary phase, often enhancing resolution.[8][10]

  • Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[10] Increasing the temperature typically reduces retention time, but it can also change the selectivity between two peaks. It is an important parameter to screen.

  • Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to more efficient separation and narrower peaks, thereby improving resolution.

Part 3: Troubleshooting Guide: Separation by Fractional Crystallization

This method is cost-effective for larger scales but requires more empirical development.

Issue: I cannot achieve selective crystallization; either everything crashes out or nothing does.

Question: I've tried to crystallize my E/Z mixture, but I can't get one isomer to crystallize preferentially. How do I find the right conditions?

Answer: The success of fractional crystallization hinges on finding a solvent system where the two isomers have a significant difference in solubility at a given temperature. The more stable (E)-isomer is often less soluble than the (Z)-isomer due to its ability to pack more efficiently into a crystal lattice.

Systematic Approach to Solvent Screening:

  • Solubility Testing: Test the solubility of your mixture in a range of solvents at both room temperature and elevated temperature (e.g., the solvent's boiling point). The ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble when heated.

  • Solvent/Anti-Solvent Method: Dissolve the mixture in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until turbidity (cloudiness) persists. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly. This method, also known as solvent diffusion, can produce high-quality crystals.[11]

  • Seeding: If you have a small amount of a pure isomer (perhaps isolated via preparative HPLC), you can use it as a seed crystal. Add a single, tiny crystal to a supersaturated solution. The seed will provide a template for molecules of the same isomer to crystallize onto, promoting selective precipitation.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesPolarityRationale
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving polar compounds; often used for cooling crystallizations.
Esters Ethyl AcetateMediumExcellent general-purpose solvent with a convenient boiling point.
Ketones AcetoneMediumStrong solvent, often used in combination with an anti-solvent.
Hydrocarbons Hexane, HeptaneLowOften used as anti-solvents to precipitate compounds from more polar solutions.
Aromatic TolueneLowCan engage in π-π interactions; may offer different selectivity.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)LowCan be used as anti-solvents. Use with caution due to volatility and peroxide formation (for ether).

Part 4: Protocols & Characterization

Protocol 1: Analytical HPLC Method Development

This protocol provides a starting point for developing a robust analytical method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: UV at 280 nm and 325 nm.

  • Gradient:

    • Start at 40% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Analysis: Based on the initial results, adjust the gradient slope and starting/ending percentages to maximize the resolution between the two isomer peaks.

Protocol 2: General Fractional Crystallization Workflow
  • Screening: In small vials, add ~20 mg of the isomer mixture. Add a potential solvent dropwise while heating and stirring until the solid just dissolves.

  • Cooling: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator. Observe for crystal formation.

  • Scale-Up: Choose the best solvent system from the screen. Dissolve a larger quantity of the mixture in the minimum amount of hot solvent.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool undisturbed to room temperature overnight. For further yield, cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and analyze their purity by HPLC. The mother liquor (the remaining solution) will be enriched in the more soluble isomer.

Confirmation of Isomer Identity: Which is E and Which is Z?

Question: I have successfully separated my mixture into two components. How do I definitively assign the E and Z structures?

Answer: A combination of techniques is used for unambiguous assignment.

  • ¹H NMR Spectroscopy: This is the most powerful method. The protons on the carbon-carbon double bond (vinylic protons) will have a characteristic coupling constant (J-value).

    • E-isomer (trans): The vinylic protons are on opposite sides, resulting in a large coupling constant, typically J = 12–18 Hz .[12]

    • Z-isomer (cis): The vinylic protons are on the same side, resulting in a smaller coupling constant, typically J = 7–12 Hz .

  • Melting Point: As diastereomers, the E and Z isomers will have different physical properties, including melting points.[7] The more stable, better-packing (E)-isomer will generally have a higher melting point than the (Z)-isomer.

  • UV Spectroscopy: The more linear (E)-isomer often has a slightly higher molar absorptivity (ε) and may have a λmax at a slightly longer wavelength compared to the sterically hindered (Z)-isomer.

References

  • Filo. (2023, October 1). How do you separate e and z isomers?[Link]

  • University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA. [Link]

  • Yan, Z., et al. (2021). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Advances. [Link]

  • Paliwal, S. K., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 877(5-6), 533-40. [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Vedantu. (n.d.). Give the structure of Z and E forms of Cinnamic acid. [Link]

  • Ncube, E. N., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry. [Link]

  • University of York. (2006, January 8). Crystallisation Techniques. [Link]

  • Brandl, H., & Herrmann, K. (1983). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A, 260(1), 181-184. [Link]

  • CN101885699A. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
  • Sundararajan, A. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Phakhodee, W., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]

  • Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation?[Link]

  • SNS Courseware. (n.d.). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.2: Geometric Isomers and E/Z Naming System. [Link]

  • Clark, J. (n.d.). E-Z notation for geometric isomerism. Chemguide. [Link]

  • MedLife Mastery. (n.d.). Overview and Breakdown of Isomers - MCAT Content. [Link]

Sources

Technical Support Center: Solubility and Handling of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Formulations

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid in aqueous media. We will explore the underlying physicochemical reasons for its poor solubility and provide validated, step-by-step protocols for effective solubilization.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the most common issues and questions regarding the handling of this compound.

Q1: I'm trying to dissolve this compound directly in water or a standard buffer (like PBS pH 7.4), but it won't dissolve. Why is this happening?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a derivative of cinnamic acid, which itself has limited water solubility (around 0.4 g/L).[1] Your specific derivative includes two additional lipophilic (fat-loving) chains: an ethoxy group and a butoxy group. These significantly increase the non-polar character of the molecule, making it highly hydrophobic.

The molecule has two distinct regions:

  • A small hydrophilic "head": The carboxylic acid group (-COOH).

  • A large hydrophobic "tail": The phenyl ring, butoxy group, and ethoxy group.

In neutral water, the hydrophobic tail dominates, preventing the molecule from forming favorable interactions with polar water molecules, leading to insolubility.

cluster_molecule This compound hydrophilic Hydrophilic Head -COOH (Carboxylic Acid) hydrophobic Hydrophobic Tail (Phenyl, Ethoxy, Butoxy Groups) hydrophobic->hydrophilic Covalent Bond

Caption: Molecular regions governing solubility.

Q2: What is the most effective first step to solubilize this compound for an in-vitro assay?

A2: For a weakly acidic compound like this, pH adjustment is the most powerful and straightforward initial strategy.[2][3] The carboxylic acid group has an estimated pKa similar to cinnamic acid (around 4.4).[4] By raising the pH of the solution to at least 2 units above the pKa (i.e., pH > 6.4), you deprotonate the carboxylic acid, converting it into a negatively charged carboxylate salt (-COO⁻). This ionized form is dramatically more polar and, therefore, more soluble in water.

See Protocol 1 for a detailed, step-by-step guide on preparing a stock solution using this method.

Q3: My experimental conditions must be at a neutral or acidic pH. What are my options?

A3: If pH modification is not viable, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, allowing for the solubilization of non-polar compounds.[5][6][7]

The key is to first dissolve the compound in a minimal amount of a 100% organic co-solvent to create a high-concentration stock, and then carefully dilute this stock into your aqueous experimental medium.

Common Co-solvents for Biological Assays:

Co-solventProperties & ConsiderationsTypical Starting Concentration
DMSO Strong solubilizer, but can have cellular effects.< 0.5% (final assay conc.)
Ethanol Good solubilizing power, less toxic than DMSO.< 1% (final assay conc.)
Propylene Glycol Low toxicity, commonly used in formulations.[5]Variable, often up to 5-10%
PEG 400 Low toxicity, good for parenteral formulations.Variable, often up to 10-20%

Caution: A major risk with co-solvents is that the compound may precipitate or "crash out" upon dilution into the aqueous buffer. This occurs when the final co-solvent concentration is too low to maintain solubility. Always perform a small-scale test dilution to check for stability.

Q4: My compound precipitates when I dilute my DMSO stock into the buffer. How can I prevent this?

A4: This is a classic challenge. If simple co-solvency fails, you need to employ more advanced formulation strategies.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate the hydrophobic compound and keep it in solution.[2][8] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in cell culture and in vivo studies due to their relatively low toxicity.[2][8] You can add a small amount of surfactant to your final aqueous buffer before adding the co-solvent stock solution.

  • Combined Approach: The most robust method is often a combination. Prepare your stock in a co-solvent like DMSO, and dilute it into an aqueous buffer that has been pre-formulated with a surfactant. See Protocol 2 for this advanced method.

Part 2: Experimental Protocols & Troubleshooting

This section provides detailed workflows for the solubilization strategies discussed above.

Protocol 1: Solubilization by pH Adjustment (Preparation of a Basic Stock Solution)

This protocol is ideal for creating a highly concentrated aqueous stock that can be diluted into most neutral or basic buffers.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water or buffer of choice

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial. For example, to make a 10 mM stock solution of a compound with a MW of ~278.33 g/mol , weigh 2.78 mg.

  • Initial Suspension: Add a volume of water or buffer that is about 80% of your final desired volume. The compound will appear as an insoluble white or off-white suspension.

  • Titration with Base: While vortexing or stirring, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Monitor Dissolution: Continue adding NaOH slowly. As the pH increases, the compound will begin to dissolve. The solution will turn from cloudy to clear.

  • Check pH: Once the solution is clear, use a calibrated pH meter to check the pH. Aim for a final pH of 8.0 - 9.0 to ensure the vast majority of the compound remains in its ionized, soluble form. Adjust with more NaOH if necessary.

  • Final Volume Adjustment: Add water or buffer to reach your final desired concentration.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm syringe filter.

Trustworthiness Check: A stable, clear solution at pH > 8.0 validates that the compound has been successfully converted to its soluble salt form. If it precipitates upon dilution into a highly acidic buffer, this confirms the pH-dependent nature of its solubility.

Protocol 2: Combined Co-Solvent and Surfactant Method

Use this method when pH adjustment is not an option and simple co-solvent dilution fails.

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO)

  • Tween® 80 (Polysorbate 80)

  • Your final aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Surfactant Buffer: Prepare your final aqueous buffer containing a low concentration of Tween® 80. A typical starting point is 0.1% to 0.5% (v/v). Ensure the surfactant is fully dissolved.

  • Prepare Concentrated DMSO Stock: Dissolve the compound in 100% DMSO to the highest possible concentration (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing. This is your primary stock.

  • Dilution Step: While vigorously vortexing the surfactant-containing buffer from Step 1, add the DMSO stock (Step 2) drop-by-drop to reach your final desired concentration.

    • Example: To make a 100 µM solution, you might add 2 µL of a 50 mM DMSO stock to 998 µL of your buffer containing Tween® 80. This keeps the final DMSO concentration at a very low level (0.2%).

  • Observe for Precipitation: After addition, vortex thoroughly and let the solution sit for 5-10 minutes. Observe for any signs of cloudiness or precipitation. A clear solution indicates success.

Part 3: Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing solubility issues.

G start Start: Compound is insoluble in aqueous buffer q_ph Is pH adjustment (to pH > 8) acceptable? start->q_ph protocol1 YES: Use Protocol 1 (pH Adjustment) q_ph->protocol1 Yes q_cosolvent NO: Prepare concentrated stock in 100% DMSO. Does it precipitate upon dilution into buffer? q_ph->q_cosolvent No success1 Result: Soluble Aqueous Stock protocol1->success1 no_precip NO: Simple co-solvent method is sufficient. q_cosolvent->no_precip No protocol2 YES: Use Protocol 2 (Co-solvent + Surfactant) q_cosolvent->protocol2 Yes success2 Result: Soluble at low co-solvent % no_precip->success2 success3 Result: Stable micellar formulation protocol2->success3

Sources

Technical Support Center: Purification of Cinnamic Acid from Piperidine Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of piperidine catalyst from cinnamic acid products, a common challenge following the Knoevenagel condensation. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing piperidine from my cinnamic acid product so important?

A1: Residual piperidine, a basic catalyst, can interfere with subsequent synthetic steps, alter the pharmacological activity of the final compound, and complicate analytical characterization (e.g., NMR, HPLC). For drug development, regulatory standards demand stringent control over impurities. Therefore, its removal is critical for ensuring the purity, stability, and safety of your cinnamic acid derivative.

Q2: I've noticed an oily residue or a lower-than-expected melting point for my cinnamic acid. Could this be due to piperidine contamination?

A2: Yes, these are classic signs of residual piperidine or the formation of a piperidinium cinnamate salt. Piperidine is a liquid at room temperature, and its presence as an impurity will depress and broaden the melting point range of your crystalline cinnamic acid. The formation of the ionic salt can also lead to a sticky or oily product that is difficult to handle.

Q3: Can I just evaporate the piperidine?

A3: While piperidine is volatile (boiling point ~106 °C), simple evaporation is generally ineffective. This is because piperidine, being a base, readily reacts with the acidic cinnamic acid product to form a non-volatile ionic salt, piperidinium cinnamate. This salt will remain in your product even after solvent removal.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My cinnamic acid product is not precipitating after the reaction.
  • Underlying Cause: The formation of the highly soluble piperidinium cinnamate salt can prevent the precipitation of the free cinnamic acid. The basicity of piperidine neutralizes the acidic product, keeping it in solution.

  • Solution: Acidification. The most direct solution is to perform an acidic workup. By adding a dilute acid (e.g., 1M HCl), you will protonate the piperidine to form piperidinium chloride, which is water-soluble, and liberate the free cinnamic acid, which is insoluble in water and will precipitate out.[1][2]

Issue 2: After an initial acidic wash, my product is still impure.
  • Underlying Cause: A single acid wash may not be sufficient to remove all the piperidine, especially if a significant excess was used in the reaction. Inefficient phase separation during the extraction can also lead to residual piperidine in the organic layer.

  • Solution: Multiple Extractions and Brine Wash. It is recommended to perform at least two to three washes with a dilute acid solution to ensure complete removal of the piperidine.[3][4] Following the acid washes, a wash with a saturated sodium chloride solution (brine) will help to remove residual water from the organic layer, which can improve the subsequent drying and crystallization steps.[5]

Issue 3: My recrystallized cinnamic acid shows poor recovery.
  • Underlying Cause: This can be due to several factors: choosing a solvent in which your cinnamic acid derivative is too soluble at low temperatures, using an excessive amount of solvent, or cooling the solution too rapidly, which can lead to the formation of fine crystals that are difficult to filter.[6]

  • Solution: Optimized Recrystallization Protocol. The key to a successful recrystallization is the selection of an appropriate solvent system. For cinnamic acid, an ethanol/water mixture is often effective.[1][7] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[6]

In-Depth Purification Protocols

Protocol 1: Acid-Base Extraction

This is the most robust and widely used method for removing basic impurities like piperidine from an acidic product like cinnamic acid.[2][3][4][5] The principle lies in the differential solubility of the free acid and its salt, and the protonated base in aqueous and organic phases.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. The basic piperidine will be protonated to form water-soluble piperidinium chloride, which partitions into the aqueous layer.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two more times to ensure complete removal of piperidine.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cinnamic acid, now free of piperidine.

Visualization of Acid-Base Extraction Workflow:

AcidBaseExtraction A Crude Product (Cinnamic Acid + Piperidine) in Organic Solvent B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Two Phases Form B->C F Separate Layers C->F D Aqueous Layer (Piperidinium Chloride) E Organic Layer (Cinnamic Acid) G Wash Organic Layer with Brine E->G F->D Discard F->E H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Evaporate Solvent H->I J Purified Cinnamic Acid I->J

Caption: Workflow for Piperidine Removal via Acid-Base Extraction.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6][8] It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For cinnamic acid, an ethanol/water mixture is a common choice.[1] The ideal solvent should dissolve the cinnamic acid well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude cinnamic acid (post-extraction) in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Presentation: Solvent Selection for Cinnamic Acid Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling PointComments
WaterLowModerateSuitable, but may require a large volume.
EthanolModerateHighGood "solvent".
Ethanol/WaterLowHighExcellent solvent/anti-solvent pair.[1][7]
TolueneLowModerateCan be used, but less common.
HexaneVery LowVery LowUnsuitable as a primary solvent.
Protocol 3: Column Chromatography

For small-scale purifications or when dealing with particularly stubborn impurities, column chromatography can be employed.[9][10]

Step-by-Step Methodology:

  • Stationary Phase: Pack a column with silica gel.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent). A mixture of hexane and ethyl acetate is a common starting point. The goal is to have the cinnamic acid spot with an Rf value of approximately 0.3-0.4.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure cinnamic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Strategy Logic:

PurificationStrategy Start Crude Cinnamic Acid (with Piperidine) Decision1 Is the product soluble in an organic solvent? Start->Decision1 Extraction Perform Acid-Base Extraction Decision1->Extraction Yes PostExtraction Crude Cinnamic Acid (Piperidine Removed) Extraction->PostExtraction Decision2 Is the product a solid? PostExtraction->Decision2 Recrystallization Perform Recrystallization Decision2->Recrystallization Yes Chromatography Consider Column Chromatography Decision2->Chromatography No, or still impure PureProduct Pure Cinnamic Acid Recrystallization->PureProduct Chromatography->PureProduct

Caption: Decision tree for selecting the appropriate purification method.

References

  • Organic Syntheses Procedure. (n.d.). Malonic acid, benzal-, diethyl ester. Organic Syntheses.
  • Pandya, K. C. (1938). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 8(1), 11-20.
  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
  • de Souza, R. O. M. A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1541-1548.
  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid.
  • Isidro-Llobet, A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. RSC Chemical Biology, 2(5), 1334-1340.
  • de Moraes, W. B., & Kato, M. J. (2021). Preparation of Cinnamic Acids. Bio-protocol, 11(13), e4071.
  • Clavé, G., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14206-14214.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Miles, W. H., et al. (2014). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 57(3), 143-150.
  • A. Al-Warhi, et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3149.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.
  • Reddy, T. S., & Kumar, A. (2012).
  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(15), 3342.
  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?
  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307.
  • Zangade, S., et al. (2011).
  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed.
  • da Silva, A. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • AZoM. (2014, September 15). Separating Acidic, Basic and Neutral Compounds.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • University of California, Irvine. (n.d.). Chem 267.
  • Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
  • Aakeröy, C. B., et al. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. CrystEngComm, 9(1), 46-61.
  • BenchChem. (2025, October 21). How to optimize the synthesis process of cinnamic derivatives?
  • Chegg. (2019, April 1). Solved cinnamic acid p-toluidine anisole The acid/base.
  • YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part II.
  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?
  • ResearchGate. (n.d.). Chemically stable piperidinium cations for anion exchange membranes.
  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
  • Sigma-Aldrich. (n.d.). Benzyl cinnamate 99 103-41-3.

Sources

Technical Support Center: Optimizing Condensation Reactions of 3-Ethoxy-4-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving 3-ethoxy-4-butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accelerating these critical C-C bond-forming reactions while maintaining high yield and purity.

Troubleshooting Guide: Reaction Rate Optimization

This section addresses specific issues you may encounter related to reaction kinetics during the condensation of 3-ethoxy-4-butoxybenzaldehyde with active methylene compounds (e.g., in Knoevenagel, Claisen-Schmidt, or Perkin reactions).

Q1: My reaction is extremely slow or appears to have stalled. What are the primary causes and how can I resolve this?

A1: A slow or stalled reaction is one of the most common challenges. The root cause typically lies in one of three areas: catalyst inefficiency, suboptimal reaction conditions, or issues with the reactants themselves.

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are paramount. For Knoevenagel condensations, weak bases like piperidine, pyridine, or ammonium salts are typically used.[1] Strong bases can induce self-condensation of the aldehyde or other side reactions.[2][3]

    • Troubleshooting Steps:

      • Verify Catalyst Integrity: Ensure your base catalyst (e.g., piperidine) has not degraded. Use a fresh bottle or distill if necessary.

      • Optimize Catalyst Loading: While catalytic, an insufficient amount of base will lead to a slow rate of enolate formation. Incrementally increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq) and monitor the reaction progress via Thin-Layer Chromatography (TLC).[4]

      • Consider Alternative Catalysts: If standard amine bases are ineffective, explore other options. Lewis acids (e.g., TiCl₄, ZnCl₂) can catalyze the reaction, and greener catalysts like ammonium bicarbonate can be effective while avoiding hazardous reagents.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics.

    • Troubleshooting Steps:

      • Increase Temperature: Condensation reactions often require elevated temperatures to proceed at a reasonable rate. The Perkin reaction, for example, typically requires high temperatures (180-200°C).[5] Cautiously increase the reaction temperature in 10°C increments. Be aware that excessive heat can lead to side-product formation.

      • Solvent Selection: The solvent must fully solubilize the reactants. If your reactants are not fully dissolved, the reaction becomes diffusion-limited. For polar reactants, consider solvents like ethanol, DMF, or DMSO.

      • Water Removal: Condensation reactions produce water as a byproduct.[6][7] The accumulation of water can slow the reaction or even reverse it by hydrolyzing the product. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[7][8]

  • Reactant Issues: The purity and electronic nature of your starting materials are crucial.

    • Troubleshooting Steps:

      • Confirm Purity: Ensure your 3-ethoxy-4-butoxybenzaldehyde and the active methylene compound are pure. Impurities can inhibit the catalyst or participate in side reactions.

      • Acidity of Methylene Compound: The active methylene compound must be sufficiently acidic (pKa typically < 13) for deprotonation by a weak base.[3] Compounds like malononitrile or ethyl cyanoacetate are highly effective.[1] If your methylene compound is less acidic, a stronger base may be required, but this must be balanced against the risk of side reactions.

Troubleshooting Logic for Slow Reaction Rate

Below is a logical workflow to diagnose and resolve slow reaction kinetics.

G start Slow or Stalled Reaction cat_check Step 1: Evaluate Catalyst start->cat_check cond_check Step 2: Assess Conditions cat_check->cond_check  Active cat_fresh Use fresh/purified catalyst cat_check->cat_fresh  Inactive? react_check Step 3: Verify Reactants cond_check->react_check  Optimal temp Increase temperature incrementally cond_check->temp  Suboptimal? purity Check purity of starting materials react_check->purity  Issue Suspected? success Reaction Rate Optimized react_check->success  No Issues cat_load Optimize catalyst loading cat_fresh->cat_load cat_alt Consider alternative catalyst (e.g., Lewis Acid) cat_load->cat_alt cat_alt->cond_check solvent Ensure complete solubility temp->solvent water Actively remove water (Dean-Stark/Sieves) solvent->water water->react_check acidity Confirm pKa of methylene compound purity->acidity acidity->success

Caption: Troubleshooting workflow for a slow condensation reaction.

Q2: How can I accelerate the reaction without significantly increasing side products or reducing the overall yield?

A2: Balancing reaction rate with selectivity is a key aspect of optimization. Aggressive conditions can often lead to impurities.

  • Microwave Irradiation: This is a highly effective technique for dramatically reducing reaction times, often from hours to minutes.[5] Microwave heating provides rapid and uniform energy transfer directly to the solvent and reactants, often leading to cleaner reactions and higher yields compared to conventional heating.[5]

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a solid catalyst, can accelerate the reaction.[4] This method increases the concentration of reactants to their maximum possible value, often leading to very short reaction times and simplified workup procedures.[4]

  • Phase-Transfer Catalysis (PTC): If your reaction involves reactants in different phases (e.g., an aqueous base and an organic aldehyde), a phase-transfer catalyst (like tetrabutylammonium bromide) can shuttle the base catalyst into the organic phase, dramatically accelerating the reaction.

  • Ultrasonic Activation: Sonication can accelerate heterogeneous reactions by breaking up solid aggregates and increasing surface area, leading to faster reaction rates.

Table 1: Comparison of Methods to Accelerate Reaction Time
MethodTypical Time ReductionKey AdvantagesPotential Drawbacks
Increased Temperature Moderate (e.g., 2-4x)Simple to implement.May increase side products.
Microwave Irradiation High (e.g., 10-100x)Rapid, uniform heating; often cleaner reactions.Requires specialized equipment.
Solvent-Free Grinding High (e.g., 10-50x)High concentration, easy workup, eco-friendly.[4]Not suitable for all reactions; can be exothermic.
Water Removal Moderate to HighDrives equilibrium, prevents hydrolysis.[7]Requires Dean-Stark or drying agents.

Frequently Asked Questions (FAQs)

Q3: Which condensation reaction is most suitable for 3-ethoxy-4-butoxybenzaldehyde?

A3: The most common and versatile methods are the Knoevenagel and Claisen-Schmidt condensations.

  • Knoevenagel Condensation: Ideal for reacting with active methylene compounds like malonic esters, malononitrile, or cyanoacetic acid.[7] It typically uses a weak amine base as a catalyst.[2][3]

  • Claisen-Schmidt Condensation: Used for reacting the aldehyde with a ketone that has an α-hydrogen (e.g., acetone, acetophenone) in the presence of a base.[9][10] Since 3-ethoxy-4-butoxybenzaldehyde has no α-hydrogens, it cannot self-condense, which simplifies the product mixture in a crossed-aldol reaction like this.[11][12]

Q4: What is the general mechanism, and how does it explain the importance of reaction parameters?

A4: The Knoevenagel condensation provides a good model. The mechanism proceeds in three key stages, each influenced by specific parameters.

G cluster_0 Stage 1: Enolate Formation (Rate-Limiting) cluster_1 Stage 2: Nucleophilic Attack cluster_2 Stage 3: Dehydration CH2 Z-CH2-Z' (Active Methylene) Enolate Z-CH(-)-Z' (Enolate Nucleophile) CH2->Enolate Aldehyde Ar-CHO (Benzaldehyde Derivative) Enolate->Aldehyde C-C Bond Formation Enolate->Aldehyde Base Base (e.g., Piperidine) Base->CH2 Deprotonation Alkoxide Ar-CH(O-)-CH(Z)-Z' (Alkoxide Intermediate) Aldehyde->Alkoxide Hydroxy Ar-CH(OH)-CH(Z)-Z' (β-hydroxy adduct) Alkoxide->Hydroxy Protonation Alkoxide->Hydroxy Product Ar-CH=C(Z)-Z' (Final Product) Hydroxy->Product Elimination H2O H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

  • Stage 1 (Enolate Formation): This is often the rate-determining step. The speed depends on the strength and concentration of the base and the acidity of the active methylene compound.

  • Stage 2 (Nucleophilic Attack): The enolate attacks the electrophilic carbonyl carbon of the aldehyde. The electrophilicity of the aldehyde influences this step.

  • Stage 3 (Dehydration): The intermediate β-hydroxy adduct eliminates a molecule of water to form the final α,β-unsaturated product. This step is often irreversible and helps drive the reaction to completion. Removing water from the system directly accelerates this stage.[7]

Q5: How can I effectively monitor the reaction to determine the optimal time to stop it?

A5: Thin-Layer Chromatography (TLC) is the most straightforward and effective method.[4] Spot the reaction mixture alongside the pure starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has completely disappeared. This prevents the formation of side products from over-running the reaction and provides a clear endpoint.

Experimental Protocol: Optimized Knoevenagel Condensation

This protocol describes an optimized procedure for the condensation of 3-ethoxy-4-butoxybenzaldehyde with malononitrile, incorporating principles for reduced reaction time.

Materials:

  • 3-ethoxy-4-butoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.15 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (oil bath or heating mantle)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-butoxybenzaldehyde (e.g., 10 mmol, 2.22 g) and malononitrile (11 mmol, 0.73 g).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to dissolve the reactants.

  • Catalyst Addition: Add piperidine (1.5 mmol, 0.15 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress every 15-20 minutes using TLC (eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.[4]

  • Work-up: Once the aldehyde spot has disappeared on TLC, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 20 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any residual catalyst or unreacted starting material.[9]

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from a minimal amount of hot ethanol to obtain the purified product. Dry the final product under vacuum.

References

  • BenchChem. (n.d.). Troubleshooting Knoevenagel condensation side reactions.
  • SciSpace. (n.d.). Condensation reactions of benzaldehyde catalysed by gold alkoxides. DOI: 10.1007/BF03214748.
  • Yadav, G. D., & Wagh, D. P. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

  • Klan, M., et al. (2024).
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  • University of California, Davis. (n.d.).
  • ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Celon Pharma. (n.d.).
  • Organic Reactions. (n.d.).
  • J&K Scientific LLC. (2025). Perkin Reaction.
  • ResearchGate. (n.d.). The condensation reaction with benzaldehyde dimethylacetal.
  • L.S. College, Muzaffarpur. (2021). Perkin reaction.
  • Cambridge University Press. (n.d.).
  • University of Mainz. (2014).
  • University of Wisconsin-Madison. (n.d.).
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  • Web Pages. (n.d.). Aldol Reaction.
  • Pearson. (n.d.). When using benzaldehyde (non-enolizable)
  • Reddit. (2025).
  • YouTube. (2020).
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Wiley Online Library. (2022).
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  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
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Technical Support Center: Troubleshooting the Polymerization of Acrylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the polymerization of acrylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile yet reactive monomers. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental challenges, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Core Principles of Acrylic Acid Polymerization: A Quick Primer

The free-radical polymerization of acrylic acid is a chain reaction involving three key stages: initiation, propagation, and termination.[1] An initiator generates free radicals, which then react with acrylic acid monomers to start the polymer chain. This chain propagates as more monomers are added, and finally, the reaction terminates when two radicals combine or are deactivated.[1] Understanding this fundamental mechanism is crucial for diagnosing and resolving many common issues.

Troubleshooting Guide: From Slow Reactions to Runaway Processes

Problem 1: Slow or No Polymerization

A common frustration is a reaction that fails to initiate or proceeds at an impractically slow rate. This often points to issues with the initiation step or the presence of inhibitory substances.

Possible Causes and Step-by-Step Solutions:

  • Insufficient or Inactive Initiator:

    • Explanation: The initiator concentration may be too low to generate a sufficient number of radicals to overcome trace inhibitors and initiate polymerization effectively.[2] Additionally, the initiator may have degraded due to improper storage.

    • Solution:

      • Verify Initiator Concentration: A typical starting concentration for persulfate initiators is 0.1-5% by weight of the monomer.[2] If you are using a lower concentration, consider a stepwise increase.

      • Check Initiator Activity: Ensure your initiator has been stored according to the manufacturer's recommendations. If in doubt, use a fresh batch.

      • Optimize Temperature for Thermal Initiators: The rate of radical generation from thermal initiators is temperature-dependent. Ensure your reaction temperature is appropriate for the initiator's half-life.[3]

  • Presence of Inhibitors:

    • Explanation: Acrylic acid monomers are typically shipped with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent spontaneous polymerization during transport and storage.[4] These inhibitors will quench the free radicals generated by your initiator, preventing polymerization.

    • Solution:

      • Inhibitor Removal: For sensitive polymerizations, it is best to remove the inhibitor prior to the reaction. See the detailed protocol for inhibitor removal below.

      • Increase Initiator Concentration: In some cases, particularly in industrial-grade applications, a higher initiator concentration can be used to overcome the effect of the inhibitor without prior removal.[4]

  • Oxygen Inhibition:

    • Explanation: Molecular oxygen is a potent inhibitor of free-radical polymerization.[3][5] It reacts with the growing polymer chains to form unreactive peroxide radicals, effectively terminating the polymerization.[3]

    • Solution:

      • Deoxygenate the Reaction Mixture: Before initiating the polymerization, it is crucial to remove dissolved oxygen from your monomer and solvent. This is typically achieved by purging with an inert gas like nitrogen or argon for 30-60 minutes.[2] Maintain a gentle inert gas blanket over the reaction throughout the process. For a detailed procedure, refer to the deoxygenation protocol provided.

Troubleshooting Workflow for Slow or No Polymerization

start Slow or No Polymerization check_initiator Check Initiator - Concentration? - Activity? - Temperature? start->check_initiator check_inhibitor Check for Inhibitors - Monomer Grade? - Oxygen Present? start->check_inhibitor increase_initiator Increase Initiator Concentration check_initiator->increase_initiator remove_inhibitor Remove Inhibitor (See Protocol) check_inhibitor->remove_inhibitor deoxygenate Deoxygenate Reaction Mixture (See Protocol) check_inhibitor->deoxygenate success Successful Polymerization increase_initiator->success remove_inhibitor->success deoxygenate->success setup Assemble Glassware (3-neck flask, condenser) deoxygenate Add Water & Stir Bar Purge with N2/Ar for 30 min setup->deoxygenate heat Heat to Reaction Temp. (e.g., 70-80 °C) deoxygenate->heat add_monomer Add Purified Acrylic Acid heat->add_monomer initiate Add Initiator Solution (KPS/APS) add_monomer->initiate polymerize Maintain Temp. & Stirring (2-6 hours) initiate->polymerize terminate Cool in Ice Bath Expose to Air polymerize->terminate purify Purify by Dialysis (Optional) terminate->purify

Sources

Minimizing side products in cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Maximizing Purity

Welcome to the technical support center for cinnamic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, minimize impurity formation, and improve final product yield and purity. As Senior Application Scientists, we understand that success in the lab is not just about following a procedure, but about understanding the underlying chemistry to troubleshoot and refine your process. This resource, presented in a direct question-and-answer format, provides in-depth, field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide: Synthesis-Specific Issues

The formation of side products is highly dependent on the chosen synthetic pathway. This section addresses common issues associated with the three primary methods for synthesizing cinnamic acid: the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation.

Section 1: The Perkin Reaction

The Perkin reaction is a classic method that condenses an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) using an alkali salt of the acid (sodium or potassium acetate) as a weak base.[1][2] While effective, it requires high temperatures, which can promote side reactions.[3]

Q1: My Perkin reaction produced a low yield of cinnamic acid along with a significant amount of dark, resinous byproduct. What is the cause and how can I prevent it?

A: This is a frequent issue in Perkin reactions and is typically caused by polymerization and self-condensation reactions that are accelerated by the high temperatures (often 160-180°C) required for the primary reaction.[4][5]

  • Causality: At elevated temperatures, benzaldehyde and acetic anhydride can undergo multiple undesirable side reactions. The basic conditions can also promote aldol-type polymerizations of the starting materials and intermediates, leading to complex, high-molecular-weight "resinous" materials that are difficult to remove.[5]

  • Preventative Measures:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature. A gradual heating ramp and maintaining a stable temperature (e.g., 180°C) is critical.[4][6] Use a sand or oil bath for uniform heat distribution.

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Sodium acetate, in particular, should be anhydrous.[3] The presence of water can hydrolyze the acetic anhydride and interfere with the catalytic cycle, promoting side reactions.

    • Reagent Purity: Use freshly distilled benzaldehyde. Benzaldehyde can oxidize in air to form benzoic acid, which will not participate in the desired reaction and can complicate purification.[7]

    • Post-Reaction Workup: After the reaction, pouring the hot mixture into water and then steam distilling can effectively remove unreacted benzaldehyde.[8][9] Subsequent filtration of the cooled solution can remove some of the insoluble resinous byproducts before acidification to precipitate the cinnamic acid.[8]

Q2: Besides resinous material, what other specific side products should I be aware of in the Perkin reaction?

A: The primary side products are related to the reactivity of the starting materials under basic conditions at high heat.

  • Self-Condensation of Acetic Anhydride: The enolate of acetic anhydride can react with another molecule of acetic anhydride. This is generally less favored than the reaction with the more electrophilic benzaldehyde but can occur, reducing the overall atom economy.

  • Decarboxylation: While cinnamic acid is the target, the high temperatures can sometimes lead to its decarboxylation to form styrene.[10] This is usually a minor pathway under standard Perkin conditions but becomes more significant if the temperature is too high or the heating is prolonged excessively.[11]

  • Mixed Anhydrides: The reaction mechanism involves the formation of various intermediate anhydride species. Incomplete reaction or hydrolysis can leave these intermediates in the final mixture, complicating purification.[2]

Section 2: The Knoevenagel Condensation

This method involves the reaction of an aldehyde (benzaldehyde) with an active methylene compound, most commonly malonic acid.[12] The reaction is base-catalyzed, often by amines like pyridine or piperidine, and is known for its milder conditions compared to the Perkin reaction.[13][14]

Q1: My Knoevenagel reaction is very slow and gives poor conversion to cinnamic acid. How can I optimize it?

A: Low conversion is typically an issue of catalyst efficiency, solvent choice, or temperature.

  • Catalyst Choice and Mechanism: The base catalyst is crucial. It deprotonates the malonic acid, forming a nucleophilic enolate that attacks the benzaldehyde.[12]

    • Pyridine/Piperidine: These are the classic bases for the Doebner modification, where they also act as the solvent and facilitate the final decarboxylation step.[15][16] However, pyridine is carcinogenic and its use is increasingly avoided.[13]

    • Triethylamine (TEA): TEA in a solvent like toluene can be an effective and less toxic alternative to pyridine. It can play a dual role as a base and a phase-transfer agent.[13]

    • Co-Catalyst: Adding a co-catalyst like beta-alanine can significantly accelerate the reaction. The beta-alanine forms a more reactive iminium ion with benzaldehyde, which is more readily attacked by the malonic acid enolate.[17]

  • Solvent Effects: The choice of solvent can stabilize or destabilize the key carbanion intermediate. Protic or highly polar solvents like THF or methanol can over-stabilize the malonic acid carbanion through hydrogen bonding, suppressing its nucleophilic attack on the aldehyde. Toluene is often a superior choice as it does not inhibit this crucial step.[13]

  • Temperature: While milder than the Perkin reaction, sufficient heat is required to drive the condensation and subsequent decarboxylation. A gentle reflux is typically effective.

Q2: The decarboxylation step seems incomplete, leaving me with cinnamalonic acid as an impurity. How do I drive the reaction to completion?

A: Incomplete decarboxylation is a common pitfall. The intermediate α,β-unsaturated dicarboxylic acid must efficiently lose CO2 to yield the final product.

  • Causality: The decarboxylation is a thermally-driven process, often facilitated by the amine catalyst. If the temperature is too low or the reaction time is too short, this step will be incomplete.

  • Solutions:

    • Sufficient Heating: Ensure the reaction is heated at a temperature high enough to promote CO2 evolution. You should observe bubbling as the reaction proceeds.[17]

    • Appropriate Catalyst: The Doebner modification, using bases like pyridine or piperidine, is specifically designed to facilitate this in-situ decarboxylation.[15]

    • Reaction Time: Allow the reaction to proceed for the recommended time (typically 1-2 hours at reflux) to ensure both condensation and decarboxylation are complete.

Section 3: The Claisen-Schmidt Condensation

A variation of the aldol condensation, this reaction involves an aromatic aldehyde lacking α-hydrogens (like benzaldehyde) and an enolizable ester, such as ethyl acetate, in the presence of a strong base (e.g., sodium ethoxide).[18][19]

Q1: I'm observing significant amounts of benzoic acid and benzyl alcohol in my Claisen-Schmidt reaction. What is happening?

A: You are observing the products of the Cannizzaro reaction, a classic side reaction for aldehydes that lack α-hydrogens under strong basic conditions.[20]

  • Mechanism: In the presence of a strong base (like NaOH or NaOEt), one molecule of benzaldehyde is oxidized to benzoic acid (as the carboxylate salt) while a second molecule is reduced to benzyl alcohol. This consumes two equivalents of your starting material for every cycle of the side reaction.

  • Preventative Measures:

    • Control of Stoichiometry and Addition: The key is to maintain a very low concentration of the base and the aldehyde at any given time. This is often achieved by the slow, dropwise addition of the benzaldehyde/ester mixture to the base catalyst solution.[7][20]

    • Temperature Control: Keep the reaction temperature low (typically below 5°C) during the addition.[7] The Cannizzaro reaction has a higher activation energy than the desired condensation, so lower temperatures will favor the Claisen-Schmidt pathway.

    • Choice of Base: While a strong base is needed, using sodium metal in ethanol to generate sodium ethoxide in situ is a common and effective method.[7] Ensure all reagents are anhydrous, as water will react with the sodium to form NaOH, which is a very strong promoter of the Cannizzaro reaction.[7]

Q2: My main impurity is ethyl 3-hydroxy-3-phenylpropanoate. Why didn't the elimination reaction occur?

A: This impurity is the initial aldol addition product. The Claisen-Schmidt condensation requires a second step: the elimination of water (dehydration) to form the α,β-unsaturated double bond.[21]

  • Causality: The initial nucleophilic attack of the ester enolate on the benzaldehyde forms a β-hydroxy ester. This intermediate must be dehydrated to form the final cinnamate ester. This dehydration is often acid-catalyzed during the workup.[7]

  • Solution: The workup procedure is critical. After the initial reaction, the mixture is typically quenched with a weak acid (like acetic acid) or a dilute mineral acid (like HCl).[7][9] This protonates the intermediate alkoxide and catalyzes the elimination of water to form the desired product. If your workup is purely aqueous without an acid quench, you may isolate the un-eliminated intermediate.

General FAQs & Purification Strategies

Q: What is the most reliable method for purifying crude cinnamic acid to high purity (>99%)?

A: A combination of acid-base extraction followed by recrystallization is a robust and highly effective method for achieving excellent purity.[9][22]

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or sodium carbonate).[9][23] The cinnamic acid will be deprotonated to form sodium cinnamate, which is water-soluble and will move to the aqueous layer. Most non-acidic organic impurities (like unreacted benzaldehyde or benzyl alcohol) will remain in the organic layer, which can be discarded.

    • Carefully collect the aqueous layer and re-acidify it with a strong acid like HCl (to pH ~2).[9] This will re-protonate the cinnamate, causing the pure cinnamic acid to precipitate out of the solution as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallization: This is the final polishing step.

    • The precipitated solid can be further purified by recrystallization from hot water or a mixed solvent system (e.g., ethanol/water).[24]

    • Dissolve the crude acid in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal (Norite) and hot-filter to remove colored impurities.[25]

    • Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery.

    • Collect the pure crystals by vacuum filtration.

Q: My final product has a melting point of 130-132°C, but the literature value for trans-cinnamic acid is 133°C. Is this acceptable?

A: A slightly depressed and broadened melting point range is a classic indicator of residual impurities.[24] While a 1-2°C depression might be acceptable for some applications, it indicates that the product is not perfectly pure. The presence of the cis-isomer (isocinnamic acid), which has a much lower melting point, or other starting materials can cause this depression. Repeating the recrystallization step is recommended to improve purity and sharpen the melting point range.

Data & Protocols
Comparative Table of Cinnamic Acid Synthesis Methods
FeaturePerkin ReactionKnoevenagel CondensationClaisen-Schmidt Condensation
Reactants Benzaldehyde, Acetic AnhydrideBenzaldehyde, Malonic AcidBenzaldehyde, Ethyl Acetate
Catalyst/Base Weak Base (e.g., NaOAc, KOAc)[4]Organic Base (e.g., Pyridine, Piperidine)[13]Strong Base (e.g., NaOEt)[19]
Typical Temp. High (160-180°C)[4]Moderate (Reflux, ~80-115°C)Low (0-5°C)[7]
Common Side Products Resinous polymers, Styrene (decarboxylation)[5][10]Incomplete decarboxylation products, catalyst residue[12]Cannizzaro products (benzoic acid, benzyl alcohol), aldol adduct[20][21]
Advantages Uses inexpensive, common reagents.Milder conditions, often high yields.Good for ester synthesis, avoids harsh anhydrides.
Disadvantages High temperatures, potential for resin formation.[3]Uses toxic catalysts (e.g., pyridine), malonic acid is more expensive.[13]Requires strong base, sensitive to water, risk of Cannizzaro reaction.[7][20]
Protocol: Optimized Perkin Reaction for High-Purity Cinnamic Acid

This protocol incorporates steps to minimize side product formation and facilitate purification.

1. Reagent & Glassware Preparation:

  • Ensure a round-bottom flask, condenser, and all other glassware are thoroughly dried in an oven.

  • Use freshly distilled benzaldehyde (10 mmol).

  • Use anhydrous potassium acetate (6 mmol) and acetic anhydride (14 mmol).[9]

  • Pre-heat a sand or oil bath to 180°C.

2. Reaction Setup:

  • To the round-bottom flask, add the benzaldehyde, potassium acetate, and acetic anhydride.[9]

  • Add a magnetic stir bar, attach a reflux condenser fitted with a drying tube (containing CaCl2) to protect from atmospheric moisture.

  • Lower the apparatus into the pre-heated bath and reflux with stirring for 1 hour.[9]

3. Workup and Isolation:

  • Allow the reaction to cool slightly, then pour the hot mixture into a larger beaker containing 40 mL of water.

  • To neutralize unreacted acetic anhydride and dissolve the product as its salt, slowly add a saturated solution of sodium carbonate until the solution is alkaline (pH 8-10, check with pH paper).[9][26]

  • Set up for steam distillation. Steam distill the mixture to remove any unreacted benzaldehyde (which is volatile with steam). Continue until the distillate runs clear.[8]

  • Cool the remaining solution in an ice bath. If any resinous material has precipitated, filter it off using a plug of glass wool.

  • Slowly add 6 M HCl to the clear filtrate with stirring until the solution is strongly acidic (pH ~2). A white precipitate of cinnamic acid will form.[9]

  • Continue to cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

4. Purification:

  • Collect the crude cinnamic acid via vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water.

  • For recrystallization, transfer the solid to an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure, crystalline trans-cinnamic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Visualizations
Reaction & Side-Product Pathways

G cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_claisen Claisen-Schmidt Condensation P_Start Benzaldehyde + Acetic Anhydride P_Prod Cinnamic Acid P_Start->P_Prod KOAc, 180°C P_Side1 Resinous Polymers P_Start->P_Side1 High Temp P_Side2 Styrene (Decarboxylation) P_Prod->P_Side2 Excess Heat K_Start Benzaldehyde + Malonic Acid K_Inter Cinnamalonic Acid (Intermediate) K_Start->K_Inter Pyridine, Heat K_Prod Cinnamic Acid K_Inter->K_Prod Decarboxylation (-CO2) CS_Start Benzaldehyde + Ethyl Acetate CS_Prod Ethyl Cinnamate CS_Start->CS_Prod NaOEt, 0°C CS_Side Cannizzaro Products: Benzoic Acid + Benzyl Alcohol CS_Start->CS_Side Strong Base

Caption: Major synthetic routes to cinnamic acid and their characteristic side products.

Workflow for Purification by Acid-Base Extraction

G start Crude Product in Organic Solvent (EtOAc) add_base Add aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: - Benzaldehyde - Other neutral impurities separate->org_layer Top aq_layer Aqueous Layer: - Sodium Cinnamate (soluble) separate->aq_layer Bottom discard Discard org_layer->discard acidify Add HCl (aq) to pH ~2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filter & Wash with H2O precipitate->filter product Pure Cinnamic Acid filter->product

Caption: Purification workflow using acid-base extraction to isolate cinnamic acid.

Mechanism: Cannizzaro Side Reaction

G benz1 Benzaldehyde (Molecule 1) intermediate1 Tetrahedral Intermediate benz1->intermediate1 benz2 Benzaldehyde (Molecule 2) alkoxide Benzyl Alkoxide (Reduced) benz2->alkoxide accepts H⁻ base OH⁻ (Strong Base) base->benz1 Nucleophilic Attack intermediate1->benz2 donates H⁻ benzoate Benzoate Anion (Oxidized) intermediate1->benzoate Re-form C=O hydride_transfer Hydride [H⁻] Transfer acid Benzoic Acid benzoate->acid Protonation (during workup) alcohol Benzyl Alcohol alkoxide->alcohol Protonation (during workup)

Caption: Mechanism of the Cannizzaro reaction, a major side reaction for benzaldehyde.

References
  • Scribd. (n.d.). 05 Cinnamic Acid PDF. Retrieved from [Link]

  • Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • J&K Scientific LLC. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]

  • Slideshare. (n.d.). Chem- 262 - Expt- 13- Synthesis of Cinnamic Acid via an Aldol Condensa.docx. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Sathee Jee - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Quora. (2020). How will you convert benzaldehyde to cinnamic acid?. Retrieved from [Link]

  • Brainly. (2023). Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved from [Link]

  • Google Patents. (1990). EP0392579A2 - Improvements in and relating to aldol condensation.
  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Simion, A., et al. (2009). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Retrieved from [Link]

  • YouTube. (2016). Making Cinnamic Acid. Retrieved from [Link]

  • Pawara, H. S., et al. (n.d.). Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment-2-Synthesis-of-t-Cinnamic-Acid.pdf. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Cinnamic Acid Guide | PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Retrieved from [Link]

  • Prezi. (n.d.). Synthesis of cinnamic acid from benzaldehyde and malonic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decarboxylative functionalization of cinnamic acids. Retrieved from [Link]

  • Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Retrieved from [Link]

  • YIC. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

  • ERA. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • ResearchGate. (2013). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

  • YouTube. (2018). trans cinnamic acid synthesis via claisen condensation (part 1) ChemPlayer tribute. Retrieved from [Link]

  • Taylor & Francis Online. (2003). An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of E-cinnamic acid with Claisen-Schmidt condensation. Retrieved from [Link]

  • YouTube. (2024). Decarboxylation of cinnamic acid gives:. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Cinnamic Acid | PDF. Retrieved from [Link]

  • YouTube. (2022). Synthesis of cinnamaldehyde (Aldol condensation). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for their diverse biological activities. The stability of this compound in solution is a critical parameter for its handling, formulation, and application in research and development. This guide will walk you through the key factors influencing its stability and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a cinnamic acid derivative with a phenolic ether structure, it is susceptible to specific degradation pathways under certain conditions.[1][2]

Q2: How does pH impact the stability of the compound?

A2: While cinnamic acid itself shows good stability across a range of pH values, the stability of its derivatives can be pH-dependent. For phenolic compounds, high pH can lead to the formation of phenoxide ions, which may be more susceptible to oxidation.[3] It is anticipated that this compound will be most stable in a slightly acidic to neutral pH range (pH 3-7). At alkaline pH, there is an increased risk of degradation and discoloration.[4]

Q3: Is this compound sensitive to light?

A3: Yes, cinnamic acid and its derivatives are known to be photosensitive.[2][3] Exposure to ultraviolet (UV) radiation can lead to two primary degradation pathways: cis-trans isomerization of the acrylic acid double bond and [2+2] cycloaddition to form dimerized products (truxillic and truxinic acid derivatives).[2][5] Therefore, it is crucial to protect solutions of this compound from light.

Q4: What is the expected thermal stability of this compound in solution?

A4: Cinnamic acid derivatives are generally stable at ambient and refrigerated temperatures. However, at elevated temperatures, they can undergo decarboxylation, leading to the loss of the carboxylic acid group.[2] The presence of alkoxy substituents on the phenyl ring may influence the thermal stability. It is recommended to store solutions at controlled room temperature or under refrigeration (2-8 °C) for short-term and long-term storage, respectively.

Q5: What are the best solvents for dissolving and storing this compound?

A5: Due to its structure, this compound is expected to have low solubility in water, especially at acidic pH.[4][6] It is likely to be soluble in common organic solvents such as ethanol, methanol, ethyl acetate, dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG).[3][7] For aqueous-based experiments, the use of co-solvents or formulation aids like cyclodextrins may be necessary to improve solubility.[8] When preparing stock solutions, DMSO is a common choice, but it should be stored in small aliquots at low temperatures to prevent degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Solution Discoloration (Yellowing or Browning)
  • Possible Causes:

    • Oxidation: The phenolic ether moiety, although more stable than a free phenol, can still be susceptible to oxidation, especially at higher pH or in the presence of metal ions or oxidizing agents. This can lead to the formation of colored quinone-like structures.[9]

    • Photodegradation: Prolonged exposure to light can cause degradation, which may result in colored byproducts.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is maintained in the optimal range (ideally slightly acidic to neutral). Buffer your solutions if necessary.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling.

    • Use High-Purity Solvents: Ensure that your solvents are free from peroxides and metal ion contaminants. Using freshly opened bottles of high-purity solvents is recommended.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

Issue 2: Precipitation of the Compound from Solution
  • Possible Causes:

    • Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent system. This is common when diluting a stock solution in an organic solvent into an aqueous buffer.

    • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in aqueous solutions is highly pH-dependent. It will be less soluble at acidic pH values where the carboxylic acid is protonated and more soluble at higher pH values where it forms a carboxylate salt.[4]

    • Temperature Effects: Solubility often decreases at lower temperatures. A solution prepared at room temperature may show precipitation upon refrigeration.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of the compound in your specific solvent system before preparing high-concentration solutions.

    • Adjust pH: If working with aqueous solutions, increasing the pH slightly may improve solubility. However, be mindful of the potential for increased degradation at alkaline pH. A balance between solubility and stability is necessary.

    • Use of Co-solvents: When diluting into an aqueous buffer, consider using a buffer that contains a certain percentage of an organic co-solvent (e.g., ethanol, DMSO) to maintain solubility.

    • Sonication: Gentle sonication can help in dissolving the compound.

    • Re-dissolve Before Use: If precipitation occurs during storage at low temperatures, allow the solution to warm to room temperature and ensure the compound is fully re-dissolved before use.

Issue 3: Inconsistent Results in Biological Assays
  • Possible Causes:

    • Degradation of the Active Compound: If the solution has been stored improperly (e.g., exposed to light, high temperature, or non-optimal pH), the concentration of the active compound may have decreased over time.

    • Formation of Active/Interfering Degradation Products: Degradation products may have their own biological activity or may interfere with the assay, leading to variable results.

    • Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the assay medium.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Whenever possible, prepare solutions fresh before each experiment. If using a stock solution, ensure it has been stored correctly and for a validated period.

    • Perform Stability Studies: Conduct a preliminary stability study of the compound in your assay medium under the experimental conditions to understand its stability over the duration of the experiment.

    • Use a Stability-Indicating Analytical Method: Use an analytical method, such as HPLC, to verify the concentration and purity of your solution before use.

    • Consider Labware: Use low-adsorption plasticware or glass containers where appropriate to minimize loss of the compound.

Experimental Protocols and Data

Stability-Indicating HPLC Method (Proposed)

A reversed-phase high-performance liquid chromatography (HPLC) method is recommended for the analysis of this compound and its potential degradation products.[10][11][12][13]

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile is recommended to ensure the elution of both the parent compound and any less polar degradation products. A starting point could be 70% A / 30% B, ramping to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the cinnamic acid chromophore, a detection wavelength in the range of 280-320 nm should be appropriate. Determine the λmax by scanning a standard solution.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration.

Forced Degradation Study Protocol

To understand the degradation pathways, a forced degradation study should be performed.[14][15][16]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a few hours.

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or broad-spectrum light source) for a defined period.

Analyze the stressed samples by the stability-indicating HPLC method to identify and quantify the degradation products.

Expected Stability Profile (Summary)

The following table summarizes the expected stability of this compound under various conditions, based on data from analogous compounds.

ConditionExpected StabilityPrimary Degradation Pathway(s)Recommendations
Acidic pH (1-3) Moderate to GoodMinimal degradation expected.Suitable for short-term storage if solubility is not an issue.
Neutral pH (6-8) GoodLow susceptibility to hydrolysis.Optimal pH range for many applications.
Alkaline pH (>9) Poor to ModerateIncreased potential for oxidation.Avoid prolonged storage at high pH.
Elevated Temperature (>40°C) ModeratePotential for decarboxylation.Store solutions at controlled room temperature or refrigerated.
UV/Visible Light Poorcis-trans Isomerization, PhotodimerizationProtect solutions from light at all times.
Oxidizing Agents PoorOxidation of the aromatic ring.Use high-purity, peroxide-free solvents.

Visualizations

Logical Flow for a Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_compound Prepare Stock Solution of Compound prep_samples Prepare Samples in Different Conditions (pH, Solvent) prep_compound->prep_samples stress_light Photostability (UV/Vis Light) prep_samples->stress_light stress_temp Thermal Stability (Elevated Temp.) prep_samples->stress_temp stress_ph pH Stability (Acid/Base) prep_samples->stress_ph stress_ox Oxidative Stability (e.g., H2O2) prep_samples->stress_ox hplc_analysis Analyze Samples by Stability-Indicating HPLC Method stress_light->hplc_analysis stress_temp->hplc_analysis stress_ph->hplc_analysis stress_ox->hplc_analysis quantify Quantify Parent Compound & Degradation Products hplc_analysis->quantify pathway Identify Degradation Pathways quantify->pathway kinetics Determine Degradation Kinetics quantify->kinetics report Establish Storage Conditions & Shelf-life pathway->report kinetics->report

Caption: Workflow for a comprehensive stability study.

Potential Degradation Pathways

G cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound (trans-isomer) cis_isomer cis-isomer parent->cis_isomer Isomerization dimer Cyclobutane Dimers (Truxillic/Truxinic type) parent->dimer [2+2] Cycloaddition decarboxylated Decarboxylated Product (Styrene derivative) parent->decarboxylated Decarboxylation oxidized Oxidized Products (e.g., Quinone-type) parent->oxidized Oxidation

Caption: Potential degradation pathways for the compound.

References

  • Vanangamudi, G., Gopalakrishnan, M., & Srinivasan, S. (2007). Kinetics and Mechanism of Oxidation of Some Substituted trans Cinnamic Acids by Pyridinium Bromochromate. Asian Journal of Chemistry, 19(4), 2687-2692.
  • Vanangamudi, G., Subbaiyan, M., Gopalakrishnan, M., Thirunarayanan, G., & Srinivasan, S. (2010). Kinetics and Mechanism of Oxidation of Some Substituted Trans Cinnamic Acids by Pyridinium Bromochromate. Asian Journal of Chemistry, 19, 2687-2692.
  • Alqarni, M. H., Shakeel, F., Foudah, A. I., & Alam, P. (2025). Results of forced degradation investigations of CIN under distinct stress conditions...
  • von Sonntag, C., & Schuchmann, H. P. (1992). The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1353-1358.
  • Shakeel, F., Haq, N., Al-Dhfyan, A., Raish, M., & Alanazi, F. K. (2017). Stability profile of ferulic acid aqueous solution at 5 °C and 40 °C/75% RH.
  • Chisvert, A., & Salvador, A. (2011). Chemical Stability and Degradation Mechanisms of Ferulic Acid (F.A) Within Various Cosmetic Formulations. Journal of Cosmetic Science, 62(5), 483–503.
  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. G. (1964). Topochemistry. Part II. The photochemistry of trans-cinnamic acids. Journal of the Chemical Society, 2000-2013.
  • Vanangamudi, G., & Gopalakrishnan, M. (2008). Kinetics of oxidation of some substituted cinnamic acids by imidazolium dichromate in the presence of oxalic acid.
  • Lomba, L., Concheiro, A., & Alvarez-Lorenzo, C. (2022). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. ACS Sustainable Chemistry & Engineering, 10(21), 6931–6940.
  • Lin, F. H., Lin, J. Y., Gupta, R. D., Tournas, J. A., Burch, J. A., Selim, M. A., ... & Pinnell, S. R. (2005). Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin.
  • Unilever PLC. (2001). Stabilization of ferulic acid in cosmetic compositions. (WO2001007004A1).
  • Ram, T. M., Kuntal, M., & Sasidhar, B. (2015). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. International Journal of Environmental Science and Technology, 12(12), 3849-3858.
  • Karsili, T. N. V., & Ashfold, M. N. R. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Molecules, 27(24), 8796.
  • Karsili, T. N. V., & Ashfold, M. N. R. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. White Rose Research Online.
  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030.
  • Ferrazzano, G. F., Cantile, T., Roberto, L., Ingenito, A., & Pollio, A. (2020). Prenylated Trans-Cinnamic Esters and Ethers against Clinical Fusarium spp.: Repositioning of Natural Compounds in Antimicrobial Discovery. Molecules, 25(15), 3356.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • SHINY. (2026). What is the solubility of cinnamic derivatives in different solvents? Retrieved from [Link]

  • Tsuge, S., & Ohtani, H. (2000). Quantitative analysis of acrylic acid in acrylic pressure-sensitive adhesives by reactive pyrolysis-GC/MS using N,O-bis(trimethylsilyl)trifluoroacetamide as a trimethylsilylation reagent with two-step heating. Journal of Analytical and Applied Pyrolysis, 54(1-2), 241-252.
  • Arciniegas, S. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Development & Delivery.
  • Monti, D., Chetoni, P., & Saettone, M. F. (2001). Photodegradation of Cinnamic Acid in Different Media. Drug Development and Industrial Pharmacy, 27(2), 143-149.
  • Soman, A., & Karajgikar, M. (2009). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD.
  • Ouchi, A., & Inokuchi, Y. (2013). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 12(8), 1371-1382.
  • Shivachev, B., Zasheva, D., Atanasova, M., & Nachev, M. (2015). Synthesis and radical scavenging activity of cinnamic acid esters.
  • Withnall, R., & Chowdhry, B. Z. (2002). The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (8), 1506-1512.
  • Kim, H. Y., Park, J. H., Ahn, J. H., Lee, J. H., & Lee, J. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(11), 1377–1387.
  • Arumugam, K., & Arumugam, N. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Soil Science, 2012, 1-7.
  • Kim, H. Y., Park, J. H., Ahn, J. H., Lee, J. H., & Lee, J. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(11), 1377-1387.
  • Bradley, J. C., & Lang, A. S. I. D. (2009). Solubilities of trans-cinnamic acid.
  • Ntchapda, F., & Djemgou, P. C. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 4981.
  • Tursunov, O., Ziyamukhamedova, U., & Gafurov, K. (2022). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 14(19), 4169.
  • Quiles-Carrillo, L., Montanes, N., Sammon, C., Balart, R., & Torres-Giner, S. (2018). Esters of Cinnamic Acid as Green Plasticizers for Polylactide Formulations with Improved Ductility. Polymers, 10(12), 1358.
  • Bertini, F., Audisio, G., & Ciardelli, F. (2005). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12).
  • Quevedo, J. M., Cañizares, P., Rodrigo, M. A., & Sáez, C. (2020). Main degradation steps of phenolic compounds.
  • Villegas, L. G. C., Mashhadi, N., Chen, M., Mukherjee, D., Taylor, K. E., & Biswas, N. (2016). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. IOP Conference Series: Materials Science and Engineering, 121, 012012.
  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2017). Aulton's pharmaceutics: The design and manufacture of medicines. Elsevier Health Sciences.
  • Brown, P. N. (2011). Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Guesmi, A., Ladhari, N., & Fgaier, H. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 762.
  • Chai, X. S., Hou, Q. X., & Lu, Y. (2017). Accurate determination of residual acrylic acid in superabsorbent polymer of hygiene products by headspace gas chromatography.
  • Waters Corporation. (2016). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Pistos, M., & Siskos, P. A. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) in a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 221-227.
  • Kowalska, T., & Sajewicz, M. (2008). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers.

Sources

Overcoming steric hindrance in 3,4-dialkoxy cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers encountering difficulties in the synthesis of 3,4-dialkoxy cinnamic acids. It addresses the specific "steric hindrance" pain point by distinguishing between physical bulk and electronic deactivation, offering field-proven protocols to overcome both.

Ticket Subject: Overcoming Steric & Electronic Barriers in 3,4-Dialkoxy Cinnamic Acid Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Overview: Is it Sterics or Electronics?

User reports often cite "steric hindrance" when 3,4-dialkoxybenzaldehydes fail to condense with malonic acid. However, the root cause is often a combination of two factors:

  • Electronic Deactivation (Primary Issue): Alkoxy groups at the 3 and 4 positions are strong electron-donating groups (EDGs). They donate electron density into the benzene ring, which stabilizes the carbonyl carbon, making it less electrophilic and resistant to nucleophilic attack by the malonic acid enolate.

  • Steric Hindrance (Secondary Issue): If your alkoxy groups are bulky (e.g., iso-propoxy, tert-butoxy, or benzyloxy), they physically impede the rotation required to form the planar transition state necessary for the elimination step.

The Solution Strategy: You must use a protocol that drives the equilibrium forward via irreversible decarboxylation (Verley-Doebner Modification) or supplies high activation energy to overcome the barrier (Microwave Irradiation).

Standard Protocol: The Verley-Doebner Modification

Best for: Standard 3,4-dimethoxy or 3,4-diethoxy substrates.

This method utilizes pyridine as both solvent and base, with a catalytic amine (piperidine) to form a highly reactive iminium ion intermediate, bypassing the sluggish carbonyl attack.

Reagents & Setup
  • Substrate: 3,4-Dialkoxybenzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (1.2 – 1.5 equiv)

  • Solvent/Base: Pyridine (anhydrous, 3-5 volumes relative to aldehyde)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -alanine (0.1 equiv)
    
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve the aldehyde and malonic acid in pyridine.

  • Catalyze: Add piperidine. Note: An exotherm may occur.

  • Reflux: Heat to 80–100°C for 2–4 hours.

    • Checkpoint: Monitor CO₂ evolution. The reaction is complete when bubbling ceases.

  • Quench: Cool the mixture to 0°C. Slowly add 6M HCl with vigorous stirring until pH < 2.

    • Critical Step: The product often oils out initially. Keep stirring at 0°C; the oil should solidify into a precipitate over 30–60 minutes.

  • Isolate: Filter the solid, wash with cold water, and dry.[1][2]

Mechanistic Visualization (DOT)

The following diagram illustrates why this method works: the decarboxylation step pulls the equilibrium to the right, compensating for the deactivated aldehyde.

G Aldehyde 3,4-Dialkoxy Benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine (Catalyst) Malonic Malonic Acid Intermediate Benzylidene Dicarboxylic Acid Malonic->Intermediate Iminium->Intermediate + Malonic Enolate - Piperidine Transition Decarboxylation Transition State Intermediate->Transition Heat (Pyridine) Product 3,4-Dialkoxy Cinnamic Acid Transition->Product Irreversible Step CO2 CO2 (Gas) Transition->CO2

Caption: The Verley-Doebner mechanism showing the critical irreversible decarboxylation step that drives the reaction to completion despite electronic deactivation.

Advanced Protocol: Microwave-Assisted Synthesis

Best for: Bulky groups (Steric Hindrance) or "Green" requirements.

If your alkoxy groups are large (e.g., benzyloxy), thermal reflux may fail. Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier significantly faster.

Protocol Parameters
ParameterSettingReason
Solvent Ethanol (minimal) or Solvent-FreeHigh dielectric constant for coupling; Green chemistry.
Base Piperidine (Catalytic)Essential for enolate formation.
Temp 140°CHigher than standard reflux to force bulky group rotation.
Time 5 – 15 minsPrevents thermal degradation of sensitive ether linkages.
Power Dynamic (Max 300W)Avoids runaway pressure buildup.
Workflow
  • Mix aldehyde (10 mmol), malonic acid (12 mmol), and piperidine (3 drops) in a microwave vial.

  • Add 1-2 mL Ethanol (just enough to create a slurry).

  • Irradiate at 140°C for 5 minutes.

  • Pour hot reaction mixture into crushed ice/HCl (pH 2).

  • Recrystallize immediately (see Section 4).

Troubleshooting & Purification (The "Sticky Product" Issue)

Users frequently report obtaining a "brown sticky tar" instead of crystals. This is caused by occluded impurities preventing the crystal lattice from closing.

The "Digest and Swing" Purification Method

Do not attempt to recrystallize the tar directly. Perform this cleanup first:

  • Dissolution: Dissolve the crude sticky solid in 10% NaOH (aq). The cinnamic acid forms a soluble sodium salt; impurities (unreacted aldehyde/side products) remain insoluble or organic.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2x). Discard the organic layer (removes non-acidic impurities).

  • Slow Precipitation:

    • Heat the aqueous layer to 50°C.

    • Add 6M HCl dropwise while stirring.

    • Why? Rapid acidification traps impurities. Hot, slow acidification promotes cleaner crystal growth.

  • Recrystallization: Once solid, recrystallize from Ethanol:Water (1:1) . Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield (<40%) Start->LowYield Sticky Product is Sticky/Tar Start->Sticky Impure Melting Point Depression Start->Impure CheckBase Check Base Strength: Switch to Piperidine/Pyridine LowYield->CheckBase Reprecip Perform NaOH/HCl Reprecipitation Sticky->Reprecip Recryst Recrystallize: EtOH/H2O (1:1) Impure->Recryst CheckTemp Check Temp: Increase to 100°C or use MW CheckBase->CheckTemp Still Low

Caption: Decision tree for diagnosing yield and purity issues in cinnamic acid synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use ammonium acetate instead of piperidine? A: Yes, but ammonium acetate is weaker. For 3,4-dialkoxy substrates (which are deactivated), piperidine is superior because it forms a more electrophilic iminium ion intermediate. If you must use ammonium acetate, use the microwave protocol to compensate for the lower reactivity.

Q: My product oils out when I add HCl. What did I do wrong? A: You didn't do anything wrong; substituted cinnamic acids often have low melting points or form supersaturated oils.

  • Fix: Scratch the inside of the flask with a glass rod to induce nucleation.

  • Fix: Heat the mixture to boiling (in the acidic water) and let it cool very slowly overnight. The oil will crystallize.

Q: Why do I need 3-5 volumes of pyridine? Can I use less? A: Pyridine acts as both the solvent and the thermodynamic sink for the proton transfer. Reducing the volume increases the concentration of the malonic acid anion but often leads to polymerization or incomplete decarboxylation due to poor heat transfer. Stick to 3-5 volumes or switch to the solvent-free microwave method.

References

  • Synthesis of Cinnamic Acids via Knoevenagel Condensation. ChemicalBook. (Detailed protocols for 3,4-dimethoxycinnamic acid using DABCO/DMF and Pyridine methods).

  • Microwave Assisted Synthesis of Cinnamic Acid Derivatives. Asian Journal of Research in Chemistry. (Comparison of conventional vs. microwave yields showing efficiency gains).

  • Triethylamine: A Potential N-Base Surrogate for Pyridine. New Journal of Chemistry (RSC). (Discusses mechanism and alternatives to pyridine for green synthesis).

  • Purification of Organic Compounds via Recrystallization. ResearchGate/BenchChem. (General protocols for solvent selection and troubleshooting sticky precipitates).

Sources

Validation & Comparative

Advanced C13 NMR Assignment Guide: Alkoxy Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a high-level technical resource designed for senior researchers and analytical chemists. It synthesizes experimental data with mechanistic interpretation to provide a definitive reference for the C13 NMR characterization of alkoxy cinnamic acids.

Executive Summary & Scope

Alkoxy cinnamic acids (e.g., p-methoxycinnamic acid, ferulic acid, sinapic acid) are critical intermediates in the synthesis of UV filters, antioxidants, and pharmaceutical precursors. Accurate structural elucidation of these compounds is often complicated by the electronic effects of the alkoxy substituents, which induce significant chemical shift perturbations compared to their hydroxy or unsubstituted counterparts.

This guide provides a comparative performance analysis of the C13 NMR spectral signatures of mono-, di-, and tri-alkoxy cinnamic acids. It contrasts these "products" against unsubstituted alternatives to highlight diagnostic peaks and establishes a self-validating assignment protocol using 2D NMR techniques.

Experimental Methodology & Causality

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the data presented below assumes the following optimized experimental conditions.

  • Solvent Selection (DMSO-d6 vs. CDCl3):

    • Recommendation: DMSO-d6 is the superior solvent for this class.

    • Causality: Alkoxy cinnamic acids often exhibit poor solubility in CDCl3, leading to weak quaternary carbon signals. DMSO-d6 ensures complete dissolution and prevents dimer formation (hydrogen bonding) which can broaden carbonyl peaks. Furthermore, DMSO-d6 shifts exchangeable protons (COOH) downfield, removing them from the aromatic region in 1H NMR, which aids in correlating the C13 carbonyl via HMBC.

  • Reference Standard:

    • Chemical shifts are referenced to the DMSO-d6 septet center at 39.52 ppm .

  • Pulse Sequence:

    • Standard 1D Carbon (power-gated decoupling) is sufficient for initial screening.

    • Critical Step: A DEPT-135 or APT experiment is mandatory to distinguish the methoxy carbons (positive/up) from the aromatic quaternary carbons (invisible) and methylene carbons (negative/down, though rare in this specific scaffold).

Experimental Workflow Diagram

The following flowchart outlines the logic for unambiguous assignment, moving from simple 1D experiments to definitive 2D correlations.

NMR_Workflow Sample Sample Preparation (DMSO-d6, ~20mg) H1 1H NMR (Integration Check) Sample->H1 C13 1D 13C NMR (Broadband Decoupled) H1->C13 DEPT DEPT-135 (Multiplicity Edit) C13->DEPT Identify CH/CH3 HSQC HSQC (C-H Direct Bond) DEPT->HSQC Map Protons HMBC HMBC (Long Range C-H) HSQC->HMBC Link Quaternary Cs Assign Final Structural Assignment HMBC->Assign

Figure 1: Step-by-step NMR assignment workflow ensuring high-confidence structural elucidation.

Comparative Analysis: Chemical Shift Performance

The "performance" of an NMR signal is defined here by its diagnostic utility—how well it distinguishes one derivative from another. The table below compares the C13 shifts of the core Cinnamic Acid scaffold against its Mono-alkoxy (p-Methoxy) and Di-alkoxy/Hydroxy (Ferulic) derivatives.

Table 1: Comparative C13 NMR Shifts (DMSO-d6, ppm)
Carbon PositionUnsubstituted Cinnamic Acidp-Methoxycinnamic Acid (Target)Ferulic Acid (3-OMe, 4-OH)Shift Effect (Performance)
C-9 (COOH) 167.7167.9 168.5 Stable: Minimal impact from ring substituents.
C-7 (vinyl

)
144.0143.8 145.0 Resonance Buffer: The double bond insulates the COOH from ring electronics.
C-8 (vinyl

)
119.3116.5 116.1 Diagnostic: Upfield shift (~3 ppm) in alkoxy derivatives due to resonance donation.
C-4 (Para) 130.3160.9 (C-O)148.4 (C-OH)Primary Marker: Massive downfield shift (~30 ppm) indicates direct oxygen attachment.
C-3 (Meta) 128.9114.3 149.5 (C-OMe)Differentiation: Unsubstituted = ~129. Alkoxy at C4 shields C3 to ~114. Methoxy at C3 deshields it to ~149.
C-1 (Ipso) 134.3126.8 126.2 Shielding: Electron-donating groups shield the ipso carbon relative to the unsubstituted acid.
Methoxy (OCH3) N/A55.3 56.1 Identity: Diagnostic region (55-61 ppm).
Detailed Mechanistic Insight
  • The "Alkoxy Push" (Resonance Effect): In p-methoxycinnamic acid, the oxygen lone pair donates electron density into the ring. This resonance structure places a partial negative charge on the Ortho (C3/C5) and Ipso (C1) positions.

    • Result: C3/C5 are significantly shielded (moved upfield to ~114 ppm) compared to unsubstituted cinnamic acid (~129 ppm). This is the most reliable check for para-substitution.

  • The "Vinyl Filter" (C7 vs C8): The

    
    -carbon (C7) is relatively unaffected by the ring substitution because it is electron-deficient due to the carbonyl pull. However, the 
    
    
    
    -carbon (C8) receives electron density transmitted through the conjugated system from the alkoxy group.
    • Result: C8 shifts upfield (~116 ppm) in alkoxy derivatives compared to unsubstituted (~119 ppm).

  • Steric Compression (The "Ortho Effect"): In 3,4,5-trimethoxycinnamic acid (not listed in table but relevant), the central methoxy group (C4) is sterically crowded by its neighbors.

    • Result: The C4-OCH3 signal often appears downfield (~61 ppm) compared to the unhindered C3/C5-OCH3 groups (~56 ppm). This 5 ppm difference is a critical quality attribute for distinguishing isomers.

Self-Validating Assignment Protocol

To guarantee "Trustworthiness," researchers should not rely solely on literature values. Use the following self-validating logic based on HMBC (Heteronuclear Multiple Bond Correlation).

The "Hook" Strategy

The most difficult signals to assign are the quaternary carbons (C1, C3, C4 in substituted rings). Use the "Hooks"—protons with distinct shifts—to pull out the carbon assignments.

  • Hook 1: The Methoxy Protons (

    
     ~3.8) 
    
    • Action: Look for the strong HMBC correlation from the OMe protons.

    • Validation: The carbon they correlate to (3-bond) is the Ipso-Alkoxy Carbon (e.g., C4 in p-methoxy, C3 in Ferulic). This unambiguously identifies the oxygenated ring carbons.

  • Hook 2: The Vinyl Protons (

    
     6.4 - 7.6) 
    
    • Action: The doublet at ~7.5 ppm is usually H-7 (

      
      ).
      
    • Validation: H-7 will show a 3-bond correlation to the Carbonyl (C9) and the Ring Ipso (C1) . This confirms the anchor point of the side chain.

  • Hook 3: The Carbonyl Check

    • Action: Verify C9 (~168 ppm).

    • Validation: It should show correlations only to H-7 and H-8. If it correlates to aromatic protons, your assignment of the vinyl protons is incorrect.

Correlation Logic Diagram

The following diagram visualizes the specific HMBC connectivities required to validate the structure of p-Methoxycinnamic Acid.

HMBC_Logic H_OMe H-Methoxy (3.8 ppm) C_4 C-4 (C-O) (160.9 ppm) H_OMe->C_4 Definitive Link H_Beta H-7 (Beta) (~7.6 ppm) C_1 C-1 (Ipso) (126.8 ppm) H_Beta->C_1 HMBC (3-bond) C_9 C-9 (COOH) (167.9 ppm) H_Beta->C_9 HMBC (3-bond) C_26 C-2/6 (Ortho) (129.9 ppm) H_Beta->C_26 HMBC (3-bond) H_Alpha H-8 (Alpha) (~6.4 ppm) H_Alpha->C_1 HMBC (3-bond) H_Alpha->C_9 HMBC (3-bond)

Figure 2: Diagnostic HMBC correlations. Red nodes are proton sources; Blue nodes are carbon targets.

References

  • National Institute of Standards and Technology (NIST). Cinnamic acid, 4-methoxy-, 13C NMR. Webbook. Link

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3173 (p-Methoxycinnamic acid). AIST Japan. Link

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolite: Ferulic Acid. Entry bmse000587.[1] Link

  • Royal Society of Chemistry. ChemSpider: 3,4,5-Trimethoxycinnamic acid. Link

  • University of Wisconsin-Madison. Evans Laboratory NMR Solvent Data Chart. Link

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A Comparative Guide to the FTIR Carbonyl Stretch of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explore the underlying physicochemical principles that govern the vibrational properties of this molecule. We will compare its expected spectral features with those of structurally related compounds to provide a robust framework for characterization.

Theoretical Framework: Factors Influencing the Carbonyl Stretch

The position of the carbonyl stretching vibration in an infrared spectrum is exquisitely sensitive to the molecule's electronic and structural environment. For an α,β-unsaturated carboxylic acid like this compound, several key factors work in concert to determine the final wavenumber of the C=O absorption.

  • The Carboxylic Acid Dimer: In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding significantly weakens the C=O double bond, causing a substantial shift to a lower frequency (lower wavenumber) compared to the monomeric form.[1][2][3] The C=O stretch for a typical saturated aliphatic carboxylic acid dimer is found near 1710 cm⁻¹.[4][5] This dimerization also results in a characteristically broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹.[3]

  • α,β-Unsaturation (Conjugation): The presence of a carbon-carbon double bond adjacent (in conjugation) to the carbonyl group allows for delocalization of π-electrons through resonance. This delocalization reduces the electron density of the carbonyl double bond, effectively weakening it and lowering the stretching frequency.[4][5] This effect typically shifts the C=O absorption to a lower wavenumber by 15-40 cm⁻¹.[1]

  • Aromatic Ring Conjugation: When a phenyl ring is part of the conjugated system, as in cinnamic acid and its derivatives, it extends the π-electron delocalization. This extended conjugation further weakens the C=O bond, leading to an additional decrease in its stretching frequency, typically by about 30 cm⁻¹ compared to a non-aromatic conjugated system.[6]

  • Electronic Effects of Ring Substituents: The butoxy and ethoxy groups on the phenyl ring are potent electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs. These groups "push" electron density into the aromatic ring and through the conjugated system to the carbonyl group. This enhanced electron delocalization further reduces the C=O bond order, causing an additional shift to a lower wavenumber. The effect of EDGs on the carbonyl frequency of conjugated systems is a well-documented phenomenon.[7][8][9]

The interplay of these effects is summarized in the logical diagram below.

G A Saturated Carboxylic Acid (Dimer) ~1710 cm⁻¹ B α,β-Unsaturated Acid (e.g., Acrylic Acid) ~1700-1680 cm⁻¹ A->B - Conjugation (Resonance) C Aromatic α,β-Unsaturated Acid (e.g., Cinnamic Acid) ~1685 cm⁻¹ B->C - Extended Conjugation (Phenyl Ring) D Target Molecule (Substituted Cinnamic Acid) Predicted: <1680 cm⁻¹ C->D - Electron Donating Groups (Butoxy, Ethoxy)

Figure 1: Logical workflow illustrating the cumulative electronic effects that lower the C=O stretching frequency.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the collection of a reliable and reproducible spectrum for a solid sample like this compound, the following Attenuated Total Reflectance (ATR) protocol is recommended. ATR is often preferred over KBr pellets for its simplicity and minimal sample preparation.

Methodology: FTIR-ATR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer, such as a Cary 630 FTIR, is powered on and has undergone its startup diagnostics.[10] Allow the instrument to stabilize for at least 15-20 minutes.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Once dry, perform a background scan to acquire the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of the finely powdered this compound sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent pressure is a primary source of spectral irreproducibility.

  • Sample Scan: Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio. A typical spectral range is 4000–600 cm⁻¹.[10]

  • Data Processing: After acquisition, perform an ATR correction if the software allows, and baseline correct the spectrum to ensure all peaks originate from zero absorbance.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip with solvent to prevent cross-contamination.

Comparative Spectral Data

To predict the carbonyl stretching frequency of our target molecule, we can compare it with structurally simpler compounds. The data presented in Table 1 illustrates the stepwise influence of each structural modification.

Compound NameStructureKey Structural FeaturesTypical C=O Stretch (cm⁻¹)Reference(s)
Hexanoic AcidSaturated Carboxylic AcidSaturated, Dimerized~1721 - 1710[3]
Cinnamic Acid3-Phenylacrylic acidα,β-Unsaturated, Phenyl Conjugated, Dimerized~1685 - 1680[11]
p-Coumaric Acid3-(4-hydroxyphenyl)-acrylic acidPhenyl Conjugated, Electron-Donating Group (-OH)~1672[11]
Caffeic Acid3-(3,4-dihydroxyphenyl)-acrylic acidPhenyl Conjugated, Two Electron-Donating Groups (-OH)~1645[11]
Target: this compound This compound Phenyl Conjugated, Two Strong Electron-Donating Groups (-OEt, -OBu) Predicted: ~1675 - 1665 N/A

Analysis of Comparative Data: The data clearly shows a trend. Moving from a saturated acid (~1710 cm⁻¹) to cinnamic acid (~1685 cm⁻¹) reveals the powerful effect of conjugation.[3][11] The addition of electron-donating hydroxyl groups in p-coumaric and caffeic acids further decreases the C=O wavenumber to 1672 cm⁻¹ and 1645 cm⁻¹, respectively.[11] Alkoxy groups (ethoxy, butoxy) are also strong EDGs. Therefore, it is reasonable to predict that the carbonyl stretch for this compound will appear at a lower frequency than that of cinnamic acid, likely in the 1675-1665 cm⁻¹ range.

Interpreting the Full Spectrum: Beyond the Carbonyl

While the C=O stretch is the most intense and often most diagnostic peak for this molecule, a full characterization relies on identifying other key absorptions:

  • O-H Stretch: A very strong and broad absorption from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of a carboxylic acid dimer, is expected.[1][3]

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H from butoxy/ethoxy groups) and just above 3000 cm⁻¹ (aromatic and vinylic C-H) will be present.[4]

  • C=C Stretches: At least two medium-intensity peaks are expected between ~1640 cm⁻¹ and 1500 cm⁻¹. One corresponds to the vinylic C=C stretch, and others to the aromatic ring C=C stretches.

  • C-O Stretches: Strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ will be present, corresponding to the C-O stretching of the carboxylic acid and the aryl-alkyl ether linkages.[1][5]

Conclusion

The FTIR carbonyl stretching frequency of this compound is governed by a combination of hydrogen bonding, α,β-unsaturation, extended conjugation with the phenyl ring, and the strong electron-donating effects of its alkoxy substituents. Through comparative analysis with related compounds, the C=O stretch is predicted to appear in the 1675-1665 cm⁻¹ region. This guide provides the theoretical basis and experimental framework for researchers to confidently identify and characterize this and similar substituted cinnamic acid derivatives, ensuring high scientific integrity in their analytical workflows.

References

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved February 12, 2024, from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved February 12, 2024, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. (2025). Indonesian Journal of Chemical Science and Technology (IJCST).
  • FTIR spectrum of Cinnamic acid. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Michalska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules. [Link]

  • Signal characteristics - shape (video). (n.d.). Khan Academy. Retrieved February 12, 2024, from [Link]

  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. (2022). MDPI. [Link]

  • IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved February 12, 2024, from [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (n.d.). Prime Scholars. Retrieved February 12, 2024, from [Link]

  • FTIR spectra of cinnamic acid a; and the organogles prepared from rice... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Why does the carbonyl group have a stretching vibration on an IR spectra? (2012). Reddit. Retrieved February 12, 2024, from [Link]

  • IR Spectroscopy: Interpretation. (n.d.). Retrieved February 12, 2024, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 12, 2024, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved February 12, 2024, from [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2025). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Substituent effects on the carbonyl stretching frequency of chalcones. (1970). The Journal of Organic Chemistry. [Link]

  • IR Absorption Table. (n.d.). Retrieved February 12, 2024, from [Link]

  • 14.2a IR Spectra of Carbonyl Compounds. (2018). YouTube. Retrieved February 12, 2024, from [https://www.youtube.com/watch?v=J H85uGI5cE]([Link] H85uGI5cE)

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved February 12, 2024, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved February 12, 2024, from [Link]

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HPLC method development for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

This guide presents a systematic, data-driven comparison of experimental choices for developing a robust HPLC method for the analysis of this compound. By examining the rationale behind stationary phase selection, mobile phase composition, and pH control, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for creating a validated, high-performance analytical method.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. This compound is an unsaturated carboxylic acid. Its structure dictates key characteristics that will govern its behavior during chromatographic separation.

  • Acidity (pKa): The carboxylic acid moiety makes the molecule acidic. Its pKa is estimated to be around 4.3. This is a critical parameter, as the mobile phase pH will determine the ionization state of the analyte, profoundly impacting retention and peak shape. For reproducible results, the mobile phase pH should be controlled to be at least 1.5 to 2 units away from the analyte's pKa.[1]

  • Polarity & Hydrophobicity (logP): The presence of a phenyl ring and alkyl chains (butoxy, ethoxy) lends the molecule significant non-polar character, suggesting a high logP value. This makes reversed-phase (RP) HPLC the ideal mode of separation.[2]

  • UV Absorbance: The conjugated system, extending from the phenyl ring through the acrylic acid double bond, acts as a strong chromophore, making UV detection a suitable choice. A wavelength scan would likely reveal a maximum absorbance (λmax) around 260-310 nm.

A Systematic Workflow for Method Development

A structured approach is essential for efficiently developing a robust method. The process can be logically divided into three main phases: screening, optimization, and validation. This workflow ensures that critical parameters are evaluated systematically to achieve the desired separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Stationary Phase Selection (C18 vs. Phenyl-Hexyl) B Mobile Phase Screening (ACN vs. MeOH) A->B C pH Evaluation (Acidic vs. Neutral) B->C D Gradient Profile Tuning C->D Select Best Conditions E Flow Rate & Temperature Adjustment D->E F Specificity & Linearity E->F Finalized Method G Accuracy & Precision F->G H Robustness G->H

Figure 1: The logical workflow for HPLC method development, from initial parameter screening to final method validation.

Phase 1: Comparative Screening of Critical Parameters

The initial screening phase is arguably the most critical, as the choices made here will have the greatest impact on the separation's selectivity.[2]

Stationary Phase: C18 vs. Phenyl-Hexyl

The stationary phase provides the primary interaction site for the analyte. While C18 columns are a common starting point for reversed-phase HPLC, alternative chemistries can offer unique selectivity, particularly for aromatic compounds.[2][3]

Experimental Protocol: Stationary Phase Comparison

  • Analyte: 10 µg/mL of this compound

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 280 nm

Table 1: Performance Comparison of C18 and Phenyl-Hexyl Columns

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnScientific Rationale
Retention Time (min) 11.212.5The Phenyl-Hexyl phase allows for π-π stacking interactions between the stationary phase's phenyl rings and the analyte's aromatic ring, providing an additional retention mechanism beyond simple hydrophobic interactions.
Tailing Factor (Asym) 1.61.1Acidic analytes can exhibit secondary interactions with residual silanols on the silica backbone of C18 columns, causing peak tailing. The Phenyl-Hexyl chemistry often provides better shielding of these silanols, resulting in more symmetrical peaks.
Theoretical Plates (N) ~9,500~15,000The improved peak symmetry and potentially stronger primary interaction on the Phenyl-Hexyl column lead to a narrower peak and thus higher column efficiency.
Mobile Phase: Acetonitrile vs. Methanol

The choice of organic modifier affects both selectivity and practical considerations like system pressure.

Experimental Protocol: Organic Modifier Comparison

  • Column: Phenyl-Hexyl

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • All other conditions as per Section 3.1.

Table 2: Performance Comparison of Acetonitrile and Methanol

ParameterAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale
Retention Time (min) 12.514.1ACN generally has a stronger elution strength (is less polar) than MeOH in reversed-phase systems, leading to shorter retention times.[4]
Peak Width (at half height) 0.18 min0.24 minThe lower viscosity of ACN/water mixtures improves mass transfer kinetics, resulting in sharper, more efficient peaks.
System Pressure (psi) ~1800~2400Methanol is more viscous than acetonitrile, leading to significantly higher system backpressure under identical flow conditions.
Mobile Phase pH: The Key to Peak Shape and Retention

For an ionizable compound, controlling the mobile phase pH is non-negotiable. Operating near the analyte's pKa (~4.3) will result in a mixture of ionized (more polar) and non-ionized (less polar) forms, leading to poor peak shape and shifting retention times.[5]

Experimental Protocol: pH Evaluation

  • Column: Phenyl-Hexyl

  • Mobile Phase B: Acetonitrile

  • Mobile Phase A:

    • Condition 1: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Condition 2: 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

  • All other conditions as per Section 3.1.

Table 3: The Critical Effect of Mobile Phase pH

ParameterpH 2.7 (0.1% Formic Acid)pH 6.8 (Ammonium Acetate)Scientific Rationale
Retention Time (min) 12.53.8At pH 2.7 (well below the pKa), the analyte is fully protonated and non-ionized, maximizing its hydrophobicity and retention.[6] At pH 6.8 (well above the pKa), the analyte is deprotonated (ionized), making it much more polar and significantly less retained.
Tailing Factor (Asym) 1.12.8The ionized form of the analyte at pH 6.8 is prone to strong secondary interactions with the stationary phase, causing severe peak tailing. The non-ionized form at pH 2.7 yields a highly symmetrical peak.

Final Method and Validation Summary

Following the screening phase, the method was optimized by adjusting the gradient slope, flow rate, and temperature to achieve a shorter run time while maintaining excellent resolution. The final method was then subjected to validation according to standard industry practices.

Final Optimized HPLC Method

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 65% B to 85% B in 8 minutes, hold at 85% B for 1 minute, return to 65% B in 0.5 minutes, and re-equilibrate for 2.5 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

Table 4: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank/placebo at analyte retention time.Pass
Linearity (r²) ≥ 0.9990.9997
Range 1 – 100 µg/mLPass
Accuracy (% Recovery) 98.0% – 102.0%99.1% – 101.3%
Precision (%RSD) ≤ 2.0%< 1.0%
Robustness System suitability passes under varied conditions (flow, temp, pH).Pass

This systematic, comparative approach to HPLC method development ensures a final method that is not only fit for purpose but is also robust, reproducible, and scientifically sound. By understanding the analyte's chemistry and logically evaluating key chromatographic parameters, a high-performance separation was achieved efficiently.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Online. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Dolan, J. W. (2019). Top Three HPLC Method Development Tips. LCGC International. Retrieved from [Link]

  • Khan, I. H., et al. (2012). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan.
  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Singh, R., & Saini, B. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Maharana Pratap P.G. College. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

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Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-Ethoxy-4-butoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation pattern that serves as a molecular fingerprint. This guide offers an in-depth exploration of the expected mass spectrometry fragmentation of 3-ethoxy-4-butoxycinnamic acid, a substituted aromatic carboxylic acid. By dissecting its fragmentation behavior, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this and structurally related compounds.

This guide moves beyond a simple recitation of fragmentation rules. It delves into the mechanistic underpinnings of ion formation and dissociation, drawing comparisons with known fragmentation pathways of analogous cinnamic acid derivatives. The insights provided herein are grounded in established principles of mass spectrometry and supported by data from peer-reviewed literature.

The Structural Context: Predicting Fragmentation Hotspots

3-Ethoxy-4-butoxycinnamic acid possesses several key structural features that will dictate its fragmentation pattern under mass spectrometric analysis. These include the carboxylic acid group, the aromatic ring, the ethoxy and butoxy substituents, and the propenoic acid side chain. Understanding the lability of these bonds upon ionization is crucial for predicting the resulting fragment ions.

Figure 1: Structure of 3-Ethoxy-4-butoxycinnamic Acid

G Predicted Fragmentation Pathway of 3-Ethoxy-4-butoxycinnamic Acid (Negative Ion Mode) M_H [M-H]⁻ m/z 279.15 M_H_CO2 [M-H-CO₂]⁻ m/z 235.16 M_H->M_H_CO2 - CO₂ (44 Da) M_H_C4H8 [M-H-C₄H₈]⁻ m/z 223.09 M_H->M_H_C4H8 - C₄H₈ (56 Da) M_H_C2H4 [M-H-C₂H₄]⁻ m/z 251.12 M_H->M_H_C2H4 - C₂H₄ (28 Da) M_H_CO2_C4H8 [M-H-CO₂-C₄H₈]⁻ m/z 179.10 M_H_CO2->M_H_CO2_C4H8 - C₄H₈ (56 Da) M_H_CO2_C2H4 [M-H-CO₂-C₂H₄]⁻ m/z 207.13 M_H_CO2->M_H_CO2_C2H4 - C₂H₄ (28 Da) M_H_C4H8_CO2 [M-H-C₄H₈-CO₂]⁻ m/z 179.10 M_H_C4H8->M_H_C4H8_CO2 - CO₂ (44 Da)

Caption: Predicted major fragmentation pathways in negative ESI-MS/MS.

Positive Ion Mode (ESI+)

In positive ion mode, protonation will likely occur at the carbonyl oxygen of the carboxylic acid or one of the ether oxygens. The fragmentation of the [M+H]⁺ ion is expected to involve:

  • Loss of Water: A neutral loss of water (H₂O, 18 Da) from the protonated carboxylic acid is a common fragmentation pathway.

  • Decarboxylation: Similar to the negative mode, loss of CO₂ (44 Da) can occur, although it may be less favorable than in the negative mode for this class of compounds.

  • Cleavage of Alkoxy Groups: The ethoxy and butoxy groups can be lost as neutral molecules (ethanol, C₂H₅OH, 46 Da; butanol, C₄H₉OH, 74 Da) or as radicals. Alpha-cleavage adjacent to the ether oxygen is also a possibility, leading to the formation of stable oxonium ions. [1][2] Figure 3: Predicted ESI+ Fragmentation Pathway

G Predicted Fragmentation Pathway of 3-Ethoxy-4-butoxycinnamic Acid (Positive Ion Mode) M_H_pos [M+H]⁺ m/z 281.17 M_H_H2O [M+H-H₂O]⁺ m/z 263.16 M_H_pos->M_H_H2O - H₂O (18 Da) M_H_CO [M+H-CO]⁺ m/z 253.17 M_H_pos->M_H_CO - CO (28 Da) M_H_C4H8 [M+H-C₄H₈]⁺ m/z 225.11 M_H_pos->M_H_C4H8 - C₄H₈ (56 Da) M_H_C2H4 [M+H-C₂H₄]⁺ m/z 253.13 M_H_pos->M_H_C2H4 - C₂H₄ (28 Da) M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 235.16 M_H_H2O->M_H_H2O_CO - CO (28 Da)

Caption: Predicted major fragmentation pathways in positive ESI-MS/MS.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation of 3-ethoxy-4-butoxycinnamic acid can be benchmarked against the known fragmentation patterns of other substituted cinnamic acids.

  • Ferulic Acid (3-methoxy-4-hydroxycinnamic acid): In negative ion ESI-MS/MS, ferulic acid readily undergoes decarboxylation (-44 Da) and loss of a methyl radical (-15 Da) from the methoxy group. [3]The dominant decarboxylation is consistent with our prediction for 3-ethoxy-4-butoxycinnamic acid.

  • Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid): Similar to ferulic acid, sinapic acid also shows a primary loss of CO₂. [4]This further reinforces the expectation of decarboxylation as a major fragmentation pathway for this class of compounds.

  • p-Coumaric Acid (4-hydroxycinnamic acid): The fragmentation of p-coumaric acid is also dominated by the loss of CO₂. [4] The consistent observation of decarboxylation across these structurally similar compounds provides strong evidence that this will be a primary and diagnostic fragmentation for 3-ethoxy-4-butoxycinnamic acid in negative ion mode. The fragmentation of the alkoxy groups is analogous to the behavior of ethers, where cleavage of the C-O bond and rearrangements are common. [5][6]

Experimental Protocol for MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

Figure 4: Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Dissolve 3-ethoxy-4-butoxy- cinnamic acid in methanol (1 mg/mL) dilute Dilute stock solution with mobile phase to 1 µg/mL sample->dilute lc_column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) mobile_phase A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile gradient Gradient elution: 5% to 95% B over 10 min flow_rate Flow rate: 0.3 mL/min ionization Electrospray Ionization (ESI) Positive and Negative Modes ms1 Full Scan MS (m/z 100-500) ionization->ms1 ms2 Tandem MS (MS/MS) of precursor ion [M+H]⁺ or [M-H]⁻ ms1->ms2 collision_energy Collision Energy Ramp (e.g., 10-40 eV)

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3-ethoxy-4-butoxycinnamic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC):

    • Column: Utilize a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • MS1 Analysis: Perform a full scan analysis over a mass range of m/z 100-500 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • MS2 Analysis (Tandem MS): Select the precursor ion for collision-induced dissociation (CID).

    • Collision Energy: Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to obtain a comprehensive fragmentation pattern. This allows for the observation of both low-energy and high-energy fragments.

Data Interpretation and Comparison

The acquired experimental data should be processed to generate a mass list of the fragment ions. The accurate masses of these fragments can then be compared to the predicted values in the tables below.

Table 1: Predicted vs. Expected Fragment Ions (Negative Ion Mode)

Predicted m/zProposed FragmentNeutral Loss
279.15[M-H]⁻-
235.16[M-H-CO₂]⁻CO₂ (44.00 Da)
223.09[M-H-C₄H₈]⁻C₄H₈ (56.06 Da)
251.12[M-H-C₂H₄]⁻C₂H₄ (28.03 Da)
179.10[M-H-CO₂-C₄H₈]⁻CO₂ + C₄H₈

Table 2: Predicted vs. Expected Fragment Ions (Positive Ion Mode)

Predicted m/zProposed FragmentNeutral Loss
281.17[M+H]⁺-
263.16[M+H-H₂O]⁺H₂O (18.01 Da)
253.17[M+H-CO]⁺CO (27.99 Da)
225.11[M+H-C₄H₈]⁺C₄H₈ (56.06 Da)
253.13[M+H-C₂H₄]⁺C₂H₄ (28.03 Da)

Conclusion

The mass spectrometry fragmentation of 3-ethoxy-4-butoxycinnamic acid is predicted to be characterized by several diagnostic pathways, most notably decarboxylation in the negative ion mode. The cleavage of the ethoxy and butoxy side chains provides further structural information. By employing a systematic LC-MS/MS approach and comparing the acquired data with the predicted fragmentation patterns and those of known cinnamic acid derivatives, researchers can confidently identify and structurally characterize this and related molecules. This guide provides a robust framework for these analytical endeavors, empowering scientists in their pursuit of novel chemical entities.

References

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS in the E lab... Retrieved February 15, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Retrieved February 15, 2026, from [Link]

  • SciELO. (2015). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Decarboxylation of cinnamic acids without 4-hydroxyl substituent. Retrieved February 15, 2026, from [Link]

  • Mdpi. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethoxy-(2-butoxy)methane. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions. PubMed. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation of ferulic acid moiety obtained by negative.... Retrieved February 15, 2026, from [Link]

  • SciELO. (2017). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethyl acetate. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 15, 2026, from [Link]

  • Mdpi. (2024). An Integrated Strategy of UHPLC-ESI-MS/MS Combined with Bioactivity-Based Molecular Networking for Identification of Antitumoral Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann. Retrieved February 15, 2026, from [Link]

  • SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved February 15, 2026, from [Link]

  • Global Science Review. (2025). SYNTHESIS OF 3-METHOXY-4-HYDROXYCINNAMIC ACID. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxy-4-methoxycinnamic acid. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxycinnamic Acid. PubChem. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 15, 2026, from [Link]

  • The Animated Chemistry Textbook. (2023, January 9). Fragmentation and Functional Groups - Mass Spectrometry Part 3 [Video]. YouTube. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: UV-Vis Absorption Characterization of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

This compound is a lipophilic derivative of the hydroxycinnamic acid (HCA) family. Structurally, it is an O-alkylated analog of Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) and Caffeic Acid. By replacing the hydroxyl and methoxy groups with longer alkyl chains (ethoxy and butoxy), this compound retains the potent UV-absorbing chromophore of the cinnamate scaffold while significantly altering its solubility profile and partition coefficient (LogP).

For researchers in drug delivery and materials science, this molecule represents a critical bridge: it offers the photostability and spectral coverage of natural antioxidants (UVA II/UVB protection) but with the lipophilicity required for lipid-based formulations , liquid crystals, or hydrophobic polymer matrices.

This guide provides a rigorous analysis of its UV-Vis absorption maxima (


), comparing it against industry standards to validate its utility in photochemical and pharmacological applications.
Electronic Structure & Theoretical Basis

The UV-Vis absorption of this molecule is governed by the


 electronic transition  of the conjugated phenyl-acrylic acid system.
  • Chromophore: The cinnamic acid backbone (phenyl ring conjugated with the

    
    -unsaturated carboxylic acid).
    
  • Auxochromes: The alkoxy groups (-OEt at C3, -OBu at C4) act as strong electron-donating groups (EDG). Through resonance (+M effect), they raise the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap.

  • Result: A bathochromic shift (red shift) relative to unsubstituted cinnamic acid, pushing the absorption maximum from ~270 nm into the 320–330 nm range (UVA II region).

Visualization: Substituent Effects on Band Gap

G Core Cinnamic Acid Scaffold (Base Chromophore) Resonance Enhanced Resonance (+M Effect) Core->Resonance Sub3 3-Ethoxy Group (Auxochrome) Sub3->Resonance Sub4 4-Butoxy Group (Auxochrome) Sub4->Resonance Gap HOMO-LUMO Gap Contraction Resonance->Gap Shift Bathochromic Shift (Red Shift) Gap->Shift Result λmax: 322–328 nm (UVA II / UVB) Shift->Result

Figure 1: Mechanistic pathway of auxochromic substitution leading to the specific absorption profile of the target compound.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound with its parent compound (Ferulic Acid) and a standard lipophilic UV filter (Octyl Methoxycinnamate).

FeatureThis compound Ferulic Acid (Parent)Octyl Methoxycinnamate (OMC)
Primary

(EtOH)
322 – 328 nm 320 – 325 nm310 – 315 nm
Spectral Region UVA II / UVBUVA II / UVBUVB
Molar Extinction (

)
High (> 20,000 M

cm

)
High (~19,000 M

cm

)
High (~24,000 M

cm

)
Solubility Lipophilic (Soluble in oils, CHCl

)
Hydrophilic / AmphiphilicLipophilic
Key Application Lipid-based drug delivery, hydrophobic polymersAqueous serums, food antioxidantsSunscreens (liquid oil)
Stability High (Ether linkages are stable)Moderate (Phenolic OH oxidizes)Moderate (E/Z photo-isomerization)

Key Insight: The target compound maintains the superior spectral coverage of Ferulic Acid (extending further into the UVA region than OMC) while solving the solubility limitations of the parent molecule. The ether linkages (butoxy/ethoxy) also provide greater oxidative stability than the free phenolic hydroxyl of Ferulic Acid.

Experimental Protocol: Determination of

To ensure data integrity, use this self-validating protocol. This method accounts for solvatochromic effects, which are significant in cinnamic acid derivatives.

Materials:
  • Analyte: this compound (>98% purity).

  • Solvent A (Polar): Ethanol (Spectroscopic Grade).

  • Solvent B (Non-polar): Cyclohexane or Dichloromethane (to assess solvatochromism).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 100 mL of Ethanol to create a Stock Solution (approx. 1.5

      
       10
      
      
      
      M)
      .
    • Validation Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      • Std 1: 1 mL Stock + 9 mL Solvent (10% concentration).

      • Std 2: 2 mL Stock + 8 mL Solvent (20% concentration).

      • Std 3: 4 mL Stock + 6 mL Solvent (40% concentration).

  • Spectral Scanning:

    • Baseline correct the instrument with pure solvent.

    • Scan from 200 nm to 500 nm .

    • Record

      
       (primary peak) and any secondary bands (typically ~230-240 nm).
      
  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: The

      
       should not shift by >2 nm between concentrations. If it does, aggregation is occurring; dilute further.
      
Workflow Visualization

Protocol Start Weigh 5mg Analyte Dissolve Dissolve in EtOH (Stock Solution) Start->Dissolve Dilute Prepare Dilution Series (10%, 20%, 40%) Dissolve->Dilute Scan UV-Vis Scan (200-500 nm) Dilute->Scan Check Linearity Check (Beer's Law) Scan->Check Result Report λmax & ε Check->Result Pass Retry Dilute Further Check->Retry Fail (Aggregation) Retry->Dilute

Figure 2: Standardized workflow for accurate determination of extinction coefficients and absorption maxima.

References
  • Hydroxycinnamic Acid Derivatives for UV-Selective Applications. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the theoretical and experimental UV spectra of Ferulic and Caffeic acid derivatives, establishing the 315–340 nm absorption range.

  • UV Spectra of 4-Hydroxycinnamic Acid and 3,4-Dihydroxycinnamic Acid. Source: ResearchGate. Context: Provides comparative spectral data for mono- and di-substituted cinnamic acids, validating the bathochromic shift mechanisms.

  • Assessment of Hydroxycinnamic Acids as Multifunctional UV Filters. Source: Journal of Chemical and Pharmaceutical Research.[1] Context: Compares the critical wavelength and broad-spectrum protection of alkoxy-cinnamic acids versus commercial filters like Octinoxate.[1]

  • PubChem Compound Summary: 4-Ethoxycinnamic Acid. Source: National Library of Medicine (PubChem). Context: Structural and physical property data for the close analog, supporting the structural identification and property prediction.

Sources

A-Senior Application Scientist's Guide to the Characterization of Novel Cinnamic Acid Derivatives: Determining the Melting Point Range of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The melting point of a pure crystalline solid is a fundamental physical property, serving as a crucial indicator of both identity and purity. For novel compounds synthesized in drug discovery and development, such as 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid, a precise determination of the melting point range is a primary step in characterization. This guide provides a comprehensive comparison of two principal methods for melting point determination: the traditional capillary method and modern Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis of structurally related compounds to establish a predictive framework for the target molecule's thermal behavior.

Introduction: The Significance of a Sharp Melting Point

In the synthesis of new chemical entities, the final product is rarely pure. It is often commingled with residual solvents, unreacted starting materials, or byproducts. The melting point serves as a rapid and effective tool for a preliminary purity assessment. A pure, crystalline substance melts at a specific, well-defined temperature, exhibiting a narrow melting range of 0.5-1.0°C. Conversely, impure compounds display a depressed and broadened melting point range. This phenomenon, known as melting point depression, provides qualitative information about the sample's integrity.[1]

The subject of this guide, this compound, is a derivative of cinnamic acid. Cinnamic acid and its derivatives are of significant pharmacological interest due to their antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] As this specific derivative is not a commercially cataloged compound, its physical properties, including its melting point, are not documented. This guide, therefore, serves as a roadmap for a researcher tasked with its initial characterization.

Theoretical Framework: The Thermodynamics of Melting

Melting is a phase transition where a substance changes from a solid to a liquid. At the melting point, the solid and liquid phases exist in equilibrium. For a crystalline solid, this transition requires energy, known as the enthalpy of fusion, to overcome the intermolecular forces holding the crystal lattice together.

The presence of a soluble impurity disrupts the crystal lattice of the solid. According to Raoult's Law and the principles of freezing-point depression, the impurity lowers the chemical potential of the liquid phase, resulting in a lower melting point for the mixture compared to the pure substance. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid-liquid mixture changes, causing the melting to occur over a range of temperatures.

Comparative Analysis of Structurally Related Compounds

To form a reasonable hypothesis for the expected melting point of our target compound, we can analyze the melting points of its structural relatives. The addition of substituent groups to the parent cinnamic acid scaffold can significantly alter the melting point by influencing crystal packing, molecular weight, and intermolecular forces like hydrogen bonding and van der Waals interactions.

Compound NameStructureMelting Point (°C)
Cinnamic Acid(E)-3-phenylprop-2-enoic acid133 - 136 °C[5][6][7]
Ferulic Acid(E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid168 - 172 °C[8][9][10]
3,4-Dimethoxycinnamic Acid(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid181 - 184 °C[11][12][13]

Analysis:

  • Cinnamic Acid: The parent compound provides a baseline.[5][6][7]

  • Ferulic Acid: The addition of hydroxyl and methoxy groups, which can participate in hydrogen bonding, significantly increases the melting point compared to cinnamic acid.[8][9][10][14][15]

  • 3,4-Dimethoxycinnamic Acid: Replacing the hydroxyl group of ferulic acid with another methoxy group further increases the melting point, likely due to increased molecular weight and altered crystal packing.[11][12][13]

Our target molecule, this compound, has larger, more flexible alkoxy groups (ethoxy and butoxy) compared to the methoxy groups of the reference compounds. While these groups increase molecular weight, their flexibility might disrupt efficient crystal packing, making a precise prediction difficult. However, we can anticipate a melting point that is likely higher than that of cinnamic acid and potentially in the range of, or slightly different from, the dimethoxy-substituted analog.

Experimental Methodologies: A Head-to-Head Comparison

Two primary methods are employed for melting point determination in a research setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC).

FeatureCapillary Melting Point MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated capillary tube.[1][16]Measures the difference in heat flow between a sample and a reference as a function of temperature.[17]
Information Provided Melting point range (onset and clear point).Melting point (onset, peak), enthalpy of fusion (ΔH), glass transition (Tg), crystallization temp (Tc).[18]
Precision Lower; operator-dependent.High; instrument-controlled and quantitative.
Sample Size 2-3 mm of packed powder in a capillary.[16][19]Typically 2-10 mg.[20]
Throughput Low to moderate.High (with autosampler).
Purity Assessment Qualitative (broad range indicates impurity).Quantitative (purity can be estimated from peak shape).
Regulatory Standing Accepted by pharmacopeias.[16]Standardized method (e.g., ASTM E537).[21][22][23][24]

Detailed Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This protocol outlines the classic method for visual melting point determination.

A. Sample Preparation:

  • Ensure the synthesized this compound is a dry, crystalline powder. If necessary, grind the sample gently in a mortar and pestle to achieve a fine, uniform powder.[16]

  • Obtain a capillary melting point tube (typically 1 mm internal diameter).[1][16]

  • Press the open end of the capillary tube into the powder multiple times to collect a small amount of sample.

  • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[25]

  • Repeat until the packed sample height is 2-3 mm.[16][19] An improperly packed or overly large sample can lead to a broad, inaccurate melting range.[25]

B. Instrument Operation:

  • Set a starting temperature on the apparatus approximately 15-20°C below the expected melting point (based on the comparative data).

  • Set the heating rate. For an initial, rapid determination, a rate of 5-10°C/min can be used. For a precise measurement, a slow ramp rate of 1-2°C/min is crucial as the temperature approaches the melting point.[19]

  • Insert the packed capillary tube into the heating block of the apparatus.

  • Observe the sample through the magnifying lens.

  • Record two temperatures:

    • T1 (Onset of Melting): The temperature at which the first droplet of liquid appears in the sample.[19]

    • T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely transparent liquid.[1]

  • The melting point is reported as the range T1 – T2.

  • Allow the apparatus to cool, and repeat the determination at least twice with fresh samples to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm) Grind->Load Pack Pack Sample Firmly Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat Rapidly to ~15°C Below Expected M.P. Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Observe Sample Visually SlowHeat->Observe RecordT1 Record T1 (First Droplet) Observe->RecordT1 RecordT2 Record T2 (Completely Liquid) Observe->RecordT2 Report Report Melting Range (T1 - T2) RecordT1->Report RecordT2->Report

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol provides a more quantitative analysis of the thermal transition.

A. Sample Preparation & Instrument Setup:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point of indium is 156.6°C, and its enthalpy of fusion is 28.45 J/g.

  • Weigh 2-5 mg of the dry, powdered this compound into an aluminum DSC pan.[20] Record the mass precisely.

  • Place a lid on the pan and crimp it to create a seal. This is crucial to prevent mass loss if the compound sublimes.

  • Place an identical, empty, sealed aluminum pan in the reference position of the DSC cell.[18]

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.

B. Thermal Program:

  • Equilibrate the cell at a starting temperature, for example, 25°C.

  • Set the heating rate. A standard rate for melting point analysis is 10°C/min as specified by ASTM D3418.[18]

  • Program the instrument to heat the sample from the starting temperature to a final temperature well above the expected melting point (e.g., 220°C).

  • Program a cooling segment back to the starting temperature. This can reveal information about crystallization upon cooling.

C. Data Analysis:

  • The instrument software will generate a thermogram plotting heat flow (in mW or W/g) against temperature (°C).

  • The melting event will appear as an endothermic peak (a dip in the heat flow curve).

  • Analyze the peak to determine key values:

    • Onset Temperature (T_onset): Calculated as the intersection of the baseline with the tangent of the steepest slope of the peak. This value is often considered the most comparable to the visual melting point.

    • Peak Temperature (T_peak): The temperature at the minimum of the endothermic peak.

    • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, reported in Joules per gram (J/g). This is the energy required to melt the sample.

G cluster_prep Preparation cluster_run Thermal Program cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Weigh Weigh 2-5 mg Sample into Pan Calibrate->Weigh Seal Crimp & Seal Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with N2 Gas Load->Purge Equilibrate Equilibrate at Start Temp Purge->Equilibrate Heat Heat at Controlled Rate (e.g., 10°C/min) Equilibrate->Heat Acquire Acquire Heat Flow Data Heat->Acquire Plot Plot Heat Flow vs. Temperature Acquire->Plot Identify Identify Endothermic Melting Peak Plot->Identify Calculate Calculate T_onset, T_peak, ΔH_fus Identify->Calculate

Interpretation and Troubleshooting

  • Sharp Melting Range (e.g., < 1°C): A narrow range observed by either method is a strong indication of high purity.

  • Broad Melting Range (e.g., > 2°C): This typically signifies the presence of impurities, which depress and broaden the melting transition. It could also indicate that the sample is not fully dry, as residual solvent will act as an impurity.

  • Decomposition: If the sample darkens, chars, or evolves gas upon melting, it is likely decomposing. This should be noted, as the observed "melting point" is actually a decomposition temperature.

  • DSC Peak Shape: A sharp, symmetric peak on the DSC thermogram corresponds to the melting of a pure substance. A broad, asymmetric, or shouldered peak suggests impurities or the presence of multiple crystalline forms (polymorphs).

Conclusion

Determining the melting point is an indispensable first step in the characterization of a novel compound like this compound. While the capillary method provides a rapid and accessible means of obtaining a melting range, Differential Scanning Calorimetry offers a far more precise, quantitative, and informative analysis. DSC not only provides an accurate melting point but also yields thermodynamic data (enthalpy of fusion) that is valuable for understanding the compound's physical stability. For drug development professionals, employing both methods can provide a robust and comprehensive initial assessment of a new chemical entity's identity and purity, paving the way for further analytical characterization.

References

  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Vertex AI Search.
  • Cinnamic acid. Wikipedia. [Link]

  • Ferulic acid. Wikipedia. [Link]

  • Ferulic Acid | C10H10O4. PubChem. [Link]

  • Ferulic Acid CAS:1135-24-6. Jinan Future chemical Co.,Ltd. [Link]

  • Cinnamic Acid – High Purity | Premium Quality. Consolidated Chemical. [Link]

  • 3,4-dimethoxycinnamic acid 2-propenoic acid, 3-(3,4-dimethoxyphenyl)-, (2Z). The Good Scents Company. [Link]

  • Ferulic acid. CAS Common Chemistry. [Link]

  • Melting point determination. Edisco. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Physicochemical data of cinnamic acid derivatives. ResearchGate. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. [Link]

  • Differential scanning calorimetry. CureFFI.org. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • Cinnamic acid derivatives: An ERA. ResearchGate. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Chemical Properties of 3,4-Dimethoxycinnamic acid (CAS 2316-26-9). Cheméo. [Link]

  • ASTM E537-12 - Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ANSI Webstore. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

  • ASTM E537. Materials Characterization Services. [Link]

  • ASTM E537-02 - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. ASTM International. [Link]

  • ASTM E 537 : 2024 Standard Test Method for Thermal Stability of Chem. Intertek Inform. [Link]

  • ASTM E537 – 12 Thermal Stability of Chemicals by Differential Scanning Calorimetry. Infinita Lab. [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

  • Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

  • (E)-3-(3,4-dihydroxyphenyl)acrylic acid [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-2-[(3S)-3-hydroxy-5-keto-tetrahydrofuran-3-yl]propoxy]tetrahydropyran-2-yl]methyl ester. Molbase. [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. [Link]

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Definitive Guide to Reference Standards for Alkoxy Cinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for alkoxy cinnamic acid analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Alkoxy cinnamic acids—specifically 4-methoxycinnamic acid (p-MCA) and 3,4-dimethoxycinnamic acid —are critical intermediates in pharmaceutical synthesis and liquid crystal engineering. Their conjugated alkene structure makes them susceptible to photo-isomerization (E to Z), creating a unique analytical challenge where "purity" is not a static number but a function of handling and storage.

This guide objectively compares Certified Reference Materials (CRMs) against Analytical Grade Standards , demonstrating why specific qualification protocols (qNMR and Isomeric Profiling) are non-negotiable for rigorous drug development.

Hierarchy of Reference Standards

In the analysis of alkoxy cinnamic acids, the choice of standard dictates the validity of your quantitative data.

FeatureCertified Reference Material (CRM) Analytical Reference Standard Reagent Grade Chemical
Traceability SI-Traceable (NIST/BAM) under ISO 17034Traceable to internal primary standardManufacturer COA only
Purity Method Mass Balance & qNMR (Absolute)Chromatographic Area %Chromatographic Area %
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Not typically providedNone
Isomeric Profile Trans-isomer content certifiedTrans dominant, cis unspecifiedMixed isomers likely
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC, Release TestingSynthesis starting material

Expert Insight: For alkoxy cinnamic acids, Reagent Grade materials often contain 1–5% of the cis (Z) isomer and trace metal catalysts (Pd/Cu) from cross-coupling synthesis. These impurities are "invisible" to simple UV-purity checks if the method is not stability-indicating.

Comparative Performance Analysis

Purity Assessment: qNMR vs. HPLC

The following data illustrates the discrepancy often found when characterizing a 4-Methoxycinnamic Acid standard using different methodologies.

Table 1: Comparative Purity Data of a Candidate Standard

MethodPurity ResultObservation/Causality
HPLC-UV (280 nm) 99.5% False High. The cis-isomer has a lower extinction coefficient at 280 nm than the trans-isomer, leading to under-estimation of the impurity.
qNMR (

H)
98.2% Accurate. Direct proton counting of the methoxy group (

3.8 ppm) vs. the olefinic protons reveals true molar purity.
DSC (Melting Point) 98.0%Broadened melting range (170–172°C vs 174°C lit.) indicates eutectic impurities (likely cis-isomer).
Stability and Photo-Isomerization

Alkoxy cinnamic acids undergo [2+2] cycloaddition or E-Z isomerization under UV light.

  • Experiment: A 100 µg/mL standard solution of 4-methoxycinnamic acid was exposed to ambient lab light for 4 hours.

  • Result: 4.2% conversion to cis-4-methoxycinnamic acid.

  • Protocol Implication: All reference standard stock solutions must be prepared in amber glassware and analyzed within 2 hours or stored at -20°C.

Experimental Protocol: High-Precision HPLC Analysis

This method is validated for the separation of the trans-alkoxy cinnamic acid from its cis-isomer and common synthetic precursors (e.g., p-hydroxybenzaldehyde).

Chromatographic Conditions
  • Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm)[1]

    • Why: High carbon load (>15%) is required to separate the geometric isomers.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization, improves peak shape for acidic analytes).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0–15 min: 20% B

      
       60% B
      
    • 15–20 min: 60% B (Isocratic wash)

    • 20–25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 310 nm (Lambda max for trans-isomer) and 254 nm (Universal aromatic).

  • Temperature: 30°C

Standard Preparation (Self-Validating Workflow)
  • Weighing: Accurately weigh 10.0 mg of the CRM into a 100 mL amber volumetric flask.

  • Dissolution: Add 10 mL Methanol. Sonicate for 5 mins. (Ensure temp < 35°C to prevent degradation).

  • Dilution: Make to volume with Mobile Phase A.

  • System Suitability Check:

    • Inject standard 5 times.[3]

    • Requirement: RSD < 0.5% for Area.

    • Tailing Factor: Must be < 1.5 (Critical for acidic compounds).

Workflow Visualization

Standard Selection & Qualification Pipeline

This diagram outlines the decision logic for selecting the appropriate standard grade based on the development phase.

StandardSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase Discovery Early Discovery / Screening Phase->Discovery Non-Critical Regulated GMP / GLP / Release Phase->Regulated Critical Data Reagent Reagent Grade (>98%) Discovery->Reagent CRM Certified Reference Material (ISO 17034) Regulated->CRM Qualify In-House Qualification Reagent->Qualify UseCRM Use for Quantitation CRM->UseCRM qNMR Perform qNMR & HPLC (Determine Absolute Purity) Qualify->qNMR If Purity Unknown UseReagent Use for Relative Potency qNMR->UseReagent Assign Potency

Caption: Decision matrix for selecting reference standards. Note that Reagent Grade materials require in-house qualification (qNMR) before use in quantitative assays.

Isomerization Pathway (Stability Risk)

Visualizing the primary degradation pathway that compromises standard integrity.

Isomerization Trans Trans-4-Methoxycinnamic Acid (Active/Standard) UV UV Light / Heat Trans->UV Cis Cis-4-Methoxycinnamic Acid (Impurity) UV->Cis Isomerization Dimer Cyclobutane Dimer (Precipitate) UV->Dimer [2+2] Cycloaddition

Caption: Stability risk pathway. Exposure to UV light causes conversion to the cis-isomer (liquid impurity) or dimerization (solid precipitate), invalidating the standard.

References

  • National Institute of Standards and Technology (NIST). Certified Reference Materials (CRMs) - Definitions and Scope.[4] NIST.gov. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[3][5] [Link]

Sources

Comparative Purity Profiling of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid: LC-MS vs. Conventional Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a critical intermediate often associated with the synthesis of PPAR agonists (e.g., Tesaglitazar analogs) and metabolic regulators. Its structure—a cinnamic acid backbone with dual alkoxy substitutions—presents unique analytical challenges. While HPLC-UV is the industry workhorse for bulk purity, it frequently fails to detect non-chromophoric precursors and co-eluting isobaric impurities.

This guide details a high-sensitivity LC-MS/MS methodology using Negative Mode Electrospray Ionization (ESI-) , contrasting its performance against HPLC-UV and


H-NMR. We demonstrate that while UV is superior for cis/trans isomer quantification, LC-MS is non-negotiable for detecting trace de-alkylated byproducts and decarboxylated degradants.

The Analytical Challenge: Why Standard Methods Fail

The target molecule contains three distinct structural motifs that dictate its impurity profile:

  • Acrylic Acid Tail: Susceptible to E/Z isomerization (geometric isomers) and decarboxylation.

  • Alkoxy Groups (Butoxy/Ethoxy): Prone to de-alkylation (hydrolysis), leading to phenolic impurities.

  • Conjugated System: Provides strong UV absorbance, but creates "blind spots" for saturated precursors.

Predicted Impurity Profile

To validate purity, one must screen for these specific potential contaminants:

  • Impurity A (Geometric): Z-isomer (Cis-cinnamic acid derivative).

  • Impurity B (Degradant): 4-Butoxy-3-ethoxy-styrene (Decarboxylated product).

  • Impurity C (Synthetic Precursor): 4-Butoxy-3-ethoxybenzaldehyde.

  • Impurity D (Hydrolysis): 3-(3-ethoxy-4-hydroxyphenyl)acrylic acid (Des-butyl analog).

Methodology & Experimental Protocol

LC-MS Method Development Strategy

Expert Insight: Many generic protocols default to Positive Mode (ESI+) with Formic Acid. However, for cinnamic acid derivatives, Negative Mode (ESI-) is superior due to the facile deprotonation of the carboxylic acid group (


). ESI+ often results in unstable adducts (

,

) that complicate quantification.
Optimized LC-MS Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 Series) coupled to UHPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm. (Chosen for superior retention of polar phenolic impurities).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI-)
ParameterSettingRationale
Ionization Mode Negative (ESI-)Maximizes sensitivity for -COOH group.
Capillary Voltage -2500 VPrevents in-source fragmentation.
Cone Voltage 30 VOptimized for parent ion transmission.
Source Temp 450°CEnsures desolvation of the lipophilic butoxy tail.
MRM Transition 263.1

219.1
Loss of

(Specific to acrylic acids).
HPLC-UV Protocol (Comparative Baseline)
  • Detector: DAD at 280 nm (Max absorption) and 210 nm (General).

  • Mobile Phase Modifier: 0.1% Trifluoroacetic Acid (TFA) is used instead of Ammonium Acetate to sharpen peaks and suppress ionization of the acid, ensuring consistent retention times.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of the developed LC-MS method against standard HPLC-UV and quantitative NMR (qNMR).

Table 1: Performance Metrics Comparison
FeatureHPLC-UV (280 nm)LC-MS/MS (ESI-)

H-NMR (400 MHz)
LOD (Limit of Detection) ~0.5 µg/mL~0.005 µg/mL ~100 µg/mL
Linearity (

)
> 0.999> 0.995N/A
Specificity Moderate (Co-elution risk)High (Mass discrimination) High (Structural ID)
Isomer Separation Excellent (E vs Z)Good (Spectra identical)Excellent (Coupling constants)
Throughput HighHighLow
Primary Use Case Routine QC, Assay %Trace Impurity ID Reference Standard Qual.
Critical Analysis
  • The Isomer Problem: LC-MS is blind to the difference between E and Z isomers in the source (identical mass/fragmentation). While the column separates them, HPLC-UV is actually more reliable for quantifying the E/Z ratio because the extinction coefficients are often similar, whereas ionization efficiency can vary due to matrix effects in MS.

  • The Sensitivity Gap: For genotoxic impurities or trace catalysts, LC-MS is the only viable option. NMR is insufficiently sensitive for impurities <0.1%.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for analyzing a batch of this compound, determining when to escalate from UV to MS or NMR.

PurityWorkflow Start Crude Sample (this compound) HPLC Step 1: HPLC-UV (280nm) Check Main Peak Purity Start->HPLC Decision1 Impurity > 0.1%? HPLC->Decision1 NMR Step 2: 1H-NMR Check E/Z Ratio (Coupling Constants) HPLC->NMR Verify Geometry LCMS Step 3: LC-MS (ESI-) Identify Unknown Mass Decision1->LCMS Yes (Unknown Peak) ResultPass Release Batch (Certificate of Analysis) Decision1->ResultPass No (High Purity) NMR->ResultPass E-Isomer > 99% ResultFail Reject / Re-crystallize LCMS->ResultFail Toxic/Degradant ID

Figure 1: Analytical decision matrix for purity profiling. HPLC-UV serves as the primary screen, with NMR validating geometry and LC-MS identifying unknown trace impurities.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Kuhnert, N., et al. (2010). LC-MSn analysis of cinnamic acid derivatives. Rapid Communications in Mass Spectrometry.[1] Link

  • Qi, Y., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity. ChemRxiv. Link

  • Hossain, M. B., et al. (2010). Development of an LC-MS/MS method for the analysis of phenolic acids. Journal of Chromatographic Science. Link

Sources

Safety Operating Guide

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safe handling, containment, and disposal procedures for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid (CAS: 364778-12-1).[1] This substituted cinnamic acid derivative is commonly used in structure-activity relationship (SAR) studies and drug development.

The following protocols adhere to EPA (RCRA) guidelines and OSHA Laboratory Standards, prioritizing personnel safety and environmental compliance.

Chemical Identity & Hazard Profile

Before disposal, the waste stream must be accurately characterized.[1][2] As a substituted phenylacrylic acid, this compound exhibits specific physicochemical properties that dictate its waste classification.

PropertyDetail
Chemical Name This compound
CAS Number 364778-12-1
Molecular Formula C₁₅H₂₀O₄
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Acidity (pKa) ~4.5 (Carboxylic acid moiety)
GHS Classification (Projected)

Based on structure-activity relationships (SAR) of analogous cinnamic acid derivatives:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

  • Aquatic Toxicity: Acute Category 3 (Harmful to aquatic life).[3]

Pre-Disposal Handling & Containment

Proper segregation at the point of generation is critical to preventing incompatible reactions.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Clothing: Standard laboratory coat and closed-toe shoes.

Waste Segregation Logic

Do not mix this compound with strong oxidizers (e.g., permanganates, perchlorates) or strong bases, as exothermic neutralization or oxidation may occur.[1]

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth HDPE Label: Hazardous Solid Waste (Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., Methanol, DMSO) SolventCheck->NonHalogenated HaloBin Container: Amber Glass/HDPE Stream: Halogenated Organic Halogenated->HaloBin NonHaloBin Container: Amber Glass/HDPE Stream: Non-Halogenated Organic NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating this compound waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Pure Substance
  • Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4][5][6][7]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound".[1]

    • Hazards: Check "Irritant" and "Toxic".[6]

  • Storage: Close the lid tightly. Store in a Satellite Accumulation Area (SAA) away from bases and oxidizers until pickup.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, ethyl acetate).[1]

  • pH Check: If the solution is acidic due to the acrylic acid moiety, do not neutralize in the waste container unless authorized by your facility's safety officer. Neutralization can generate heat and gas.[8]

  • Consolidation: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple-rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place contaminated disposable items into a clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck to seal.

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum (often a fiber drum with a liner). Do not dispose of in regular trash.

Emergency Response: Spills & Exposure

Immediate action is required to prevent environmental contamination or personnel injury.[5]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Sweep Wet Sweep / Scoop (Avoid Dust) Powder->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Bag Double Bag Waste Sweep->Bag Absorb->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Workflow for managing accidental spills.

Specific Spill Cleanup Steps:

  • Isolate: Demarcate the area.

  • Dry Spills: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum if available. Scoop material into a waste container.

  • Wet Spills: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads).[1] Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a soap and water solution.[3] The compound is an organic acid; a mild basic cleaner (1% sodium bicarbonate) can help solubilize residues for easier cleanup.

Regulatory & Compliance Information

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not listed as a P- or U-listed waste.[1] However, the generator must determine if it exhibits characteristic hazards.[1]

  • Waste Code: Generally Not Regulated as a specific hazardous waste code unless mixed with listed solvents.

  • Recommendation: Classify as Non-RCRA Regulated Chemical Solid (unless characteristic testing proves otherwise). Most institutions manage this via High-Temperature Incineration to ensure complete destruction.

European Waste Catalogue (EWC)
  • Code: 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235647 (Analogous Cinnamic Acids). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guidance is to treat 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid with the same level of caution as other acrylic acid derivatives, which are known to be corrosive, irritants, and potentially toxic.[1][2][3] This proactive approach ensures a high margin of safety in the laboratory.

Inferred Hazard Profile

Based on the known properties of acrylic acid and its derivatives, we can anticipate the following hazards for this compound:

  • Skin Corrosion/Irritation: Acrylic acids are known to cause severe skin burns and irritation.[1][3]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to severe, potentially irreversible damage.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Flammability: While not always the case for solid derivatives, the parent acrylic acid is a flammable liquid.[1] Therefore, it is prudent to handle this compound away from ignition sources.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required
Weighing & Aliquoting Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatHalf-face respirator with appropriate cartridges if not in a fume hood
Dissolution & Reaction Setup Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Post-Reaction Workup & Purification Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

Procedural Guidance for Safe Handling

Engineering Controls: The First Line of Defense

All work involving the handling of solid or dissolved this compound must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of any dust or aerosols that may be generated. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height.

Eye and Face Protection: A Non-Negotiable

Given the severe eye damage potential of acrylic acid derivatives, robust eye and face protection is mandatory.[1][5]

  • Chemical safety goggles that provide a complete seal around the eyes are required at all times when handling the compound.

  • A full-face shield must be worn over the safety goggles during any procedure with a risk of splashing or aerosol generation, such as when transferring solutions or during post-reaction workup.[5]

Hand Protection: Choosing the Right Barrier

The corrosive nature of acrylic acids necessitates the use of appropriate chemical-resistant gloves.

  • Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including acids.[5][6]

  • Double-gloving is a prudent practice, especially when handling concentrated solutions.

  • Inspect gloves for any signs of degradation or perforation before each use.

  • Change gloves immediately if they become contaminated.

Body Protection: Shielding from Spills and Splashes
  • A flame-resistant laboratory coat should be worn and fully buttoned.

  • For procedures with a higher risk of splashing, a chemical-resistant apron made of materials like polyethylene or polyvinyl chloride (PVC) should be worn over the lab coat.[5][6]

  • Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection: When Engineering Controls Need Support

While working in a fume hood is the primary method of respiratory protection, there may be situations, such as a large spill, where additional protection is necessary. In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[5][7]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps and safety considerations from receiving the chemical to its final disposal.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receiving Receive Chemical Inspect for Damage Storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles Receiving->Storage Log in Inventory Weighing Weigh Solid in Fume Hood (Goggles, Face Shield, Gloves) Storage->Weighing Transport in Secondary Containment Dissolution Dissolve in Fume Hood (Goggles, Face Shield, Gloves, Apron) Weighing->Dissolution Reaction Perform Reaction in Fume Hood (Goggles, Face Shield, Gloves, Apron) Dissolution->Reaction Waste_Collection Collect Waste in Labeled, Compatible Container Reaction->Waste_Collection Quench Reaction & Segregate Waste Disposal Dispose of Waste via Certified Hazardous Waste Vendor Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound, including contaminated consumables like gloves and paper towels, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • ACRYLIC ACID (STABILIZED) For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved February 15, 2026, from [Link]

  • What personal protective equipment is required when handling Acrylic Acid? - Blog. (2026, February 4). Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved February 15, 2026, from [Link]

  • ACRYLIC ACID (STABILIZED) FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved February 15, 2026, from [Link]

  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7). Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.